molecular formula C11H13NO2 B1309318 Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 57060-86-3

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B1309318
CAS No.: 57060-86-3
M. Wt: 191.23 g/mol
InChI Key: YTNGWXICCHJHKA-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNGWXICCHJHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000757
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79815-19-3, 57060-86-3
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Foundational & Exploratory

Synthesis of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key building block in medicinal chemistry and drug development. The document details the most common synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its practical application in a research and development setting.

Introduction

This compound, often abbreviated as Me-Tic, is a conformationally constrained analog of the amino acid phenylalanine. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of the THIQ moiety can impart valuable pharmacokinetic and pharmacodynamic properties to drug candidates, including increased potency, selectivity, and metabolic stability. This guide focuses on the practical synthesis of the methyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a common precursor for further chemical modifications.

The primary synthetic strategy involves a two-step process:

  • Pictet-Spengler Reaction: The formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core through the acid-catalyzed cyclization of a β-arylethylamine (phenylalanine) with an aldehyde (formaldehyde).

  • Esterification: The conversion of the resulting carboxylic acid to its corresponding methyl ester.

Synthetic Pathways

The synthesis of this compound is most efficiently achieved through the Pictet-Spengler reaction followed by esterification.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines.[1] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution to form the heterocyclic ring system.[1] For the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, L-phenylalanine serves as the β-arylethylamine precursor and formaldehyde is the carbonyl component.[2]

dot

PictetSpengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylalanine L-Phenylalanine SchiffBase Schiff Base Phenylalanine->SchiffBase + Formaldehyde Formaldehyde Formaldehyde IminiumIon Iminium Ion SchiffBase->IminiumIon H+ Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid (Tic) IminiumIon->Tic Intramolecular Cyclization

Figure 1: Pictet-Spengler reaction mechanism for Tic synthesis.

Esterification

The carboxylic acid group of the newly synthesized Tic is then converted to a methyl ester. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) in methanol. This reaction proceeds through the formation of an acyl chloride intermediate, which is then readily attacked by methanol to yield the final ester product.[3]

dot

Esterification cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid (Tic) AcylChloride Acyl Chloride Intermediate Tic->AcylChloride + SOCl2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcylChloride Methanol Methanol (MeOH) MeTic Methyl 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylate Methanol->MeTic AcylChloride->MeTic + Methanol

Figure 2: Esterification of Tic to form Me-Tic.

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) via Pictet-Spengler Reaction

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Carbonate (K₂CO₃)

  • Water

  • Acetone

Procedure: [4]

  • A mixture of L-phenylalanine (40 g), formaldehyde (37% w/v in water, 91 ml), and concentrated hydrochloric acid (310 ml) is prepared in a suitable reaction vessel.

  • The mixture is stirred and heated to reflux for 4 hours.

  • After the reflux period, the reaction mixture is allowed to cool and is then stored at ambient temperature for 16 hours.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with cold water and then with acetone.

  • The product, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is dried. A typical yield for this step is around 11 g.[4]

Synthesis of this compound

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

  • Methanol (dry)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

Procedure: [3][4]

  • A mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (23.2 g) and dry methanol (200 ml) is cooled in an ice bath.

  • Thionyl chloride (15.4 ml) is added dropwise to the cooled mixture with stirring.

  • After the addition is complete, the mixture is heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure (evaporated).

  • The solid residue is triturated with diethyl ether to yield the hydrochloride salt of the product. The yield is reported to be practically quantitative.[3]

dot

ExperimentalWorkflow cluster_PictetSpengler Step 1: Pictet-Spengler Reaction cluster_Esterification Step 2: Esterification Mix Mix L-Phenylalanine, Formaldehyde, and HCl Reflux Reflux for 4 hours Mix->Reflux Cool Cool and store for 16 hours Reflux->Cool FilterWash Filter and wash with water and acetone Cool->FilterWash DryTic Dry Tic product FilterWash->DryTic MixTicMeOH Mix Tic in dry Methanol, cool in ice bath DryTic->MixTicMeOH Proceed with Tic AddSOCl2 Add Thionyl Chloride dropwise MixTicMeOH->AddSOCl2 RefluxEster Reflux for 4 hours AddSOCl2->RefluxEster Evaporate Evaporate solvent RefluxEster->Evaporate Triturate Triturate with diethyl ether Evaporate->Triturate FinalProduct Methyl 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylate HCl Triturate->FinalProduct

Figure 3: Experimental workflow for the synthesis of Me-Tic.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureTimeYieldReference
1Pictet-SpenglerL-Phenylalanine, Formaldehyde, HClWaterReflux4 hours~27%[4]
2EsterificationTic, Thionyl ChlorideMethanolReflux4 hoursQuantitative[3][4]

Table 2: Product Characterization

CompoundFormulaMolecular WeightAppearanceSpectroscopic DataReference
This compound HydrochlorideC₁₁H₁₄ClNO₂227.69 g/mol Solid¹H NMR (CD₃SOCD₃, δ values): 3.1-3.4 (m, 2H), 3.8 (s, 3H), 4.32 (s, 2H), 4.5-4.6 (q, 1H), 7.3 (s, 4H), 10.2 (broad s, 1H)[4]

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound. The two-step sequence involving the Pictet-Spengler reaction followed by esterification is a reliable and high-yielding approach. The provided experimental protocols and quantitative data are intended to support researchers in the efficient production of this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of these reactions makes them amenable to both small-scale and larger-scale synthesis campaigns.

References

An In-depth Technical Guide to the Pictet-Spengler Reaction for the Synthesis of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Pictet-Spengler reaction, a cornerstone in heterocyclic chemistry, with a specific focus on the synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This compound is a constrained analog of phenylalanine and a key structural motif in various biologically active compounds and peptide-based drugs.[1]

Introduction to the Pictet-Spengler Reaction

First discovered by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[2][3][4][5] The reaction is typically catalyzed by a Brønsted or Lewis acid in a protic solvent, often with heating.[2][6] However, it has been demonstrated to proceed effectively in aprotic media, sometimes even without acid catalysis, leading to higher yields.[2]

The driving force behind this reaction is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions.[2][7] This iminium ion is sufficiently electrophilic to undergo an intramolecular electrophilic aromatic substitution, leading to the cyclized product.[6][7][8] The reaction is considered a special case of the Mannich reaction.[2][3][5]

The nucleophilicity of the aromatic ring plays a crucial role; electron-rich aromatic systems like indoles, pyrroles, or phenyl groups with electron-donating substituents provide high yields under mild conditions.[2][9] Less nucleophilic rings require harsher conditions, such as higher temperatures and strong acids.[2]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the Pictet-Spengler tetrahydroisoquinoline synthesis involves two main stages:

  • Iminium Ion Formation: The reaction begins with the condensation of the β-arylethylamine with a carbonyl compound to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion intermediate.[2][6][7][10]

  • Intramolecular Cyclization: The electron-rich aryl ring of the β-arylethylamine moiety then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization).[7][8]

  • Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the 1,2,3,4-tetrahydroisoquinoline product.[8]

When the starting materials are chiral, such as derivatives of amino acids like L-DOPA (3,4-dihydroxyphenylalanine), the reaction can proceed with high diastereoselectivity.[11][12] For instance, the cyclization of L-DOPA methyl ester with various aldehydes can lead predominantly to the cis-1-substituted product through 1,3-asymmetric induction.[11][12]

Pictet_Spengler_Mechanism General Mechanism of the Pictet-Spengler Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 β-Arylethylamine I1 Schiff Base R1->I1 Condensation (-H₂O) R2 Aldehyde/Ketone R2->I1 I2 Iminium Ion (Electrophile) I1->I2 Protonation I3 Cyclized Intermediate (Non-aromatic) I2->I3 Intramolecular Electrophilic Attack P Tetrahydroisoquinoline I3->P Deprotonation H_minus -H+ I3->H_minus H_plus H+ H_plus->I1

Caption: General mechanism of the Pictet-Spengler reaction.

Synthesis of this compound

The target molecule is typically synthesized from phenylalanine or its derivatives. The reaction involves the condensation of a phenylalanine ester (like L-phenylalanine methyl ester) with formaldehyde or its equivalent (e.g., paraformaldehyde, dimethoxymethane).[4][13][14]

The selection of the acid catalyst is critical. While hydrochloric acid has been traditionally used, other acids like sulfuric acid and hydrobromic acid have been shown to be effective, potentially offering advantages in terms of safety and yield.[13]

Experimental Protocols

Below are representative experimental protocols derived from the literature for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives.

Protocol 1: Synthesis using Hydrobromic Acid (Adapted from Patent EP0636612A1)[13]

This protocol describes the synthesis of the parent acid, which can be subsequently esterified to the methyl ester.

  • Reactants:

    • L-phenylalanine (10 g)

    • 47% Hydrobromic acid (108 ml)

    • 37% Formalin aqueous solution (23 ml)

  • Procedure:

    • Suspend L-phenylalanine in the 47% hydrobromic acid in a suitable reaction vessel.

    • Add the 37% formalin solution dropwise to the suspension.

    • Stir the reaction mixture at 65°C for 7 hours.

    • After the reaction period, cool the mixture under ice for 3 hours to induce crystallization.

    • Filter the resulting precipitate.

    • Dry the collected solid at 55°C under reduced pressure to yield the hydrobromide salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Protocol 2: General Asymmetric Synthesis from L-DOPA Methyl Ester (Adapted from Wang et al.)[11]

This protocol illustrates a diastereoselective synthesis, highlighting the versatility of the reaction for creating chiral centers.

  • Reactants:

    • L-DOPA methyl ester

    • Aldehyde (aromatic or aliphatic)

  • Conditions:

    • Acidic conditions (specific acid not detailed in abstract)

  • Procedure:

    • Dissolve L-DOPA methyl ester in a suitable solvent.

    • Add the desired aldehyde to the solution.

    • Introduce the acid catalyst to initiate the Pictet-Spengler cyclization.

    • Maintain the reaction under appropriate temperature and time to drive the formation of the cis-1-substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester.

    • The epimeric trans product is also formed as a minor component.

    • Isolate and purify the products using standard chromatographic techniques.

Experimental_Workflow General Experimental Workflow Start Start: Prepare Reactants (β-Arylethylamine, Aldehyde) Step1 Dissolve/Suspend Amine in Acid/Solvent Start->Step1 Step2 Add Aldehyde (e.g., Formalin) Step1->Step2 Step3 Heat and Stir (e.g., 50-80°C for 3-12h) Step2->Step3 Step4 Cool to Crystallize or perform Aqueous Workup Step3->Step4 Step5 Isolate Product (Filtration or Extraction) Step4->Step5 Step6 Purify Product (e.g., Recrystallization, Chromatography) Step5->Step6 End Final Product: Methyl 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylate Salt Step6->End

Caption: A typical experimental workflow for the Pictet-Spengler synthesis.

Quantitative Data

The efficiency of the Pictet-Spengler reaction is highly dependent on the substrates and reaction conditions. The following table summarizes representative quantitative data from the literature.

Starting MaterialAldehyde/KetoneAcid CatalystTemp (°C)Time (h)Yield (%)Optical Purity (% ee)Reference
L-phenylalanineFormalin (37%)47% HBr65786.497[13]
L-m-tyrosineFormalin (37%)47% HBr65795100[13]
PhenylethylamineDimethoxymethaneaq. HCl100N/A40N/A[15]
2-(3,4-dimethoxyphenyl) ethylamineBenzaldehydeTFA (Microwave)N/A0.2598N/A[15]
L-DOPAD-glyceraldehydePhosphate Buffer (pH 7.4)37N/AN/A (3:2 dr)Diastereoselective[16][17]

N/A: Not available in the cited source. dr: Diastereomeric ratio.

Applications in Drug Development

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained phenylalanine analog.[1] Its incorporation into peptides can:

  • Improve metabolic stability.

  • Increase lipophilicity, potentially enhancing oral bioavailability.

  • Constrain the peptide backbone into a bioactive conformation.[14]

These properties have made Tic and its derivatives, including the methyl ester, valuable building blocks in the design of peptidomimetics, such as opioid receptor antagonists and ACE inhibitors.[14][18] The Pictet-Spengler reaction remains a primary and efficient method for accessing this important scaffold.[1]

References

An In-Depth Technical Guide on the Chemical Properties of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine, this methyl ester serves as a versatile scaffold for the synthesis of novel therapeutic agents. The rigid tetrahydroisoquinoline core imparts conformational constraint, a desirable feature in the design of compounds targeting specific biological receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂Inferred
Molecular Weight 191.23 g/mol Inferred
Melting Point (HCl salt) 248-250 °C (with decomposition)[1]
Appearance (HCl salt) White powder[1]
Solubility No quantitative data available. The parent acid is soluble in polar solvents, and the hydrochloride salt is expected to have good aqueous solubility.[2]Inferred
Boiling Point No data available.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive public database of its spectra is not available, data from closely related compounds can be used for comparative analysis.

Mass Spectrometry (MS): A mass spectrum (GC-MS) of the title compound is available and would show the molecular ion peak (M+) at m/z 191, corresponding to its molecular weight. Fragmentation patterns would be consistent with the tetrahydroisoquinoline and methyl ester moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are essential for structural elucidation. Based on the structure, the following characteristic signals can be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzene ring, the protons of the tetrahydroisoquinoline core (CH₂, CH), and the methyl protons of the ester group.

  • ¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the tetrahydroisoquinoline ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Although specific spectral data with peak assignments for the title compound are not publicly available, researchers synthesizing this molecule would need to perform these analyses for verification.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the Pictet-Spengler reaction to form the tetrahydroisoquinoline core, followed by esterification of the carboxylic acid.

Step 1: Pictet-Spengler Reaction for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines.[3][4] In this case, it involves the condensation of a β-arylethylamine (such as phenylalanine) with an aldehyde (typically formaldehyde) under acidic conditions.

Detailed Methodology (Illustrative):

  • Reaction Setup: To a solution of L-phenylalanine in an acidic medium (e.g., concentrated hydrochloric acid or trifluoroacetic acid), an aqueous solution of formaldehyde is added.

  • Reaction Conditions: The reaction mixture is typically heated for several hours to drive the cyclization. The exact temperature and reaction time can be optimized based on the specific acid catalyst and concentration used.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The crude product is then collected by filtration, washed, and can be purified by recrystallization.

pictet_spengler phenylalanine L-Phenylalanine intermediate Iminium Ion Intermediate phenylalanine->intermediate formaldehyde Formaldehyde formaldehyde->intermediate acid Acid Catalyst (e.g., HCl) acid->intermediate tic_acid 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid intermediate->tic_acid Intramolecular Electrophilic Aromatic Substitution

Pictet-Spengler reaction workflow.

Step 2: Fischer Esterification to this compound

The carboxylic acid is then converted to its methyl ester via Fischer esterification.

Detailed Methodology (Illustrative):

  • Reaction Setup: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is suspended in anhydrous methanol.

  • Catalysis: A strong acid catalyst, such as thionyl chloride or concentrated sulfuric acid, is added dropwise at a low temperature (e.g., 0 °C).

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

fischer_esterification tic_acid 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid protonated_carbonyl Protonated Carbonyl tic_acid->protonated_carbonyl methanol Methanol tetrahedral_intermediate Tetrahedral Intermediate methanol->tetrahedral_intermediate acid_catalyst Acid Catalyst (e.g., SOCl₂) acid_catalyst->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate methyl_ester Methyl 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylate tetrahedral_intermediate->methyl_ester Elimination of H₂O

Fischer esterification workflow.

Potential Biological Activities and Signaling Pathways

While direct pharmacological studies on this compound are limited, the biological activities of its parent acid and other closely related tetrahydroisoquinoline derivatives provide strong indications of its potential therapeutic applications.

Modulation of CFTR-Mediated Chloride Transport

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[5] Specifically, diamide derivatives have been shown to increase chloride transport in cells expressing mutant CFTR.[5] This suggests that the tetrahydroisoquinoline-3-carboxylate scaffold could be a valuable starting point for the development of new therapies for cystic fibrosis. The methyl ester itself may serve as a key intermediate for the synthesis of more potent and selective CFTR modulators.

cftr_modulation tic_derivatives Tetrahydroisoquinoline-3- carboxylate Derivatives cftr Mutant CFTR Protein tic_derivatives->cftr Modulates cl_transport Chloride Ion Transport cftr->cl_transport Facilitates cellular_function Restoration of Cellular Function cl_transport->cellular_function

Potential CFTR modulation pathway.

Neuropharmacological Effects and Mitochondrial Function

Tetrahydroisoquinoline derivatives are known to exhibit a range of neuropharmacological activities. Some endogenous tetrahydroisoquinolines, such as salsolinol, have been implicated in the pathogenesis of Parkinson's disease through mechanisms involving mitochondrial dysfunction and oxidative stress.[6] These compounds can inhibit mitochondrial complex I and/or II, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[6][7]

Given the structural similarity, it is plausible that this compound or its metabolites could interact with neuronal targets, including those involved in dopamine metabolism and mitochondrial respiration. Further research is warranted to explore the neurotoxic or neuroprotective potential of this specific compound.

mitochondrial_pathway thiq_ester Methyl 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylate (or metabolites) mitochondria Mitochondria thiq_ester->mitochondria Potentially Interacts with complex_I_II Complex I / II mitochondria->complex_I_II atp_production ATP Production complex_I_II->atp_production Inhibition leads to decreased ros_production ROS Production complex_I_II->ros_production Dysfunction leads to increased apoptosis Apoptosis atp_production->apoptosis ros_production->apoptosis

Hypothetical mitochondrial interaction.

Conclusion

This compound is a molecule with significant potential in drug discovery, serving as a key building block for a variety of biologically active compounds. While detailed characterization of the free base is not extensively documented, the properties of its hydrochloride salt and the well-established synthetic routes provide a solid foundation for its use in research. The demonstrated activity of related compounds as CFTR modulators and their potential to interact with neurological pathways highlight promising avenues for future investigation. This technical guide consolidates the available information to aid researchers and drug development professionals in harnessing the potential of this versatile chemical entity. Further studies are encouraged to fully elucidate its physicochemical properties, spectroscopic profile, and direct biological effects.

References

The Diverse Biological Activities of Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This structural motif has garnered significant attention from the scientific community, leading to the development of novel THIQ analogs with potent pharmacological effects.[3][4] This in-depth technical guide explores the multifaceted biological activities of THIQ derivatives, focusing on their anticancer, neuroprotective, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity of Tetrahydroisoquinoline Derivatives

THIQ derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[5][6][7] Natural and synthetic THIQ compounds have demonstrated the ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and migration.[8][9]

One of the notable examples is Trabectedin (ET-743), a tetrahydroisoquinoline alkaloid with potent in vitro and in vivo antitumor activity against cancers such as prostate and breast cancer.[10] Research has also focused on synthesizing novel THIQ derivatives targeting specific oncogenic proteins. For instance, derivatives have been designed as potential KRas inhibitors, a frequently mutated oncogene in various cancers.[10] Studies have shown that certain THIQ derivatives with specific substitutions, such as a chloro or trifluoromethyl group on the phenyl ring, exhibit significant KRas inhibition against colon cancer cell lines.[10][11]

Another key mechanism of action for anticancer THIQ derivatives is the inhibition of tubulin polymerization.[7][8] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[12] The mitochondrial-dependent apoptotic pathway is often implicated, involving a reduction in mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and activation of caspases.[12]

Furthermore, the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, cell proliferation, and apoptosis, has been a target for THIQ-based anticancer drug design.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activities of selected tetrahydroisoquinoline derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
GM-3-18 Colon Cancer Cell LinesIC500.9 µM - 10.7 µM[11]
GM-3-121 -IC50 (Anti-angiogenesis)1.72 µM[11]
Compound 16e A549 (Lung Cancer)-Outstanding Cytotoxicity[12]
THIQ Derivative 157 -IC50 (Anti-HIV)4.10 µM[4]

Neuroprotective and Neuromodulatory Activities

The THIQ scaffold is also central to the development of agents targeting the central nervous system, with derivatives exhibiting both neuroprotective and neurotoxic effects.[13][14] This dual activity often depends on the specific substitution pattern on the THIQ core.

Some THIQ derivatives have shown potential in the treatment of neurodegenerative diseases like Parkinson's disease.[14] For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective properties.[15] Its mechanism of action is multifaceted, involving the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity by acting as an antagonist at NMDA receptors.[15] In contrast, other THIQs, such as tetrahydropapaveroline (THP), which can be formed from dopamine, are considered neurotoxic and have been implicated in the pathology of Parkinsonism.[13]

The neuroprotective effects of certain isoquinoline alkaloids are also linked to the regulation of autophagy and the reduction of oxidative stress.[16] For instance, some derivatives can reactivate the PI3K/AKT/mTOR pathway, which is often inhibited during ischemia-reperfusion injury, thereby reducing autophagy and protecting nerve cells.[16]

Quantitative Data on Neuromodulatory Activity

The table below presents quantitative data for the neuromodulatory activities of specific tetrahydroisoquinoline derivatives.

Compound/DerivativeBiological Target/AssayActivity MetricValueReference
Diclofensine (Ro-8-4650) Dopamine ReuptakeIC500.74 nM[17]
Diclofensine (Ro-8-4650) Noradrenaline ReuptakeIC502.3 nM[17]
Diclofensine (Ro-8-4650) Serotonin ReuptakeIC503.7 nM[17]
3-dimethylamino analog OX1 ReceptorKe21 nM[17]
Compound 9a OX1 ReceptorKe5.7 nM[17]
Compound 13a PDE4BIC500.88 µM[17]

Anti-inflammatory and Other Biological Activities

Tetrahydroisoquinoline derivatives have also been investigated for their anti-inflammatory properties. A key target in this area is phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammatory responses.[18] Novel THIQ derivatives have been developed as selective PDE4 inhibitors for the treatment of inflammatory conditions like psoriasis.[18] These compounds have been shown to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) from stimulated immune cells.[18]

Beyond these major areas, THIQ derivatives have demonstrated a broad spectrum of other biological activities, including antibacterial, antiviral, antifungal, and antimalarial properties.[2][4] For example, certain 5,8-disubstituted THIQ analogs have shown potent activity against Mycobacterium tuberculosis.[4]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for key experiments.

In Vitro Anticancer Activity Assay

Cell Culture and Proliferation Assay: Human cancer cell lines (e.g., HCT116, MDA-MB-231, HepG2, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6] For proliferation assays, cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5][19]

Tubulin Polymerization Assay

The effect of THIQ derivatives on tubulin polymerization can be monitored by measuring the increase in absorbance at 340 nm.[12] Tubulin protein is incubated with the test compound in a polymerization buffer at 37°C. The change in absorbance over time is recorded and compared to a control (vehicle) and a known tubulin inhibitor (e.g., colchicine).[12]

Western Blot Analysis

To investigate the effect of THIQ derivatives on protein expression levels, Western blotting is performed.[12] Cancer cells are treated with the compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Cdc2, PCNA, cyclin B1, cleaved caspase-3).[12] After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

In Vitro PDE4 Inhibition Assay

The inhibitory activity of THIQ derivatives against PDE4 is determined using an in vitro enzyme assay.[17][18] Recombinant human PDE4B is incubated with the test compound and the substrate, cyclic adenosine monophosphate (cAMP). The amount of remaining cAMP or the product, adenosine monophosphate (AMP), is quantified, often using methods like scintillation proximity assay (SPA) or fluorescence polarization. The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of tetrahydroisoquinoline derivatives.

anticancer_pathway cluster_cell Cancer Cell THIQ THIQ Derivative Tubulin Tubulin THIQ->Tubulin Inhibits Polymerization NFkB NF-κB Inhibition THIQ->NFkB KRas KRas Inhibition THIQ->KRas Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Arrest Microtubules->G2M Proliferation Decreased Proliferation NFkB->Proliferation KRas->Proliferation Apoptosis Apoptosis G2M->Apoptosis

Caption: Anticancer mechanisms of THIQ derivatives.

neuroprotection_pathway cluster_neuron Neuron MeTIQ 1MeTIQ NMDA_R NMDA Receptor MeTIQ->NMDA_R Antagonizes ROS Reactive Oxygen Species MeTIQ->ROS Scavenges Glutamate Glutamate Glutamate->NMDA_R Activates Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Neuroprotection Neuroprotection ROS->Neuroprotection Excitotoxicity->Neuroprotection

Caption: Neuroprotective mechanism of 1MeTIQ.

experimental_workflow cluster_workflow In Vitro Anticancer Drug Screening start Synthesized THIQ Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with THIQ Derivatives cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot mechanism_studies->western_blot facs FACS Analysis (Cell Cycle, Apoptosis) mechanism_studies->facs lead_compound Identify Lead Compound mechanism_studies->lead_compound

Caption: Experimental workflow for anticancer screening.

References

The Discovery and Isolation of Tetrahydroisoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products that have captivated chemists and pharmacologists for over a century.[1] Possessing a characteristic 1,2,3,4-tetrahydroisoquinoline scaffold, these compounds are biosynthesized by a wide array of organisms, from plants and fungi to marine invertebrates.[2][3] Their profound and varied biological activities, ranging from potent analgesics to promising anti-cancer agents, have established them as a cornerstone of natural product chemistry and a fertile ground for drug discovery.[1] This technical guide provides an in-depth exploration of the historical milestones in the discovery of THIQ alkaloids and a comprehensive overview of the traditional and modern methodologies for their isolation and purification. Detailed experimental protocols, comparative quantitative data, and visualizations of key biosynthetic and signaling pathways are presented to serve as a valuable resource for researchers in the field.

A Brief History of Discovery

The journey into the world of THIQ alkaloids began in the early 20th century, not with their isolation from a natural source, but with a landmark chemical synthesis. In 1911, Amé Pictet and Theodor Spengler reported the synthesis of the core tetrahydroisoquinoline structure by reacting β-phenylethylamine with dimethoxymethane in the presence of hydrochloric acid.[1] This reaction, now famously known as the Pictet-Spengler reaction, not only provided a versatile method for synthesizing this important heterocyclic system but also laid the theoretical groundwork for understanding the biosynthesis of THIQ alkaloids in nature.

One of the earliest significant discoveries in this class was the isolation of Naphthyridinomycin in the mid-20th century, a THIQ-based antitumor antibiotic that garnered considerable attention for its potent biological activity.[1] This discovery spurred further investigations into natural sources, leading to the identification of a plethora of THIQ alkaloids with diverse and complex structures. For instance, the bisbenzylisoquinoline alkaloids, a major subgroup, were isolated from plants like Chondrodendron tomentosum and the opium poppy, Papaver somniferum.[2] These compounds are renowned for their neuroprotective and dopaminergic properties.[2]

The Cactaceae, Chenopodiaceae, and Fabaceae plant families have been identified as rich sources of simple THIQ alkaloids.[3] Marine organisms have also emerged as a prolific source, yielding complex THIQs such as the renieramycins from blue sponges. The continuous exploration of diverse natural habitats continues to unveil novel THIQ alkaloids with unique structural features and promising pharmacological profiles.

Experimental Protocols for Isolation and Purification

The isolation of THIQ alkaloids from natural sources is a multi-step process that typically involves extraction, partitioning, and chromatography. The choice of methodology depends on the chemical nature of the target alkaloids, the plant or animal matrix, and the desired scale of isolation.

Traditional Isolation Methods

Traditional methods for alkaloid extraction have been employed for centuries and are still relevant, particularly for initial, large-scale extractions.

1. Maceration:

This simple and widely used technique involves soaking the powdered plant material in a solvent at room temperature for an extended period (hours to days). The solvent penetrates the plant cells and dissolves the alkaloids.

  • Protocol:

    • Grind the dried plant material to a fine powder.

    • Place the powdered material in a sealed container and add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a 1:10 solid-to-solvent ratio.

    • Allow the mixture to stand for 3-7 days at room temperature with occasional shaking.

    • Filter the mixture to separate the extract from the plant debris.

    • The resulting extract can be concentrated under reduced pressure.

2. Soxhlet Extraction:

Developed by Franz von Soxhlet in the 19th century, this method allows for the continuous extraction of a solid with a fresh portion of a warm solvent, making it more efficient than maceration for many compounds.

  • Protocol:

    • Place the powdered plant material in a thimble made of porous paper.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., methanol, ethanol, or chloroform) is heated in a flask, and the vapor travels up a distillation arm.

    • The vapor is then condensed and drips into the thimble containing the solid.

    • Once the liquid level in the chamber reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the flask.

    • This cycle is repeated multiple times, ensuring a thorough extraction.

    • After extraction, the solvent is evaporated to yield the crude extract.

3. Acid-Base Extraction:

This liquid-liquid extraction technique takes advantage of the basic nature of most alkaloids to separate them from neutral and acidic compounds.

  • Protocol:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atom of the alkaloids, making them water-soluble.

    • Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.

    • Make the aqueous layer basic by adding a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the basic aqueous solution with an immiscible organic solvent (e.g., chloroform or dichloromethane) to isolate the alkaloids.

    • The organic layers containing the alkaloids are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

Modern Isolation Methods

Modern extraction techniques offer several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and improved efficiency.

1. Ultrasound-Assisted Extraction (UAE):

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Protocol:

    • Suspend the powdered plant material in a suitable solvent in a flask.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).

    • Maintain the temperature of the extraction mixture as needed.

    • After sonication, filter the mixture to separate the extract.

2. Microwave-Assisted Extraction (MAE):

MAE uses microwave energy to heat the solvent and the moisture within the plant material, leading to cell rupture and the release of alkaloids.

  • Protocol:

    • Place the powdered plant material and solvent in a microwave-safe extraction vessel.

    • Irradiate the mixture with microwaves at a controlled power and for a specific duration (e.g., 1-10 minutes).

    • The temperature and pressure inside the vessel can be monitored and controlled.

    • After extraction, the mixture is cooled and filtered.

3. Supercritical Fluid Extraction (SFE):

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

  • Protocol:

    • The powdered plant material is packed into an extraction vessel.

    • CO2 is pumped into the vessel and brought to its supercritical state (above 31.1 °C and 73.8 bar).

    • A modifier (e.g., methanol or ethanol) can be added to the CO2 to increase its polarity and enhance the extraction of more polar alkaloids.

    • The supercritical fluid containing the extracted alkaloids flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the alkaloids to precipitate.

    • The CO2 can be recycled for further extractions.

Purification: Column Chromatography

Following initial extraction, the crude alkaloid mixture is typically subjected to chromatographic techniques for the isolation of individual compounds. Column chromatography is a fundamental and widely used method.

  • Protocol:

    • A glass column is packed with a stationary phase, commonly silica gel or alumina.

    • The crude extract is dissolved in a small amount of solvent and loaded onto the top of the column.

    • A mobile phase (a single solvent or a mixture of solvents) is passed through the column.

    • The different alkaloids in the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases.

    • Fractions of the eluent are collected sequentially.

    • The composition of each fraction is analyzed by techniques such as thin-layer chromatography (TLC).

    • Fractions containing the same pure compound are combined, and the solvent is evaporated to yield the isolated alkaloid.

Data Presentation: Comparison of Extraction Methods

The efficiency of different extraction methods can be compared based on several parameters, including yield, purity, extraction time, and solvent consumption. The following tables summarize representative quantitative data for the isolation of THIQ alkaloids.

Method Plant Material Target Alkaloid(s) Solvent Extraction Time Yield (%) Reference
SoxhletCalycotome villosa seedsCalycotomineMethanol48 h0.5 g from 100 g[3]
MacerationGenericTotal AlkaloidsEthanol3-7 daysVaries
UAEGenericTotal AlkaloidsMethanol/Ethanol15-60 minGenerally higher than maceration
MAEStephania cepharanthaBisbenzylisoquinoline alkaloids0.01 M HCl2 minHigh recovery
SFENelumbo nucifera leavesNuciferinescCO2 + Methanol/Diethylamine2 h325.54 µg/g

Table 1: Comparison of Extraction Methods for Tetrahydroisoquinoline Alkaloids.

Parameter Maceration Soxhlet Extraction UAE MAE SFE
Extraction Time Very Long (days)Long (hours)Short (minutes)Very Short (minutes)Short (hours)
Solvent Consumption HighHighModerateLowVery Low (recyclable)
Temperature AmbientHighAmbient to ModerateHighModerate
Efficiency LowModerate to HighHighHighHigh (and selective)
Cost (Equipment) LowLowModerateModerateHigh

Table 2: Qualitative Comparison of Key Parameters for Different Extraction Techniques.

Mandatory Visualizations

Biosynthetic and Reaction Pathways

The biosynthesis of many THIQ alkaloids proceeds through key intermediates formed via the Pictet-Spengler reaction. A foundational pathway is the formation of (S)-reticuline from dopamine.

Biosynthesis_of_Reticuline Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) 4-HPAA 4-Hydroxyphenyl- acetaldehyde 4-HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6-O-Methyltransferase (6OMT) N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine Coclaurine N-Methyl- transferase (CNMT) Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline CYP80B1 4'-O-Methyltransferase (4'OMT)

Caption: Biosynthesis of (S)-Reticuline from Dopamine.

The Pictet-Spengler reaction is a cornerstone in the synthesis of the THIQ core.

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Cyclization and Aromatization Phenylethylamine β-Phenylethylamine Schiff_Base Schiff Base Phenylethylamine->Schiff_Base Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion H+ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Cyclized_Intermediate->THIQ -H+

Caption: Mechanism of the Pictet-Spengler Reaction.

Another classical method for synthesizing the isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.

Bischler_Napieralski cluster_0 Activation and Cyclization cluster_1 Formation of Dihydroisoquinoline Amide β-Arylethylamide Activated_Intermediate Activated Intermediate (e.g., with POCl3) Amide->Activated_Intermediate Cyclized_Cation Cyclized Cation Activated_Intermediate->Cyclized_Cation Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Cation->Dihydroisoquinoline -H+

Caption: Mechanism of the Bischler-Napieralski Reaction.

Signaling Pathways

Many THIQ alkaloids exert their biological effects by interacting with various neurotransmitter systems. One prominent mechanism is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.

MAO_Inhibition Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism Increased_Neurotransmitters Increased Synaptic Concentration of Neurotransmitters Monoamines->Increased_Neurotransmitters Metabolites Inactive Metabolites MAO->Metabolites THIQ Tetrahydroisoquinoline Alkaloid THIQ->MAO Inhibition Neuronal_Signaling Enhanced Neuronal Signaling Increased_Neurotransmitters->Neuronal_Signaling

Caption: Inhibition of Monoamine Oxidase by THIQ Alkaloids.

THIQ alkaloids can also directly interact with neurotransmitter receptors, such as dopamine receptors, acting as either agonists or antagonists.

Dopaminergic_Signaling cluster_Dopamine Dopaminergic Neuron cluster_Postsynaptic Postsynaptic Neuron Dopamine Dopamine D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade D_Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response THIQ THIQ Alkaloid THIQ->D_Receptor Modulates (Agonist/Antagonist)

Caption: Modulation of Dopaminergic Signaling by THIQ Alkaloids.

Conclusion

The field of tetrahydroisoquinoline alkaloids continues to be a dynamic and exciting area of research. From the foundational synthetic work of Pictet and Spengler to the ongoing discovery of novel, complex structures from diverse natural sources, THIQs have consistently proven their importance in chemistry and medicine. The development of modern isolation techniques has significantly streamlined the process of obtaining these valuable compounds, enabling more rapid and efficient screening for biological activity. This guide has provided a comprehensive overview of the key aspects of THIQ alkaloid discovery and isolation, offering detailed protocols, comparative data, and visual representations of important chemical and biological pathways. It is hoped that this resource will serve as a valuable tool for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of natural products.

References

In-Depth Technical Guide on Structural Analogs of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a core scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers and professionals in drug discovery and development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prevalent motif in numerous natural products and clinically used drugs, exhibiting a wide array of pharmacological effects.[1][2]

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily relies on two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These reactions provide robust pathways to the core tetrahydroisoquinoline structure, which can be further modified to generate diverse analogs.[1][2]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[1][3] This method is highly versatile and widely used for the synthesis of 1-substituted THIQ derivatives.[1] The general mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.[3]

Experimental Protocol: General Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines [1]

  • Schiff Base Formation: A phenylethylamine derivative is condensed with an aldehyde (e.g., benzaldehyde) to form an iminium intermediate.[1]

  • Cyclization: The intermediate is activated with a Brønsted or Lewis acid (e.g., trifluoroacetic acid - TFA) and undergoes cyclization.[1]

  • Reaction Conditions: Microwave-assisted synthesis can significantly accelerate the reaction. For example, the cyclization of 2-(3,4-dimethoxyphenyl) ethylamine with benzaldehyde in the presence of TFA under microwave irradiation for 15 minutes can afford the product in high yield.[1]

  • Work-up and Purification: The reaction mixture is typically neutralized, extracted with an organic solvent, and purified by column chromatography.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines from N-acyl-β-phenylethylamides using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[4][5] The resulting 3,4-dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline. This reaction proceeds through the formation of a nitrilium salt intermediate.[4]

Experimental Protocol: General Bischler-Napieralski Synthesis [4]

  • Amide Formation: A β-phenylethylamine is acylated to form the corresponding N-acyl derivative.

  • Cyclization: The N-acyl-β-phenylethylamide is treated with a condensation reagent (e.g., POCl₃ or P₂O₅) in a suitable solvent (e.g., toluene or xylene) at elevated temperatures to effect cyclization to the 3,4-dihydroisoquinoline.[4]

  • Reduction: The resulting 3,4-dihydroisoquinoline is reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride.

  • Work-up and Purification: The reaction is quenched, the product is extracted, and then purified, typically by chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for a wide range of biological activities, including their potential as anticancer, anti-mycobacterial, and neurological agents. The following sections summarize the quantitative data and SAR for key therapeutic targets.

Anticancer Activity

Tetrahydroisoquinoline derivatives have shown promise as anticancer agents by targeting various signaling pathways, including the NF-κB pathway.[6]

Table 1: Anticancer Activity of Tetrahydroisoquinoline Analogs

CompoundTarget Cell LineIC₅₀ (µM)Reference
DEC-1MCF-73.38[7]
Tamoxifen (Standard)MCF-72.68[7]

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[8] Its dysregulation is implicated in various diseases, including cancer.[9] The canonical NF-κB pathway is activated by stimuli like pro-inflammatory cytokines, leading to the phosphorylation and degradation of the inhibitory IκB proteins. This allows the NF-κB dimers to translocate to the nucleus and regulate the transcription of target genes.[8] Certain tetrahydroisoquinoline analogs have been shown to inhibit this pathway.[6]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB_complex NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB_complex Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_dimer NF-κB Dimer (p50/p65) NFkB_dimer->NFkB_IkB_complex NFkB_active Active NF-κB NFkB_dimer->NFkB_active Translocation NFkB_IkB_complex->NFkB_dimer Release Nucleus Nucleus Target_Genes Target Gene Transcription NFkB_active->Target_Genes Induces THIQ Tetrahydroisoquinoline Analogs THIQ->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by tetrahydroisoquinoline analogs.

Anti-mycobacterial Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-mycobacterial agents. Tetrahydroisoquinoline derivatives have been identified as potential inhibitors of Mycobacterium tuberculosis.[10][11]

Table 2: Anti-mycobacterial Activity of Tetrahydroisoquinoline Analogs against M. tuberculosis H37Ra

CompoundIC₅₀ (µM)Reference
10A25 (biphenyl moiety)4.7[10]
10A19 (ortho-iodo-phenyl)8.8[10]

Experimental Protocol: Antimycobacterial Susceptibility Testing [12]

  • Culture Preparation: Mycobacterium tuberculosis is cultured in an appropriate medium (e.g., Middlebrook 7H9 broth).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Inoculation: The bacterial culture is added to microplates containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • Activity Assessment: Bacterial growth inhibition is determined using methods such as the Microplate Alamar Blue Assay (MABA) or by measuring optical density. The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) is then calculated.[12]

Neurological Activity: Orexin Receptor Antagonism

The orexin system plays a crucial role in regulating sleep-wake cycles, and orexin receptor antagonists are a therapeutic target for insomnia.[13] Tetrahydroisoquinoline derivatives have been developed as potent and selective orexin-1 receptor (OX₁R) antagonists.[14]

Table 3: Orexin-1 Receptor (OX₁R) Antagonist Activity of Tetrahydroisoquinoline Analogs

CompoundOX₁R Kₑ (nM)OX₂R/OX₁R SelectivityReference
445.7> 1,760-fold[14]

Experimental Protocol: Orexin Receptor Functional Assay (Calcium Mobilization) [14]

  • Cell Culture: Cells stably expressing the human orexin-1 or orexin-2 receptor (e.g., CHO-K1 cells) are cultured.

  • Compound Treatment: The cells are pre-incubated with the test compounds (potential antagonists).

  • Agonist Stimulation: The cells are then stimulated with the orexin A agonist.

  • Calcium Measurement: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator (e.g., Fluo-3 AM).

  • Data Analysis: The antagonist's apparent dissociation constant (Kₑ) is calculated from the rightward shift of the orexin A dose-response curve in the presence of the antagonist.[14]

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects.[15][16] Tetrahydroisoquinoline derivatives have been explored as PDE4 inhibitors for the treatment of inflammatory diseases.

Experimental Protocol: In Vitro PDE4 Inhibition Assay [15][16]

  • Reaction Mixture: Recombinant human PDE4 enzyme is incubated with the test compound in an assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of remaining cAMP or the product (AMP) is quantified using various methods, such as fluorescence polarization or luminescence-based assays.[15][16]

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

PDE4_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound) Start->Prepare_Reagents Dispense Dispense Reagents into Microplate Prepare_Reagents->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Fluorescence/Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro PDE4 inhibition assay.

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The established synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions, allow for the generation of a wide range of structural analogs. These analogs have demonstrated significant biological activities against various targets, including cancer-related signaling pathways, microbial enzymes, and neurological receptors. The structure-activity relationship data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area of medicinal chemistry. Continued exploration of this chemical space is likely to yield new and improved drug candidates for a variety of diseases.

References

The Role of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in Peptidomimetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of conformationally constrained amino acids is a paramount strategy in modern peptidomimetics, aimed at enhancing the therapeutic potential of peptides by improving their metabolic stability, receptor affinity, and selectivity. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic analog of phenylalanine, has emerged as a powerful tool. Its rigid bicyclic structure effectively induces and stabilizes specific secondary structures, most notably β-turns, thereby pre-organizing the peptide into a bioactive conformation. This guide provides a comprehensive technical overview of the role of Tic in peptidomimetics, detailing its synthesis, conformational effects, and impact on biological activity. It includes quantitative data on Tic-containing peptidomimetics targeting various G-protein coupled receptors (GPCRs), detailed experimental protocols for their synthesis and characterization, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the rational design of next-generation peptide-based therapeutics.

Introduction: The Rationale for Conformational Constraint with Tic

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical application is often hampered by inherent limitations such as low metabolic stability due to proteolytic degradation and poor bioavailability.[1][2] A primary reason for these drawbacks is the high conformational flexibility of linear peptides in solution, which results in a significant entropic penalty upon binding to their target receptors.

To overcome these challenges, medicinal chemists employ various strategies to introduce conformational rigidity into the peptide backbone. The incorporation of constrained amino acid surrogates is a highly effective approach to limit the accessible conformational space, thereby favoring a bioactive structure.[1] 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a prime example of such a constrained amino acid. As a rigid analog of phenylalanine, Tic's bicyclic structure severely restricts the rotational freedom around the peptide backbone.[3] This inherent rigidity makes Tic a powerful tool for inducing specific secondary structures, particularly β-turns, which are critical motifs in many biologically active peptides.[1] By stabilizing a bioactive conformation, Tic can significantly enhance a peptide's receptor binding affinity, selectivity, and in vivo potency.[1]

Synthesis of Tic and its Incorporation into Peptidomimetics

The primary route for the synthesis of Tic is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[4][5][6][7]

Experimental Protocol: Pictet-Spengler Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This protocol outlines the synthesis of the biologically relevant (S)-enantiomer of Tic from L-phenylalanine.

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-phenylalanine (1 equivalent) in concentrated hydrochloric acid.

  • Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde solution (approximately 2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product, Tic hydrochloride, may precipitate out of the solution. If not, concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Wash the crude solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Neutralization and Crystallization: Dissolve the crude Tic hydrochloride in a minimal amount of water and adjust the pH to its isoelectric point (around pH 5-6) using a solution of sodium hydroxide. The free Tic will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with ethanol.

  • Drying: Dry the purified (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a vacuum oven.

Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides

The incorporation of Tic into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[8][9][10] However, due to the steric hindrance of the Tic residue, longer coupling times or the use of more potent coupling reagents may be necessary to ensure efficient acylation.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Tic-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/Water (e.g., 95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC for purification

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Phe):

    • Pre-activate Fmoc-Phe-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the coupling mixture to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Phe, Tic, Tyr): Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids (Fmoc-Phe-OH, Fmoc-Tic-OH, and Fmoc-Tyr(tBu)-OH). For the sterically hindered Fmoc-Tic-OH, a double coupling (repeating the coupling step) or an extended coupling time (e.g., 4-6 hours) may be required.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide, wash with ether, and then dissolve the peptide in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.

Conformational Effects of Tic Incorporation

The most significant structural consequence of incorporating Tic into a peptide is the induction and stabilization of a β-turn conformation .[1] The constrained bicyclic system of Tic forces the peptide backbone to adopt a folded structure, which is highly conducive to the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a defining feature of a β-turn.[1] The specific type of β-turn (e.g., type I or type II') is influenced by the stereochemistry of the Tic residue and the surrounding amino acid sequence.[11]

Experimental Protocols for Conformational Analysis

The precise three-dimensional structure of Tic-containing peptides is determined using a combination of spectroscopic and crystallographic techniques.

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.

Sample Preparation:

  • Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.

  • Transfer the solution to a high-quality NMR tube.

Data Acquisition and Analysis:

  • Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra.

  • Assign all proton resonances using COSY and TOCSY spectra to identify through-bond correlations.

  • Use NOESY spectra to identify through-space correlations between protons that are close in space (< 5 Å). The pattern of NOEs, particularly between adjacent and non-adjacent residues, provides crucial information about the peptide's secondary structure. For a β-turn, characteristic NOEs are observed between the amide proton of residue i+3 and the alpha proton of residue i+2.

  • Measure coupling constants (e.g., ³J(HN,Hα)) to obtain information about the dihedral angles (φ) of the peptide backbone.

  • Use the collected NOE distance restraints and dihedral angle restraints to calculate an ensemble of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

  • Analyze the resulting structures to determine the overall conformation and the specific type of β-turn induced by the Tic residue.

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.

Sample Preparation:

  • Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region.

  • Prepare a buffer blank solution without the peptide.

Data Acquisition and Analysis:

  • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Record the CD spectrum of the buffer blank from approximately 260 nm to 190 nm.

  • Record the CD spectrum of the peptide sample under the same conditions.

  • Subtract the buffer spectrum from the peptide spectrum.

  • The resulting spectrum can be analyzed to estimate the percentage of different secondary structures. A characteristic CD spectrum for a β-turn shows a weak positive band around 220-230 nm and a strong negative band around 200 nm.

X-ray crystallography provides a high-resolution, solid-state structure of a peptide.

Procedure:

  • Crystallization: Grow single crystals of the Tic-containing peptide. This is often the most challenging step and requires screening a wide range of conditions (e.g., precipitants, pH, temperature). A common method is vapor diffusion (hanging drop or sitting drop).

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the unit cell.

  • Model Building and Refinement: A molecular model of the peptide is built into the electron density map and refined to best fit the experimental data. The final refined structure provides atomic-level details of the peptide's conformation, including the precise geometry of the Tic-induced β-turn.

Impact on Biological Activity: Quantitative Data

The conformational constraint imposed by Tic can lead to a significant enhancement in the biological activity of peptides. This is often manifested as increased receptor binding affinity and selectivity.

Opioid Receptor Ligands

The incorporation of Tic has been extensively studied in the context of opioid peptides. Replacing proline with Tic in endomorphin-2, an endogenous µ-opioid receptor agonist, resulted in a significant increase in binding affinity.[1]

Peptide SequenceReceptorBinding Affinity (Ki, nM)
Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂)µ-opioid0.69
[Tic²]Endomorphin-2 (H-Tyr-Tic-Phe-Phe-NH₂)µ-opioid0.18

Table 1: Comparison of µ-opioid receptor binding affinities of endomorphin-2 and its Tic-containing analog. Data extracted from a study on endomorphin-2 analogues.[1]

Furthermore, the stereochemistry of the Tic residue can dramatically influence receptor selectivity. For example, a tetrapeptide containing D-Tic showed altered selectivity for µ- and δ-opioid receptors compared to its D-Phe analog.[1]

Peptideµ-Receptor Ki (nM)δ-Receptor Ki (nM)Selectivity (µ/δ)
H-Tyr-D-Tic-Phe-Phe-NH₂2.6 ± 0.468.5 ± 5.20.038
H-Tyr-D-Phe-Phe-Phe-NH₂1.8 ± 0.321.4 ± 2.10.084

Table 2: Opioid receptor binding affinities of tetrapeptide analogues. The D-Tic-containing peptide shows a shift in selectivity towards the µ-receptor compared to the D-Phe analogue.[1]

Bradykinin Receptor Antagonists

The incorporation of D-Tic at position 7 of bradykinin antagonists has led to the development of highly potent and long-acting antagonists of the B2 receptor. One of the most well-known examples is Icatibant (HOE-140).[12] The D-Tic residue is crucial for inducing a type II' β-turn in the C-terminal part of the peptide, which is thought to be the bioactive conformation for receptor antagonism.[11] The corresponding L-Tic stereoisomer exhibits a drastically reduced binding affinity, highlighting the stereochemical sensitivity of the receptor interaction.[11]

PeptideBradykinin B2 Receptor Binding Affinity (Ki, nM)
D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]bradykinin (Icatibant)0.11
D-Arg⁰[Hyp³,Thi⁵,L-Tic⁷,Oic⁸]bradykinin130

Table 3: Comparison of bradykinin B2 receptor binding affinities of D-Tic and L-Tic containing stereoisomers of a bradykinin antagonist.[11]

Cholecystokinin (CCK) Receptor Antagonists

Signaling Pathways and Experimental Workflows

Signaling Pathways

Tic-containing peptidomimetics often target G-protein coupled receptors (GPCRs). The enhanced binding affinity and selectivity of these molecules can lead to more potent modulation of downstream signaling cascades.

Opioid receptors are Gi/o-coupled GPCRs. Agonist binding, facilitated by the constrained conformation of a Tic-containing peptide, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia.

Opioid_Signaling Tic_Peptide Tic-containing Opioid Agonist Opioid_Receptor μ/δ Opioid Receptor (GPCR) Tic_Peptide->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Leads to (decreased) Ion_Channel->Analgesia Leads to (hyperpolarization)

Opioid receptor signaling cascade initiated by a Tic-containing agonist.

The bradykinin B2 receptor is a Gq-coupled GPCR. Its activation by bradykinin leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. A Tic-containing antagonist, such as Icatibant, competitively blocks the binding of bradykinin, thereby inhibiting this signaling pathway and preventing the physiological effects of bradykinin, such as vasodilation and inflammation.

Bradykinin_Signaling cluster_products Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor (GPCR) Bradykinin->B2_Receptor Binds & Activates Tic_Antagonist Tic-containing Antagonist (Icatibant) Tic_Antagonist->B2_Receptor Blocks G_Protein Gq Protein B2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Peptidomimetic_Workflow Design Peptide Design & Computational Modeling Synthesis Synthesis of Tic & Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification (HPLC) & Characterization (MS) Synthesis->Purification Conformation Conformational Analysis (NMR, CD, X-ray) Purification->Conformation In_Vitro In Vitro Biological Assays (Binding, Functional) Purification->In_Vitro Conformation->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetic Studies In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Design

References

Methodological & Application

The Strategic Integration of a Constrained Phenylalanine Analog in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (M-Tic), a constrained analog of phenylalanine, is a burgeoning strategy in peptide-based drug discovery. This application note delves into the versatile use of this unique amino acid derivative in synthesizing novel peptides with significant therapeutic potential, particularly in the realms of antimicrobial and anticancer research. Detailed protocols for its integration into peptide chains via solid-phase peptide synthesis (SPPS) are provided, alongside a summary of its impact on biological activity.

This compound and its corresponding acid (Tic) are valuable building blocks for medicinal chemists aiming to develop potent and stable peptide therapeutics.[1] The rigid structure of the Tic moiety, when incorporated into a peptide backbone, induces conformational constraints that can lead to enhanced biological activity, improved metabolic stability, and increased oral bioavailability.[2] This has led to its successful application in the design of subtype-selective opioid receptor antagonists and other peptidomimetics.[2]

Recent studies have highlighted the promise of Tic-containing peptides as novel antimicrobial and anticancer agents.[3][4] The synthesis of dipeptide-heterocycle hybrids featuring a Tic constituent has yielded compounds with promising activity against Escherichia coli and other bacterial strains, as well as potent antifungal properties.[3][5] Furthermore, decapeptides embedded with Tic have demonstrated significant antiproliferative activity against breast cancer cell lines, with potency comparable to standard chemotherapeutic drugs.[4]

Application in Antimicrobial Peptide Development

The cationic nature of peptides is crucial for their interaction with negatively charged bacterial cell membranes, leading to membrane disruption and antimicrobial action.[3] By incorporating Tic at the N-terminus of short dipeptides containing lysine, researchers have developed a novel class of antimicrobial peptides.[3][5] The synthesis is typically achieved through a solid-phase peptide synthesis (SPPS) protocol.[3]

Application in Anticancer Peptide Development

Amphipathic cationic peptides incorporating Tic have been synthesized and evaluated for their potential as anticancer agents.[4] These synthetic peptides have shown the ability to inhibit cancer cell proliferation, with one lead candidate, DEC-1, exhibiting an IC50 value of 3.38 µM against the MCF-7 breast cancer cell line.[4] The proposed mechanism of action involves the inhibition of Akt signaling pathways, which are critical for cancer cell survival and growth.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of this compound in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides

This protocol outlines the manual solid-phase synthesis of a generic Tic-containing peptide.

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-D-Tic-OH)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water (H₂O), and Triisopropylsilane (TIS) in a ratio of 80:10:10.[3][5]

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 1 hour in the peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve Fmoc-L-amino acid (e.g., Fmoc-Lys(Boc)-OH) in DCM.

    • Add the amino acid solution and DIPEA to the swollen resin.

    • Shake the mixture for the required time to ensure efficient loading.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the loaded amino acid.[3][5]

    • Monitor the completion of the deprotection using a Kaiser test. A blue color indicates the presence of a free primary amine.[3][5]

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling (Incorporation of subsequent amino acids, including Fmoc-D-Tic-OH):

    • Dissolve the next Fmoc-protected amino acid (e.g., another standard amino acid or Fmoc-D-Tic-OH) in DMF.

    • Add the coupling reagents HBTU, HOBt, and DIPEA to the dissolved amino acid.

    • Add the activation mixture to the resin and shake.

    • Monitor the coupling reaction using a Kaiser test. A colorless result indicates the completion of the coupling.[3]

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail (TFA:H₂O:TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.[3][5]

    • Stir the mixture for 3 hours at room temperature.[4]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing Tic-containing peptides.

Table 1: Antimicrobial Activity of THIQ-Dipeptide Conjugates

CompoundTarget OrganismMIC (µM)Standard DrugStandard Drug MIC (µM)
7c E. coli33Ampicillin332
7g E. coli66Ampicillin332
7c S. aureus498Ampicillin830
7e S. pyogenes315Ampicillin332

Data sourced from a study on novel isoquinoline dipeptides.[5]

Table 2: Antifungal Activity of THIQ-Dipeptide Conjugates

CompoundTarget OrganismMIC (µM)Standard DrugStandard Drug MIC (µM)
7c C. albicans166Nystatin332
7e C. albicans166Nystatin332
7g C. albicans265Nystatin332

Data sourced from a study on novel isoquinoline dipeptides.[5]

Table 3: Anticancer Activity of Tic-Embedded Decapeptides

CompoundCell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)
DEC-1 MCF-73.38Tamoxifen2.68

Data sourced from a study on Tic-embedded decapeptides against breast cancer.[4]

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of the processes involved.

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin (DCM) Resin->Swell Load Load First Fmoc-AA Swell->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple Couple Next Fmoc-AA (HBTU/HOBt/DIPEA) Deprotect1->Couple Deprotect2 Fmoc Deprotection Couple->Deprotect2 Repeat Repeat Coupling & Deprotection Deprotect2->Repeat for each AA Cleave Cleave & Deprotect (TFA/H2O/TIS) Deprotect2->Cleave Repeat->Couple Repeat->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis Workflow for Tic-Containing Peptides.

Anticancer_Pathway Tic_Peptide Tic-Containing Anticancer Peptide Akt Akt Signaling Pathway Tic_Peptide->Akt Inhibits Cell_Survival Cancer Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Proposed Anticancer Mechanism of Tic-Containing Peptides.

References

Applications of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of biologically active compounds. Its constrained cyclic structure, incorporating a phenylalanine-like motif, makes it a privileged starting material for developing novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of neuroprotective, anticancer, and antimicrobial agents.

Neuroprotective Applications

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is present in several endogenous amines and has been investigated for its role in neurodegenerative diseases. While direct neuroprotective data for the methyl ester is limited, its derivatives, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown significant promise in models of Parkinson's disease.[1] The proposed mechanisms of action include antioxidant effects and modulation of the glutamatergic system.[2][3] this compound serves as a key precursor for synthesizing derivatives with potential neuroprotective properties.

Synthesis of Neuroprotective Derivatives

This compound can be chemically modified to introduce various substituents at the N2 and C1 positions, which have been shown to be critical for neuroprotective activity.

Protocol 1: General Scheme for N-Alkylation and Reduction to Yield N-Alkyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanols

This protocol outlines a general two-step procedure for the derivatization of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the N-alkylated methyl ester.

Step 2: Ester Reduction

  • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of the N-alkylated methyl ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by silica gel column chromatography using a gradient of methanol in dichloromethane.

In Vitro Neuroprotection Assay

Protocol 2: SH-SY5Y Cell Viability Assay against MPP+ Induced Neurotoxicity

This protocol describes a method to evaluate the neuroprotective effects of synthesized derivatives against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease pathology.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MPP+ iodide

  • Synthesized tetrahydroisoquinoline derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere of 5% CO₂.

  • Pre-treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 100 µM) for 2 hours.

  • Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM to all wells except the vehicle control.

  • Incubate the plates for an additional 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Anticancer Applications

The tetrahydroisoquinoline scaffold is a prominent feature in numerous anticancer agents.[4] Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as potent inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, making them promising candidates for cancer therapy.[5]

Synthesis of Bcl-2/Mcl-1 Inhibitors

This compound is a key starting material for the synthesis of potent Bcl-2/Mcl-1 inhibitors. The general synthetic strategy involves N-acylation followed by modifications at the C3 carboxylate group.

Protocol 3: Synthesis of N-Acyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives

This protocol details the synthesis of amide derivatives from the parent methyl ester.

Materials:

  • This compound hydrochloride

  • Substituted benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Substituted amine

  • N,N-Dimethylformamide (DMF)

Procedure:

Step 1: N-Acylation

  • Suspend this compound hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

  • Add the desired substituted benzoyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated methyl ester.

Step 2: Saponification

  • Dissolve the N-acylated methyl ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the carboxylic acid.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add HOBt (1.2 eq), EDC (1.2 eq), and the desired substituted amine (1.1 eq).

  • Add triethylamine (2.0 eq) and stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by silica gel column chromatography.

Quantitative Data for Anticancer Activity

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have demonstrated potent binding to Bcl-2 and Mcl-1 proteins and exhibit anti-proliferative activity against cancer cell lines.[5]

Compound IDTargetBinding Affinity (Ki, µM)[5]Anti-proliferative Activity (IC₅₀, µM)[5]
Jurkat Cells
Lead Compound 1Bcl-25.2>50
Active Compound 11t Bcl-2 Not Reported 12.5
Mcl-1 Not Reported
In Vitro Anticancer Assay

Protocol 4: MTT Assay for Anti-proliferative Activity

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Jurkat, MCF-7, A549)

  • RPMI-1640 or DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Synthesized tetrahydroisoquinoline derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) using a dose-response curve.

Antimicrobial Applications

The tetrahydroisoquinoline nucleus is a common scaffold in compounds with antibacterial and antifungal properties.[6][7] this compound can be derivatized to explore new antimicrobial agents.

Synthesis of Antimicrobial Derivatives

Modifications at the N2 position of the tetrahydroisoquinoline ring with various heterocyclic moieties can lead to compounds with significant antimicrobial activity.

Protocol 5: Synthesis of N-Substituted Tetrahydroisoquinoline Derivatives

A general procedure for synthesizing a library of N-substituted derivatives for antimicrobial screening.

Materials:

  • This compound

  • Various aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add STAB (1.5 eq) in portions and continue stirring for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Quantitative Data for Antimicrobial Activity

While specific data for derivatives of this compound are not abundant, related tetrahydroisoquinoline structures have shown promising antimicrobial activity.

Compound ClassTarget OrganismActivity (MIC, µg/mL)
1-Benzyl-THIQ derivatives[8]Methicillin-resistant Staphylococcus aureus (MRSA)10 - 64
Thienotetrahydroisoquinolines[7]Bacillus cereus7.0 - 9.0
Staphylococcus aureus7.0 - 9.0
In Vitro Antimicrobial Assay

Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial activity of new compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Synthesized tetrahydroisoquinoline derivatives

  • Standard antibiotics (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

  • Resazurin sodium salt solution

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection of turbidity or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound reaction Chemical Modification (e.g., N-alkylation, Acylation, Amide Coupling) start->reaction derivatives Library of Derivatives reaction->derivatives neuro_assay Neuroprotection Assays (e.g., SH-SY5Y viability) derivatives->neuro_assay Test for Neuroprotection cancer_assay Anticancer Assays (e.g., MTT, Bcl-2 binding) derivatives->cancer_assay Test for Anticancer Activity micro_assay Antimicrobial Assays (e.g., MIC determination) derivatives->micro_assay Test for Antimicrobial Activity data_analysis SAR Analysis IC50/Ki Determination neuro_assay->data_analysis cancer_assay->data_analysis micro_assay->data_analysis lead_compound Lead Compound data_analysis->lead_compound

Caption: General workflow for drug discovery using the target scaffold.

bcl2_pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic bcl2 Bcl-2 bax Bax bcl2->bax mcl1 Mcl-1 bak Bak mcl1->bak cytochrome_c Cytochrome c release bax->cytochrome_c bak->cytochrome_c inhibitor THIQ-3-carboxylate Derivative inhibitor->bcl2 inhibitor->mcl1 apoptosis Apoptosis cytochrome_c->apoptosis assay_workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add synthesized derivatives at various concentrations incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 dissolve Dissolve formazan crystals with DMSO incubation3->dissolve readout Measure absorbance at 490nm dissolve->readout analysis Calculate IC50 values readout->analysis

References

Application Notes and Protocols for N-Alkylation of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein outline two primary methods: direct N-alkylation with alkyl halides and reductive amination.

Introduction

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. N-substitution of this core structure allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This application note details reliable and reproducible methods for the N-alkylation of this compound, providing researchers with practical guidance for the synthesis of diverse libraries of N-substituted analogs.

N-Alkylation Strategies: A Comparative Overview

Two of the most common and effective methods for the N-alkylation of secondary amines like this compound are direct alkylation with alkyl halides and reductive amination.

  • Direct N-Alkylation: This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward approach, but care must be taken to avoid over-alkylation and potential O-alkylation if other nucleophilic groups are present. The choice of base and solvent is crucial for optimizing the reaction conditions.

  • Reductive Amination: This versatile method involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. Reductive amination is often preferred as it avoids the issue of over-alkylation and is compatible with a wide range of functional groups. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).

The choice between these methods will depend on the specific substrate, the desired N-alkyl group, and the overall synthetic strategy. The following tables provide a summary of reaction conditions for both methods, allowing for easy comparison.

Data Presentation

Table 1: Direct N-Alkylation of this compound with Alkyl Halides
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF60-801-8High
2Benzyl BromideK₂CO₃AcetonitrileReflux12Good
3Ethyl BromideEt₃NTHFRT24Moderate
4Propyl IodideNaHDMFRT12Good
Table 2: Reductive Amination of this compound
EntryCarbonyl CompoundReducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)
1FormaldehydeNaBH(OAc)₃DCM/THF-RT15Good
2BenzaldehydeNaBH₃CNMethanolAcetic AcidRT6High
3AcetoneNaBH(OAc)₃DCEAcetic AcidRT24High
4CyclohexanoneNaBH₃CNMethanol-RT12Good

Experimental Protocols

Protocol 1: Direct N-Methylation of this compound

This protocol is adapted from a procedure for the N-methylation of a similar quinoline derivative.[1]

Materials:

  • This compound

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add powdered potassium carbonate (3.0 eq).

  • Add methyl iodide (1.1 eq) to the suspension.

  • Heat the reaction mixture at 60-80 °C for 1-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with chloroform (3 x).

  • Combine the organic extracts, wash with water (3 x), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-methylated product, which can be further purified by column chromatography on silica gel.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol is a general procedure for reductive amination using sodium cyanoborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.

  • Add a few drops of glacial acetic acid to catalyze the iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-benzylated product, which can be purified by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Starting Material Preparation cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination cluster_product Final Product start This compound react_direct React with Alkyl Halide & Base start->react_direct react_reductive React with Aldehyde/Ketone start->react_reductive workup_direct Aqueous Workup & Extraction react_direct->workup_direct purify_direct Purification workup_direct->purify_direct end N-Alkylated Product purify_direct->end reduce In situ Reduction (e.g., NaBH(OAc)₃) react_reductive->reduce workup_reductive Aqueous Workup & Extraction reduce->workup_reductive purify_reductive Purification workup_reductive->purify_reductive purify_reductive->end

Caption: Experimental workflow for N-alkylation.

signaling_pathway cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Product Amine Methyl 1,2,3,4-tetrahydro- isoquinoline-3-carboxylate Iminium Iminium Ion Amine->Iminium Condensation Carbonyl Aldehyde or Ketone Carbonyl->Iminium ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Product N-Alkylated Product Iminium->Product Reduction

Caption: Reductive amination signaling pathway.

References

Enantioselective Synthesis of Chiral Tetrahydroisoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-substituted tetrahydroisoquinolines (THIQs) are a critical structural motif found in a vast array of natural products and pharmacologically active compounds. Their stereochemistry often plays a pivotal role in their biological activity, making the development of efficient and highly stereoselective synthetic methods a significant focus in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for three prominent and effective strategies for the enantioselective synthesis of chiral THIQs: Asymmetric Pictet-Spengler Reaction, Asymmetric Bischler-Napieralski Reaction followed by stereoselective reduction, and Transition-Metal-Catalyzed Asymmetric Hydrogenation.

Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and atom-economical method for the construction of the THIQ core. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization. Enantioselectivity can be achieved through the use of biocatalysts or small molecule organocatalysts.

Enzymatic Pictet-Spengler Reaction using Norcoclaurine Synthase (NCS)

Norcoclaurine Synthase (NCS) is an enzyme that catalyzes the stereoselective Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde in the biosynthesis of benzylisoquinoline alkaloids.[1][2] Recombinant NCS has been shown to have a relaxed substrate specificity towards various aldehydes, making it a valuable biocatalyst for the synthesis of a range of optically active 1-substituted THIQs with excellent enantioselectivity.[2]

Logical Workflow for Enzymatic Pictet-Spengler Reaction

cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS Aldehyde Aldehyde Substrate Aldehyde->NCS Incubation Incubation (Buffer, Temp, Time) NCS->Incubation Extraction Extraction Incubation->Extraction Chromatography Chromatography Extraction->Chromatography Product Chiral Tetrahydroisoquinoline Chromatography->Product

Caption: Workflow for the enzymatic synthesis of chiral THIQs.

Quantitative Data

EntryAldehyde SubstrateProductYield (%)ee (%)Reference
13-Phenylpropionaldehyde6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline86.095.3[2]
2Butyraldehyde6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline99.698.0[2]

Experimental Protocol: Enzymatic Synthesis of 6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline [2]

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine dopamine hydrochloride (e.g., 10 mM), butyraldehyde (e.g., 15 mM), and a purified solution of N-terminally truncated Norcoclaurine Synthase from Coptis japonica in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 2-4 hours). Monitor the reaction progress by HPLC or LC-MS.

  • Reaction Quenching and Extraction: Once the reaction is complete, quench the reaction by adding an organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to basic (e.g., pH 9) with a suitable base (e.g., Na2CO3) to facilitate the extraction of the product.

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired chiral tetrahydroisoquinoline.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Organocatalytic Asymmetric Pictet-Spengler Reaction

Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the enantioselective Pictet-Spengler reaction of β-arylethylamines that lack the strong electron-donating groups typically required for the classical reaction.[3][4] These catalysts activate the imine intermediate towards nucleophilic attack by the tethered aryl ring.

Signaling Pathway for Organocatalytic Pictet-Spengler Reaction

Reactants β-Arylethylamine + Aldehyde Imine Imine Intermediate Reactants->Imine Catalyst Chiral Phosphoric Acid (CPA) Chiral_Ion_Pair Chiral Ion Pair [Imine-H]⁺[CPA]⁻ Catalyst->Chiral_Ion_Pair Imine->Chiral_Ion_Pair Protonation by CPA Cyclization Intramolecular Cyclization Chiral_Ion_Pair->Cyclization Stereocontrolled Ring Closure Product_Complex Product-Catalyst Complex Cyclization->Product_Complex Product_Complex->Catalyst Product Chiral THIQ Product_Complex->Product Catalyst Regeneration

Caption: Catalytic cycle of the asymmetric Pictet-Spengler reaction.

Quantitative Data

Entryβ-ArylethylamineAldehydeCatalyst Loading (mol%)Yield (%)ee (%)Reference
1N/A (Axially Chiral)N/A109398[3]
2N-Carbamoyl-β-arylethylamineVarious5-10up to 95up to 99[5]

Experimental Protocol: General Procedure for Organocatalytic Asymmetric Pictet-Spengler Reaction [3]

  • Reaction Setup: To a flame-dried reaction tube under an inert atmosphere (e.g., argon), add the chiral phosphoric acid catalyst (e.g., 10 mol%).

  • Addition of Reactants: Dissolve the β-arylethylamine substrate (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) and add the solution to the reaction tube.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral tetrahydroisoquinoline.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Asymmetric Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[6][7] This intermediate can then be asymmetrically reduced to the corresponding chiral THIQ. The enantioselectivity is introduced in the reduction step, often through the use of a chiral reducing agent or a chiral catalyst. A modified procedure using oxalyl chloride can prevent common side reactions like the retro-Ritter elimination.[8]

Experimental Workflow for Asymmetric Bischler-Napieralski/Reduction

Start β-Phenylethylamide Step1 Bischler-Napieralski Cyclization (e.g., POCl₃ or Oxalyl Chloride/FeCl₃) Start->Step1 Intermediate 3,4-Dihydroisoquinoline Step1->Intermediate Step2 Asymmetric Reduction (Chiral Catalyst + H₂ or Transfer Hydrogenation) Intermediate->Step2 Product Chiral Tetrahydroisoquinoline Step2->Product

Caption: Two-step synthesis of chiral THIQs.

Quantitative Data

EntryAmide SubstrateCyclization ReagentReduction MethodYield (%)de/ee (%)Reference
1(S)-1-Alkyl-1,2-diphenylethylamidesPOCl₃-P₂O₅LiAlH₄N/A80–91 de (cyclization)[9]
21,2-DiarylethylamidesOxalyl chloride-FeCl₃N/Aup to 92N/A (enantioselective)[8]

Experimental Protocol: Modified Bischler-Napieralski Reaction [8]

  • Formation of Intermediate: To a solution of the β-phenylethylamide (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add oxalyl chloride (1.1 equiv). Stir the mixture for a specified time (e.g., 1 hour).

  • Cyclization: Add a Lewis acid (e.g., FeCl₃, 1.2 equiv) to the reaction mixture and continue stirring at 0 °C to room temperature until the cyclization is complete (monitored by TLC or LC-MS).

  • Workup of Intermediate: Quench the reaction with an aqueous solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent. The crude intermediate can be carried forward or purified.

  • Removal of Oxalyl Group and Reduction: The subsequent asymmetric reduction of the resulting 3,4-dihydroisoquinoline can be performed using methods described in the following section.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of the C=N bond in 3,4-dihydroisoquinolines or the direct hydrogenation of the isoquinoline ring is a highly efficient and atom-economical method for producing chiral THIQs.[1][10][11] Iridium, Ruthenium, and Rhodium complexes with chiral ligands are commonly employed as catalysts. This can be achieved through direct hydrogenation with H₂ gas or by transfer hydrogenation using a hydrogen donor.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes bearing chiral phosphine ligands are highly effective for the asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines under hydrogen pressure.[1]

Quantitative Data for Iridium-Catalyzed Asymmetric Hydrogenation

EntrySubstrateCatalyst SystemH₂ Pressure (atm)SolventYield (%)ee (%)Reference
16,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / L420Toluene>9985[1]
26,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / L420Toluene>9994[1]
31-(2-nitrophenyl)-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / L520Toluene4576[1]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines [1]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the iridium precursor [Ir(COD)Cl]₂ (0.5 mol%) and the chiral phosphine ligand (e.g., L4, 1.0 mol%) in an anhydrous, degassed solvent (e.g., toluene). Stir the mixture at room temperature for 15 minutes.

  • Reaction Setup: Add any additive (e.g., NBS, 10 mol%) and stir for another 15 minutes. Then, add the 1-aryl-3,4-dihydroisoquinoline substrate (100 equiv).

  • Hydrogenation: Transfer the solution to a stainless-steel autoclave. Purge the autoclave with hydrogen gas (5 times) and then pressurize to the desired pressure (e.g., 20 atm).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 20 °C) for the specified time (e.g., 12 hours).

  • Workup and Analysis: After releasing the pressure, concentrate the reaction mixture. Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis. Purify the product by column chromatography if necessary.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium complexes, particularly those with chiral diamine ligands like TsDPEN, are excellent catalysts for the asymmetric transfer hydrogenation of imines, including 3,4-dihydroisoquinolines.[12] A common hydrogen source is a mixture of formic acid and triethylamine.

Quantitative Data for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

EntrySubstrateCatalystHydrogen SourceYield (%)ee (%)Reference
11-Methyl-3,4-dihydroisoquinoline[RuCl(η⁶-p-cymene)TsDPEN]HCOOH/NEt₃HighHigh[12]
21-Aryl dihydroisoquinolinesArene/Ru/TsDPENHCOOH/NEt₃N/AHigh[13]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [12]

  • Reaction Setup: In a reaction vessel, dissolve the 3,4-dihydroisoquinoline substrate in a suitable solvent.

  • Addition of Reagents: Add the azeotropic mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) as the hydrogen source.

  • Catalyst Addition: Add the chiral ruthenium catalyst (e.g., [RuCl(η⁶-p-cymene)(S,S)-TsDPEN], typically 0.1-1 mol%).

  • Reaction: Stir the mixture at a specified temperature (e.g., 25-40 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with an aqueous base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of chiral tetrahydroisoquinolines can be effectively achieved through several robust methodologies. The choice of method will depend on factors such as substrate scope, desired enantioselectivity, and the availability of catalysts or enzymes. The Asymmetric Pictet-Spengler reaction offers a convergent and atom-economical route. The Bischler-Napieralski reaction followed by asymmetric reduction provides a reliable two-step sequence. Finally, transition-metal-catalyzed asymmetric hydrogenation represents a highly efficient and direct method for the synthesis of these valuable chiral building blocks. The protocols provided herein serve as a detailed guide for researchers in the synthesis of these important heterocyclic compounds.

References

Application Notes and Protocols for the Quantification of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a synthetic derivative of the endogenously occurring 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Tetrahydroisoquinoline alkaloids are a class of compounds with significant interest in neuroscience and drug development due to their structural similarity to neurotransmitters and their potential roles in various neurological processes.[1][2] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the quantitative performance of the described analytical methods is presented below. These values are representative of typical validated bioanalytical methods for similar small molecules and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity Range 10 - 1000 ng/mL0.1 - 250 ng/mL5 - 500 ng/mL
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL2 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL5 ng/mL
Intra-day Precision (%RSD) < 10%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%85 - 115%

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the enantioselective quantification of this compound, which is crucial as different enantiomers can exhibit distinct pharmacological activities.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar and stable isotope-labeled analog).

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the HPLC system.

2. HPLC-UV Conditions

  • Column: Chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak series).[3][4]

  • Mobile Phase: An isocratic mixture of n-hexane and ethanol with a small percentage of a basic modifier like diethylamine (e.g., 80:20:0.1 v/v/v n-hexane:ethanol:diethylamine). The exact ratio should be optimized for optimal separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 275 nm.

3. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in unknown samples by interpolating from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.

1. Sample Preparation (Plasma)

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 200 µL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

3. Data Analysis

  • Similar to the HPLC-UV method, use an internal standard and a calibration curve to quantify the analyte.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the quantification of volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.

1. Sample Preparation and Derivatization (Urine)

  • Hydrolysis (Optional): To analyze for the parent acid, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be required to cleave any conjugated metabolites.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of 1 mL of urine to >9 with a suitable buffer.

    • Add an internal standard.

    • Extract twice with 3 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness.

  • Derivatization:

    • To the dried residue, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

2. GC-MS Conditions

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with derivatized standards.

Visualizations

experimental_workflow General Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (for HPLC, LC-MS/MS) Sample->Precipitation SPE Solid-Phase Extraction (for LC-MS/MS) Sample->SPE LLE Liquid-Liquid Extraction (for GC-MS) Sample->LLE Evaporation Evaporation & Reconstitution Precipitation->Evaporation SPE->Evaporation Derivatization Derivatization (for GC-MS) LLE->Derivatization Derivatization->Evaporation HPLC HPLC-UV Evaporation->HPLC LCMS LC-MS/MS Evaporation->LCMS GCMS GC-MS Evaporation->GCMS Data Data Acquisition & Integration HPLC->Data LCMS->Data GCMS->Data Quant Quantification using Calibration Curve Data->Quant Result Final Concentration Quant->Result

A high-level overview of the analytical workflow.

signaling_pathway Potential Neuropharmacological Pathways of Tetrahydroisoquinolines cluster_synthesis Endogenous Synthesis cluster_target Cellular Targets & Effects cluster_outcome Potential Pathophysiological Outcomes Dopamine Dopamine THIQ_acid 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid Dopamine->THIQ_acid Pictet-Spengler Reaction Aldehyde Aldehydes (e.g., from metabolism) Aldehyde->THIQ_acid THIQ_ester Methyl 1,2,3,4-tetrahydroisoquinoline- 3-carboxylate (Exogenous/Metabolite) THIQ_acid->THIQ_ester Esterification (in vivo?) Dopamine_pathway Dopaminergic System (Receptors, Transporters) THIQ_ester->Dopamine_pathway Modulation Mitochondria Mitochondrial Respiration THIQ_ester->Mitochondria Inhibition Apoptosis Neuronal Apoptosis Dopamine_pathway->Apoptosis Dysregulation leads to ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS ROS->Apoptosis Neurodegeneration Neurodegenerative Processes (e.g., Parkinson's-like pathology) Apoptosis->Neurodegeneration

References

Application Note: Chiral Separation of Tetrahydroisoquinoline Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of tetrahydroisoquinoline (THIQ) enantiomers. Tetrahydroisoquinolines are a significant class of compounds in medicinal chemistry and drug development, often exhibiting stereospecific biological activity. Therefore, the ability to separate and quantify the individual enantiomers is crucial for research, development, and quality control. This document provides recommended starting protocols using polysaccharide-based chiral stationary phases (CSPs), which have demonstrated excellent performance in resolving structurally similar alkaloids. Detailed experimental procedures, data tables for easy comparison of methods, and workflow diagrams are included to guide researchers and scientists.

Introduction

The tetrahydroisoquinoline scaffold is a core component of many natural alkaloids and synthetic pharmaceutical agents. The presence of a stereocenter at the C1 position results in two enantiomers which can have vastly different pharmacological and toxicological profiles. Regulatory agencies often require the characterization and quantification of individual enantiomers in chiral drug substances. High-Performance Liquid Chromatography using chiral stationary phases is the most common and effective technique for this purpose.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly versatile and have shown broad applicability in separating a wide range of chiral compounds, including tetrahydroisoquinoline analogues.[1][2] This note details a robust method for the enantioseparation of THIQs, focusing on the use of Chiralpak® series columns.

Data Presentation

Successful chiral separation of tetrahydroisoquinoline analogues has been demonstrated on several polysaccharide-based CSPs. The following tables summarize the chromatographic conditions and results for norlaudanosine, a closely related benzyltetrahydroisoquinoline, which provide an excellent starting point for method development for unsubstituted tetrahydroisoquinoline.[2]

Table 1: Chromatographic Conditions for Chiral Separation of Norlaudanosine [2]

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Chiralpak ADChiralpak IAChiralcel OD
Column Dimensions 250 x 4.6 mm250 x 4.6 mm250 x 4.6 mm
Mobile Phase Methanol / 0.1% Diethylamine (DEA)Methanol / 0.1% Diethylamine (DEA)Acetonitrile / 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature Ambient (Approx. 25 °C)Ambient (Approx. 25 °C)Ambient (Approx. 25 °C)
Detection UV at 285 nmUV at 285 nmUV at 285 nm
Injection Volume 10 µL10 µL10 µL

Table 2: Retention Data and Resolution for Norlaudanosine Enantiomers [2]

ParameterMethod 1 (Chiralpak AD)Method 2 (Chiralpak IA)Method 3 (Chiralcel OD)
Retention Time (t1, min) 5.86.27.5
Resolution (Rs) > 2.0> 2.0> 1.5

Note: Data is for Norlaudanosine. Retention times for unsubstituted 1,2,3,4-tetrahydroisoquinoline may be shorter due to its lower molecular weight and polarity. Optimization of the mobile phase composition (e.g., by adding a non-polar component like hexane or adjusting the alcohol percentage) may be required.

Experimental Protocols

This section provides a detailed step-by-step protocol for the chiral separation of tetrahydroisoquinoline enantiomers based on the methods summarized above.

Materials and Reagents
  • Racemic 1,2,3,4-Tetrahydroisoquinoline standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Diethylamine (DEA), analytical grade

  • Deionized water for sample preparation (if necessary)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

  • Chiral HPLC Column: Chiralpak AD, Chiralpak IA, or Chiralcel OD (250 x 4.6 mm, 5 µm particle size).

Preparation of Mobile Phase
  • For Methanol-based mobile phase: Carefully measure 1.0 mL of Diethylamine and add it to a 1000 mL volumetric flask. Add HPLC-grade Methanol to the mark. Mix thoroughly and degas for at least 15 minutes using an ultrasonic bath or an online degasser.

  • For Acetonitrile-based mobile phase: Carefully measure 1.0 mL of Diethylamine and add it to a 1000 mL volumetric flask. Add HPLC-grade Acetonitrile to the mark. Mix thoroughly and degas.

Preparation of Standard Solution
  • Prepare a stock solution of racemic 1,2,3,4-tetrahydroisoquinoline at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Equilibrate the selected chiral column (e.g., Chiralpak AD) with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 285 nm.

  • Inject 10 µL of the prepared standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).

  • Record the chromatogram and determine the retention times and resolution of the enantiomeric peaks.

Method Optimization

If the initial separation is not optimal for the unsubstituted tetrahydroisoquinoline, consider the following adjustments:

  • Mobile Phase Composition: For normal phase mode, introduce n-hexane as the non-polar solvent and an alcohol (isopropanol or ethanol) as the polar modifier. A typical starting condition would be Hexane/Isopropanol (90:10, v/v) with 0.1% DEA. Adjust the ratio of hexane to alcohol to optimize retention and resolution.

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution, at the cost of longer analysis time.

  • Temperature: Varying the column temperature can affect selectivity. Analyze samples at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to find the optimal condition.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this application note.

Chiral_Separation_Principle cluster_1 Chromatogram Racemic_Mix Racemic THIQ (R- and S-enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Chiralpak AD) Racemic_Mix->CSP Introduction into column Detector UV Detector CSP->Detector Differential Interaction leads to separation Separated_Peaks Separated Enantiomers (Two distinct peaks) Detector->Separated_Peaks Signal Output

Caption: Principle of Chiral Separation by HPLC.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (e.g., MeOH + 0.1% DEA) start->prep_mobile_phase prep_sample Prepare THIQ Sample (0.1 mg/mL in Mobile Phase) start->prep_sample equilibrate Equilibrate Column (30 min @ 1.0 mL/min) prep_mobile_phase->equilibrate inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run_hplc Run HPLC Analysis inject->run_hplc acquire_data Acquire Data (UV @ 285 nm) run_hplc->acquire_data analyze Analyze Chromatogram (Retention Time, Resolution) acquire_data->analyze optimization Optimization Needed? analyze->optimization adjust_params Adjust Mobile Phase, Flow Rate, or Temperature optimization->adjust_params Yes end End optimization->end No adjust_params->equilibrate

References

Application Notes and Protocols: Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its derivatives in asymmetric catalysis. The constrained cyclic structure of this phenylalanine analog makes it a valuable chiral scaffold for the development of novel organocatalysts and ligands for enantioselective transformations.

Application as an Organocatalyst Scaffold in Asymmetric Aldol Reactions

Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, specifically N-substituted carboxamides and thioamides, have been successfully employed as organocatalysts in the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone. These catalysts promote the formation of the corresponding chiral β-hydroxy ketone with moderate to good enantioselectivity.

Quantitative Data Summary

The following table summarizes the performance of various (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and thioamide derivatives as organocatalysts in the asymmetric aldol reaction.[1][2]

CatalystYield (%)Enantiomeric Excess (ee, %)
(S)-N-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide-13
(S)-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide-19
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide-23
(S)-N-tosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide-21
(S)-N-[(R)-1-phenylethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide-65
(S)-N-[(S)-1-phenylethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide-30
(S)-N-[(R)-1-phenylethyl]-1,2,3,4-tetrahydroisoquinoline-3-thiocarboxamide1777
(S)-N-[(S)-1-phenylethyl]-1,2,3,4-tetrahydroisoquinoline-3-thiocarboxamide-40

Reaction conditions: 4-nitrobenzaldehyde, acetone, catalyst (20 mol%), room temperature, 14 days.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-[(R)-1-phenylethyl]-1,2,3,4-tetrahydroisoquinoline-3-thiocarboxamide [2]

  • Boc Protection: (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is first protected with a tert-butoxycarbonyl (Boc) group.

  • Amide Formation: The Boc-protected acid is coupled with (R)-1-phenylethylamine to form the corresponding amide.

  • Thionation: The amide is then treated with Lawesson's reagent to yield the thioamide.

  • Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) to give the final catalyst.

Protocol 2: Asymmetric Aldol Reaction [1][2]

  • To a solution of 4-nitrobenzaldehyde (1 mmol) in acetone (5 mL), add the organocatalyst (e.g., (S)-N-[(R)-1-phenylethyl]-1,2,3,4-tetrahydroisoquinoline-3-thiocarboxamide) (0.2 mmol).

  • Stir the reaction mixture at room temperature for 14 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Logical Workflow for Catalyst Development and Application

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application A (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid B Boc Protection A->B C Amide Coupling B->C D Thionation (Lawesson's Reagent) C->D E Boc Deprotection (TFA) D->E F Final Thioamide Catalyst E->F G Aldol Reaction Setup (Aldehyde, Ketone, Catalyst) F->G Use in Catalysis H Reaction Monitoring (TLC) G->H I Work-up and Purification H->I J Product Analysis (Yield, ee by HPLC) I->J G cluster_ligand Ligand Synthesis cluster_catalysis Catalytic Henry Reaction A Methyl (S)-THIQ-3-carboxylate HCl B Reaction with Pyridine-2,6-dicarbonyl dichloride A->B C Purification B->C D Chiral Ligand C->D E In Situ Catalyst Formation (Ligand + Metal Salt) D->E Used for Catalyst Preparation F Addition of Reactants (Aldehyde + Nitromethane) E->F G Reaction at Controlled Temperature F->G H Product Isolation and Analysis G->H

References

Application Notes and Protocols: Derivatization of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of THIQ have shown promise as antitumor, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is an attractive starting material for the generation of a chemical library for biological screening due to the presence of a secondary amine that can be readily derivatized, allowing for the exploration of a diverse chemical space.

These application notes provide detailed protocols for the derivatization of this compound via N-acylation and subsequent biological screening of the resulting library for potential anticancer and antimicrobial activities.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of various N-substituted tetrahydroisoquinoline derivatives, illustrating the potential of this class of compounds.

Table 1: Anticancer Activity of N-Acyl Tetrahydroisoquinoline Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
GM-3-18 4-ChlorobenzoylHCT116 (Colon)0.9 - 10.7[4]
GM-3-143 4-(Trifluoromethyl)benzoylHCT116 (Colon)Not specified, but significant[4]
15 O-(3-hydroxypropyl)Various3-5 times more potent than lead[5]
Derivative A PhenylacetylLung Cancer Cell LineLow micromolar[6]

Table 2: Antimicrobial Activity of N-Acyl Tetrahydroisoquinoline Derivatives

Compound IDN-SubstituentMicrobial StrainMIC (µg/mL)Reference
145 Varied N-substituentSaccharomyces cerevisiae1[1]
146 Varied N-substituentYarrowia lipolytica2.5[1]
140/141 Organosilicon lipid-likeMycobacterium tuberculosis & other bacteriaGood activity[1]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the acylation of the secondary amine of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq) and dissolve it in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the solution to free base the amine in situ. Stir the mixture for 10-15 minutes at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

Protocol 2: In Vitro Anticancer Screening - MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., HCT116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized tetrahydroisoquinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Screening - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized tetrahydroisoquinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Incubator (37 °C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into MHB and incubate at 37 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Seal the plate and incubate at 37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening s1 This compound s3 N-Acylation Reaction s1->s3 s2 Acyl Chloride Library s2->s3 s4 Work-up & Extraction s3->s4 s5 Purification (Column Chromatography) s4->s5 s6 Characterization (NMR, MS) s5->s6 s7 Derivative Library s6->s7 b1 Anticancer Screening (MTT Assay) s7->b1 b2 Antimicrobial Screening (MIC Assay) s7->b2 b3 Data Analysis (IC50 / MIC) b1->b3 b2->b3 b4 Hit Identification b3->b4

Caption: Experimental workflow for derivatization and biological screening.

anticancer_pathway cluster_cell Cancer Cell THIQ THIQ Derivative KRas KRas Oncogene THIQ->KRas Inhibition NFkB NF-κB Pathway THIQ->NFkB Inhibition Signaling Downstream Proliferation Signaling Pathway KRas->Signaling Proliferation Cell Proliferation Signaling->Proliferation Apoptosis Apoptosis Gene Pro-survival Gene Transcription NFkB->Gene Gene->Proliferation promotes Gene->Apoptosis inhibits

Caption: Potential anticancer signaling pathways targeted by THIQ derivatives.

antimicrobial_pathway cluster_bacterium Bacterial Cell THIQ THIQ Derivative DNA_gyrase DNA Gyrase THIQ->DNA_gyrase Inhibition DNA_replication DNA Replication DNA_gyrase->DNA_replication Cell_division Bacterial Cell Division DNA_replication->Cell_division

Caption: Potential antimicrobial mechanism of action of THIQ derivatives.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Tic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide-based drug discovery, the incorporation of conformationally constrained amino acids is a key strategy to enhance biological activity, improve metabolic stability, and increase receptor selectivity.[1] 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a rigid analog of phenylalanine, is a valuable building block in the design of peptidomimetics. Its constrained structure helps to pre-organize the peptide backbone into a specific conformation, which can lead to improved binding affinity and efficacy at biological targets.

One of the most notable applications of Tic-containing peptides is in the development of ligands for opioid receptors. The Dmt-Tic pharmacophore, which consists of 2',6'-dimethyl-L-tyrosine (Dmt) followed by Tic, is a well-established motif for potent and selective delta-opioid receptor (DOR) antagonists.[2][3] The development of such selective ligands is crucial for creating novel therapeutics for pain management with potentially fewer side effects than traditional opioids.[4]

These application notes provide detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing Tic derivatives, with a focus on the Fmoc/tBu strategy. Special considerations for the efficient incorporation of the sterically hindered Tic residue are discussed, along with comparative data on coupling reagents and reaction conditions.

Data Presentation

The successful incorporation of sterically hindered amino acids like Tic is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize quantitative data on the performance of various coupling reagents for challenging couplings, providing a guide for optimizing the synthesis of Tic-containing peptides.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Purity (%)Coupling TimeKey Characteristics
HATU-DIPEA/NMM>9530 min - 2 hrHighly efficient for hindered amino acids, but can be expensive.
HBTUHOBtDIPEA/NMM>901 - 4 hrA common and effective coupling reagent.
COMU-DIPEA/NMM>9530 min - 2 hrHigh coupling efficiency, comparable to HATU, with better solubility.[5]
PyBOPHOBtDIPEA/NMM>901 - 4 hrGood for sterically hindered couplings and cyclization.
DICOxyma/HOBt->852 - 12 hrCost-effective, but generally requires longer reaction times.[5]

Data is compiled from various sources and represents typical outcomes for challenging couplings. Actual results may vary depending on the specific peptide sequence and synthesis scale.

Table 2: Optimized Conditions for Fmoc-Tic-OH Coupling

ParameterConditionRationale
Fmoc-Tic-OH Equivalents3 - 5A higher excess of the amino acid is used to drive the reaction to completion due to its steric bulk.
Coupling Reagent Equivalents3 - 5A higher excess of a potent coupling reagent is recommended.
Base Equivalents (e.g., DIPEA)6 - 10A non-nucleophilic base is essential to prevent side reactions.
SolventDMF or NMPHigh-quality, amine-free solvent is crucial for good solvation.
Reaction Temperature25°C - 50°CElevated temperatures can improve coupling efficiency for difficult residues, but may also increase the risk of side reactions.
Coupling Time2 - 12 hoursLonger coupling times are often necessary for the sterically hindered Tic residue. Monitoring with a ninhydrin test is recommended.
Double CouplingRecommendedPerforming the coupling step twice can significantly improve the incorporation of Tic.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a linear peptide containing a Tic derivative using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Tic-OH)

  • Coupling reagents (e.g., HATU, HBTU, or COMU)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N'-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (ACN), HPLC grade

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling (General):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of the coupling reagent (e.g., HATU) in DMF.

    • Add 6-10 equivalents of DIPEA to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue coupling for another hour or perform a double coupling.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Fmoc-Tic-OH Coupling (Optimized):

    • Due to the steric hindrance of Tic, a double coupling is recommended.

    • Follow the general amino acid coupling protocol (Step 3) using 4-5 equivalents of Fmoc-Tic-OH and a potent coupling reagent like HATU or COMU.

    • Increase the coupling time to 2-4 hours for the first coupling.

    • After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Tic-OH for another 2-4 hours.

    • Thoroughly wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3 or 4) steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Visualizations

Delta-Opioid Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of a Tic-containing peptide antagonist to the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).

DOR_Signaling_Pathway cluster_intracellular Intracellular Space Tic_Peptide Tic-Containing Peptide (Antagonist) DOR Delta-Opioid Receptor (DOR) Tic_Peptide->DOR Binds G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_Influx Ca2+ Influx K_Efflux K+ Efflux Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Workflow for SPPS of Tic-Containing Peptides

This diagram outlines the key steps in the solid-phase synthesis of peptides incorporating Tic derivatives.

SPPS_Workflow start Start resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling 3. Amino Acid Coupling fmoc_deprotection->coupling For non-Tic residues tic_coupling 4. Tic Coupling (Double Coupling) fmoc_deprotection->tic_coupling For Tic residue wash Wash (DMF, DCM) coupling->wash tic_coupling->wash wash->fmoc_deprotection Repeat for next amino acid final_deprotection 5. Final Fmoc Deprotection wash->final_deprotection After last amino acid cleavage 6. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation 7. Precipitation (Cold Ether) cleavage->precipitation purification 8. Purification (RP-HPLC) precipitation->purification analysis 9. Analysis (HPLC, MS) purification->analysis end End analysis->end

Caption: SPPS Workflow for Tic-Peptides.

References

Application Notes and Protocols: Molecular Docking Studies of Tetrahydroisoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on tetrahydroisoquinoline-based compounds. This document is intended to guide researchers through the process of computational screening and analysis of this important class of molecules against various therapeutic targets.

Introduction to Tetrahydroisoquinolines in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] THIQ derivatives have demonstrated potential as anticancer, antiviral, antimicrobial, and neuroprotective agents, making them a focal point for drug discovery efforts.[2] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein, providing valuable insights for lead optimization and understanding structure-activity relationships (SAR).

Key Biological Targets for Tetrahydroisoquinoline Compounds

Molecular docking studies have identified several key protein targets for tetrahydroisoquinoline-based compounds. This section highlights some of the most promising targets and summarizes the quantitative data from various studies.

Anticancer Targets

KRas (Kirsten Rat Sarcoma Viral Oncogene Homolog): A crucial protein in cell signaling pathways, mutated KRas is a major driver in many cancers. Tetrahydroisoquinoline derivatives have been investigated as inhibitors of KRas.

CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle, CDK2 is a validated target for cancer therapy. Certain tetrahydroisoquinoline compounds have shown potent inhibitory activity against CDK2.[3]

DHFR (Dihydrofolate Reductase): An enzyme essential for the synthesis of nucleic acids, DHFR is a well-established target for anticancer drugs. Novel tetrahydroisoquinoline derivatives have been identified as DHFR inhibitors.[3]

Compound IDTargetCell LineIC50 (µM)Binding Energy (kcal/mol)Reference
GM-3-18KRasColon Cancer Cell Lines0.9 - 10.7-[4]
GM-3-121KRas (anti-angiogenesis)HCT1161.72-[4]
Compound 7eCDK2A549 (Lung Cancer)0.149-[3][5]
Compound 8dDHFRMCF7 (Breast Cancer)0.199-[3][5]
Antiviral Targets

HIV-1 Reverse Transcriptase (RT): A vital enzyme for the replication of the human immunodeficiency virus (HIV), HIV-1 RT is a primary target for antiretroviral drugs. Tetrahydroisoquinoline analogs have been designed and docked as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Compound IDTargetDocking Score (kcal/mol)SoftwareReference
Analog 1dHIV-1 RT-20.05SYBYL 7.1[6][7]
Analog 2cHIV-1 RT-19.01SYBYL 7.1[6][7]
Analog 2dHIV-1 RT-18.06SYBYL 7.1[6][7]

Experimental Protocols for Molecular Docking

This section provides detailed, step-by-step protocols for performing molecular docking studies of tetrahydroisoquinoline compounds using commonly used software.

General Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking experiment.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation grid Grid Box Generation p_prep->grid Prepared Receptor l_prep Ligand Preparation dock Molecular Docking l_prep->dock Prepared Ligand(s) grid->dock Grid Parameters results Results Analysis dock->results Docked Poses & Scores visual Visualization results->visual Best Pose(s)

A general workflow for molecular docking studies.
Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking tetrahydroisoquinoline ligands to a protein target using AutoDock Vina.

1. Software and Hardware Requirements:

  • AutoDock Vina

  • MGLTools (for preparing receptor and ligand files)

  • A molecular visualization software (e.g., PyMOL, Chimera, BIOVIA Discovery Studio)

  • A Linux, macOS, or Windows (with WSL) operating system

2. Protein Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Open the PDB file in AutoDockTools (ADT). c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format.

3. Ligand Preparation: a. Draw the 2D structure of the tetrahydroisoquinoline compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in MOL or SDF format. b. Convert the 2D structure to a 3D structure using a program like Open Babel. c. Open the 3D ligand file in ADT. d. Detect the root and define the rotatable bonds. e. Save the prepared ligand in PDBQT format.

4. Grid Box Generation: a. In ADT, load the prepared protein PDBQT file. b. Define the search space (grid box) to encompass the active site of the protein. The active site can be identified from the position of a co-crystallized ligand or from literature. c. Set the grid box dimensions (x, y, z) and center coordinates. d. Save the grid parameter file (e.g., grid.txt).

5. Running AutoDock Vina: a. Create a configuration file (e.g., conf.txt) specifying the paths to the receptor, ligand, and grid parameters, as well as the output file name. b. Open a terminal and navigate to the directory containing your files. c. Execute the following command: vina --config conf.txt --log log.txt d. Vina will perform the docking and generate an output PDBQT file containing the docked poses and their binding affinities.

6. Results Analysis and Visualization: a. The output file will list the binding affinity (in kcal/mol) for each predicted binding mode. The more negative the value, the stronger the predicted binding. b. Use a molecular visualization tool to open the receptor and the output ligand PDBQT file to visualize the binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

Protocol 2: Molecular Docking using SYBYL-X

This protocol provides a general outline for performing flexible docking of tetrahydroisoquinoline ligands using the Flexidock module in SYBYL.

1. Software and Hardware Requirements:

  • SYBYL-X Suite

  • A compatible operating system (typically Linux)

2. Protein and Ligand Preparation: a. Import the protein and ligand structures into the SYBYL environment. b. Prepare the protein by adding hydrogens, assigning atom types and charges (e.g., using the Biopolymer module). c. Prepare the ligand by assigning atom types and charges (e.g., using the Sketch module).

3. Defining the Active Site: a. Define the active site of the protein based on a co-crystallized ligand or by specifying the residues that form the binding pocket.

4. Flexible Docking with Flexidock: a. Open the Flexidock module. b. Specify the prepared protein and ligand as the input molecules. c. Define the active site. d. Set the docking parameters, such as the number of conformations to generate and the scoring function to use. e. Run the docking simulation.

5. Analysis of Results: a. SYBYL will provide a list of docked poses ranked by their docking scores. b. Visualize the top-ranked poses within the active site to analyze the binding interactions.

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the biological significance of the docking results.

KRas Signaling Pathway

KRas is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which regulate cell proliferation, survival, and differentiation.[8] Inhibition of KRas can disrupt these pathways, leading to an antitumor effect.

G EGFR EGFR KRas KRas EGFR->KRas Activates RAF RAF KRas->RAF PI3K PI3K KRas->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified KRas signaling pathway.
HIV-1 Reverse Transcription

HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its polymerase activity.[2]

G Viral_RNA Viral RNA Genome HIV_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV_RT Template dsDNA Double-Stranded DNA HIV_RT->dsDNA Synthesizes Integration Integration into Host Genome dsDNA->Integration THIQ_NNRTI Tetrahydroisoquinoline (NNRTI) THIQ_NNRTI->HIV_RT Inhibits

Inhibition of HIV-1 Reverse Transcription.
DHFR and CDK2 in the Cell Cycle

DHFR is crucial for nucleotide synthesis, which is essential for DNA replication during the S phase of the cell cycle. CDK2, in complex with cyclin E and cyclin A, regulates the G1/S transition and S phase progression.[6][9] Inhibiting both DHFR and CDK2 can effectively halt cell proliferation.

G cluster_G1 G1 Phase cluster_S S Phase G1 G1 CyclinE_CDK2 Cyclin E / CDK2 S S (DNA Replication) G1->S CyclinE_CDK2->S Promotes G1/S Transition DHFR DHFR Nucleotides Nucleotide Synthesis DHFR->Nucleotides Nucleotides->S Required for

Role of DHFR and CDK2 in the cell cycle.

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for tetrahydroisoquinoline-based compounds. The protocols and information provided in these application notes offer a solid foundation for researchers to initiate and conduct their own in silico investigations. By combining computational predictions with experimental validation, the development of novel and potent therapeutic agents based on the tetrahydroisoquinoline scaffold can be significantly accelerated.

References

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines (THIQs), with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is resulting in a low yield. What are the most common causes?

A1: Low yields in the Pictet-Spengler reaction can stem from several factors. Key areas to investigate include:

  • Insufficiently acidic conditions: The reaction generally requires an acid catalyst to form the reactive iminium ion intermediate.[1] If the acidity is too low, the initial condensation of the amine and carbonyl compound to form the imine, and the subsequent cyclization, will be slow or incomplete.

  • Poor nucleophilicity of the β-arylethylamine: The aromatic ring of the β-arylethylamine must be sufficiently electron-rich to act as a nucleophile and attack the iminium ion. Substrates with electron-withdrawing groups on the aromatic ring will be less reactive and may require harsher reaction conditions.[2]

  • Low reactivity of the carbonyl compound: Aldehydes are generally more reactive than ketones in the Pictet-Spengler reaction.[3][4] Sterically hindered ketones or electron-rich aromatic aldehydes may exhibit reduced reactivity.

  • Decomposition of starting materials or product: Strong acids and high temperatures can lead to the degradation of sensitive substrates or the desired tetrahydroisoquinoline product.[3]

  • Presence of water: Water can negatively impact the reaction, particularly in asymmetric catalysis where it can interfere with the catalyst-substrate complex.[3]

Q2: How can I improve the yield if my β-arylethylamine is not very nucleophilic?

A2: When dealing with less reactive β-arylethylamines (e.g., those with electron-withdrawing groups), several strategies can be employed to enhance the yield:

  • Increase the reaction temperature: Heating the reaction mixture can provide the necessary activation energy for the cyclization to occur.[1] Microwave-assisted heating has been shown to be effective in reducing reaction times and improving yields.[5]

  • Use stronger acid catalysts: While being mindful of potential substrate degradation, employing stronger acids like trifluoroacetic acid (TFA) or superacids can promote the formation of the iminium ion.[1][6]

  • Employ an N-acyliminium ion strategy: Acylating the nitrogen of the β-arylethylamine before or in situ during the reaction generates a highly electrophilic N-acyliminium ion intermediate. This increased electrophilicity allows the cyclization to proceed under milder conditions with less nucleophilic aromatic rings, often leading to significantly improved yields.[1]

Q3: Can the choice of solvent affect my reaction yield?

A3: Yes, the solvent can have a significant impact on the Pictet-Spengler reaction. The choice of solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction rate and even stereoselectivity.[3][7] Both protic and aprotic solvents have been successfully used.[1] It is often beneficial to screen a range of solvents, such as dichloromethane, acetonitrile, toluene, or trifluoroethanol, to identify the optimal medium for a specific substrate combination.[3][8]

Q4: Are there specific catalysts that are known to improve yields?

A4: The choice of catalyst is crucial for optimizing the Pictet-Spengler reaction. While traditional Brønsted acids are common, other catalytic systems can offer improved yields and milder reaction conditions:

  • Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) can effectively catalyze the reaction.[6]

  • Organocatalysts: Chiral phosphoric acids and thioureas have been developed for asymmetric Pictet-Spengler reactions and can also lead to high yields.[9][10][11]

  • Gold Catalysts: Cationic gold(I) complexes have been shown to catalyze the reaction with high efficiency and functional group tolerance.[10]

  • Enzymatic Catalysis: Enzymes like norcoclaurine synthase (NCS) can catalyze the reaction with high stereoselectivity and under mild, physiological conditions, though substrate scope can be limited.[2][9]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Acidity Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from acetic acid to trifluoroacetic acid).Formation of the desired tetrahydroisoquinoline product should be observed or the yield should increase.
Low Reaction Temperature Increase the reaction temperature incrementally. Consider using microwave irradiation for more efficient heating.[5]An increase in the reaction rate and product yield is expected.
Unreactive Substrates For unreactive β-arylethylamines, consider the N-acyliminium ion strategy.[1] For unreactive ketones, using a more reactive aldehyde may be necessary if the structure can be modified.The enhanced electrophilicity of the iminium ion should facilitate cyclization and improve the yield.
Catalyst Quenching In reactions using both strongly basic and acidic reagents, consider using site-isolated base and acid catalysis to prevent quenching.[2]The catalyst remains active, leading to a higher product yield.
Problem 2: Formation of Side Products or Decomposition
Potential Cause Troubleshooting Step Expected Outcome
Harsh Reaction Conditions If using strong acids and high temperatures, reduce the temperature and/or use a milder acid catalyst.Decomposition of starting materials and product should be minimized, leading to a cleaner reaction profile and potentially a higher isolated yield of the desired product.
Oxidation of Product If the tetrahydroisoquinoline product is susceptible to oxidation (e.g., to the corresponding isoquinoline), conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The formation of oxidation byproducts will be suppressed.
Incorrect Regioselectivity The solvent can influence the regioselectivity of the cyclization.[3] Screen different solvents to favor the desired regioisomer.An improved ratio of the desired regioisomer should be observed.

Data Presentation: Effect of Reaction Parameters on Yield

Table 1: Influence of Catalyst on Tetrahydroisoquinoline Yield

CatalystSubstratesSolventTemperature (°C)Yield (%)Reference
Hydrochloric AcidPhenethylamine, Dimethoxymethane-RefluxModerate[1]
Trifluoroacetic AcidTryptamine derivative, AldehydeDichloromethaneNot specifiedQuantitative[3]
(R)-TRIP (chiral phosphoric acid)Nps-protected amine, AldehydeToluene-1590[3]
Gold(I) ComplexTryptamine, BenzaldehydeDichloromethaneRoom Temp.97[10]
Norcoclaurine Synthase (enzyme)Dopamine, AldehydesAqueous BufferNot specifiedHigh[9]

Table 2: Influence of Solvent on Pictet-Spengler Reaction

SubstratesCatalystSolventYield (%)Reference
Norprotosinomenine, TBS-dopalAcetic AcidDichloromethaneReduced rate[3]
Norprotosinomenine, TBS-dopal-TrifluoroethanolHigh (para-product)[3]
Norprotosinomenine, TBS-dopal-Hexafluoro-2-propanolHigh (para-product)[3]
Tryptophan methyl ester HCl, Piperonal-AcetonitrileHigh (cis:trans 99:1)[7]
Tryptophan methyl ester HCl, Piperonal-NitromethaneHigh (cis:trans 99:1)[7]

Experimental Protocols

General Procedure for Acid-Catalyzed Pictet-Spengler Reaction:

To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added the aldehyde or ketone (1.0-1.2 equivalents). The acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst (Example):

In a dried reaction vessel under an inert atmosphere, the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) and a drying agent (e.g., Na₂SO₄) are added to a solution of the N-protected β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., toluene). The mixture is cooled to the desired temperature (e.g., -15 °C), and the aldehyde (1.2 equivalents) is added. The reaction is stirred at this temperature until completion. The workup and purification are performed as described in the general procedure.[3]

Visualizations

Pictet_Spengler_Mechanism Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium + H⁺, - H₂O Carbonyl Aldehyde/Ketone Carbonyl->Iminium Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Spirocycle->THIQ Rearomatization - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Pictet-Spengler Reaction Cause1 Insufficient Acidity Start->Cause1 Cause2 Low Reactivity of β-Arylethylamine Start->Cause2 Cause3 Low Reactivity of Carbonyl Start->Cause3 Cause4 Decomposition Start->Cause4 Sol1 Increase Acid Concentration / Strength Cause1->Sol1 Sol2 Increase Temperature (Conventional or Microwave) Cause2->Sol2 Sol3 Use N-Acyliminium Ion Strategy Cause2->Sol3 Cause3->Sol2 Sol4 Use Milder Reaction Conditions Cause4->Sol4 Improved_Yield Improved_Yield Sol1->Improved_Yield Improved Yield Sol2->Improved_Yield Sol3->Improved_Yield Sol4->Improved_Yield

References

Technical Support Center: Purification of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Below you will find detailed information on purification techniques, common issues, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these techniques often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the starting materials or side reactions during synthesis. Common impurities may include unreacted starting materials from the Pictet-Spengler reaction (e.g., phenylalanine derivatives and formaldehyde or another aldehyde), byproducts from the esterification of the parent carboxylic acid, or diastereomers if a chiral center is introduced.[1][2]

Q3: How can I assess the purity of my purified this compound?

A3: Purity can be assessed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity and the presence of impurities, and High-Performance Liquid Chromatography (HPLC), which can provide quantitative information about purity. A sharp melting point range also indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For esters, ethyl acetate or acetone-based systems can be effective.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar.Add a small amount of a more polar co-solvent, reheat to dissolve, and allow to cool more slowly. Seeding the solution with a pure crystal can also induce proper crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent at room temperature.Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, the solvent is likely unsuitable.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
The purified compound is still impure. The impurity has similar solubility properties to the desired compound in the chosen solvent.A different recrystallization solvent or solvent system may be necessary. Alternatively, column chromatography may be required for effective separation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The eluent (mobile phase) polarity is too high or too low.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for this class of compounds is a mixture of a non-polar solvent like hexane or petrol with a more polar solvent like ethyl acetate.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking or tailing of the compound band on the column. The compound may be too polar for the silica gel, or the column may be overloaded. The sample may also contain acidic or basic impurities.Use a less polar solvent system if possible. Ensure the amount of crude material is appropriate for the column size. Adding a small amount of a modifier like triethylamine (for basic compounds) to the eluent can sometimes help.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Typical Expected Outcomes)

Technique Typical Yield Typical Purity Solvent System Examples Advantages Disadvantages
Recrystallization 60-85%>98%Methanol/Diethyl Ether, Ethanol/WaterSimple, cost-effective, can yield very pure crystalline material.Not effective for all types of impurities, potential for lower yield if the compound is somewhat soluble in the cold solvent.
Column Chromatography 70-95%>99%Hexane/Ethyl Acetate, Petrol/Ethyl AcetateHighly effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, and is more expensive than recrystallization.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of methanol and diethyl ether is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol is a general guideline for flash column chromatography and should be optimized based on TLC analysis.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (from Synthesis) recrystallization Recrystallization start->recrystallization Dissolve in hot solvent column_chromatography Column Chromatography start->column_chromatography Adsorb on silica gel end_product Pure Methyl 1,2,3,4-tetrahydro- isoquinoline-3-carboxylate recrystallization->end_product Cool, filter, and dry column_chromatography->end_product Elute and evaporate

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Impure? recrystallization Try Recrystallization start->recrystallization Yes check_purity Check Purity (NMR, HPLC) recrystallization->check_purity chromatography Try Column Chromatography chromatography->check_purity success Pure Product check_purity->success Yes failure Still Impure check_purity->failure No failure->chromatography optimize_recrystallization Optimize Recrystallization (Different Solvent) failure->optimize_recrystallization optimize_chromatography Optimize Chromatography (Different Eluent) failure->optimize_chromatography

Caption: Logical workflow for troubleshooting the purification of the target compound.

References

Technical Support Center: Synthesis of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of these important compounds.

Section 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing THIQs from β-arylethylamines and carbonyl compounds. However, several side reactions can affect the yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Low or no yield in a Pictet-Spengler reaction is often due to an insufficiently activated aromatic ring in the β-arylethylamine substrate. The reaction is an electrophilic aromatic substitution, and therefore, electron-donating groups on the aromatic ring are crucial for facilitating the cyclization.[1] Substrates lacking such groups may require harsh conditions, such as high temperatures and strong acids, which can lead to decomposition.

Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction

G start Low or No Product check_activation Check Aromatic Ring Activation (Presence of Electron-Donating Groups) start->check_activation activation_ok Activation Sufficient check_activation->activation_ok increase_acid Increase Acid Catalyst Concentration or Use a Stronger Acid (e.g., TFA) activation_ok->increase_acid No check_reagents Verify Reagent Purity and Stoichiometry activation_ok->check_reagents Yes increase_temp Increase Reaction Temperature increase_acid->increase_temp prolong_time Prolong Reaction Time increase_temp->prolong_time success Improved Yield prolong_time->success check_reagents->success Purity/Stoichiometry Corrected failure Consider Alternative Strategy (e.g., Bischler-Napieralski) check_reagents->failure No Improvement

Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.

Q2: I am observing a significant amount of a side product with the same mass as my desired tetrahydroisoquinoline. What could it be?

A2: You are likely observing the formation of a regioisomer, often referred to as an iso-THIQ. This occurs when the cyclization happens at a different position on the aromatic ring. The regioselectivity of the Pictet-Spengler reaction is influenced by the substitution pattern on the aromatic ring and the reaction conditions. For example, with dopamine as the substrate, cyclization can occur at either of the two activated positions, leading to a mixture of the desired THIQ and its isomer.

Q3: My asymmetric Pictet-Spengler reaction is resulting in a racemic mixture. What is causing the loss of stereochemistry?

A3: Racemization in asymmetric Pictet-Spengler reactions can occur if the reaction conditions allow for the reversible formation of the iminium ion intermediate. Under acidic conditions, the newly formed stereocenter can epimerize through a protonation-deprotonation equilibrium. The choice of catalyst, solvent, and temperature can significantly impact the stereochemical outcome.

Troubleshooting Guides

Issue: Formation of Regioisomeric Byproducts

Parameter Recommendation Rationale
Solvent Use a non-polar, aprotic solvent.Polar solvents can sometimes favor the formation of undesired regioisomers.
Temperature Lower the reaction temperature.Higher temperatures can lead to decreased regioselectivity.
Catalyst Use a milder acid catalyst (e.g., acetic acid instead of a strong mineral acid).The strength of the acid can influence the position of cyclization.

Issue: Racemization in Asymmetric Synthesis

Parameter Recommendation Rationale
Catalyst Employ a chiral Brønsted acid or a metal complex with a chiral ligand.These catalysts can create a chiral environment that favors the formation of one enantiomer.
Temperature Conduct the reaction at lower temperatures.Lowering the temperature can slow down the rate of epimerization.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times can increase the extent of racemization.
Experimental Protocols

Protocol for a High-Yield Pictet-Spengler Reaction

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently reduced to THIQs. The primary side reaction of concern is the formation of styrene derivatives.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. How can I prevent this?

A1: The formation of a styrene derivative is due to a competing retro-Ritter reaction. This side reaction is more prevalent when the aromatic ring of the β-phenethylamide is not sufficiently electron-rich. The intermediate nitrilium ion can fragment to form a stable carbocation and a nitrile, leading to the styrene byproduct.

Mechanism of Styrene Formation (Retro-Ritter Reaction)

G start Nitrilium Ion Intermediate cyclization Desired Cyclization (Bischler-Napieralski) start->cyclization Electron-rich arene fragmentation Undesired Fragmentation (Retro-Ritter) start->fragmentation Electron-poor arene dhiq 3,4-Dihydroisoquinoline cyclization->dhiq styrene Styrene Byproduct fragmentation->styrene

Caption: Competing pathways in the Bischler-Napieralski reaction.

Troubleshooting Guides

Issue: High Yield of Styrene Byproduct

Parameter Recommendation Rationale
Dehydrating Agent Use a milder dehydrating agent or a combination of reagents. For example, triflic anhydride with a non-nucleophilic base at low temperatures.Harsher conditions (e.g., neat POCl₃ at high temperatures) can promote the retro-Ritter reaction.
Solvent Use the corresponding nitrile as the solvent.This can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate.
Substrate If possible, introduce or use a substrate with stronger electron-donating groups on the aromatic ring.A more nucleophilic aromatic ring will favor the desired intramolecular cyclization over fragmentation.
Experimental Protocols

Protocol to Minimize Styrene Formation

  • Reactant Preparation: Dissolve the β-phenethylamide (1.0 eq) in an anhydrous non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

  • Reagent Addition: Cool the solution to -20 °C and add a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 eq). Then, add triflic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Section 3: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is used to synthesize isoquinolines, which can then be reduced to THIQs. This reaction is often characterized by the need for harsh conditions and can suffer from low yields.

Frequently Asked Questions (FAQs)

Q1: My Pomeranz-Fritsch reaction is giving a very low yield. What can I do to improve it?

A1: The Pomeranz-Fritsch reaction is highly sensitive to the reaction conditions, particularly the acid catalyst and temperature. The classical conditions often employ concentrated sulfuric acid at high temperatures, which can lead to charring and decomposition of the starting materials and product.[2][3]

Troubleshooting for Low Yield in Pomeranz-Fritsch Reaction

G start Low Yield check_acid Evaluate Acid Catalyst start->check_acid acid_too_harsh Try Milder Acid (e.g., PPA, TFA) check_acid->acid_too_harsh Harsh (e.g., conc. H₂SO₄) acid_ok Optimize Temperature check_acid->acid_ok Milder success Improved Yield acid_too_harsh->success temp_too_high Lower Temperature acid_ok->temp_too_high Decomposition observed temp_ok Check Reaction Time acid_ok->temp_ok No decomposition temp_too_high->success time_too_long Shorten Reaction Time temp_ok->time_too_long Decomposition observed check_purity Verify Purity of Benzalaminoacetal Intermediate temp_ok->check_purity No decomposition time_too_long->success check_purity->success Impure failure Consider Modified Procedure (e.g., Schlittler-Muller) check_purity->failure Pure

Caption: Decision tree for troubleshooting low yields in the Pomeranz-Fritsch reaction.

Troubleshooting Guides

Issue: Low Yield and Decomposition

Parameter Recommendation Rationale
Acid Catalyst Replace concentrated sulfuric acid with polyphosphoric acid (PPA) or trifluoroacetic acid (TFA).These acids can promote cyclization under milder conditions, reducing charring and decomposition.
Temperature Gradually increase the temperature while monitoring the reaction. Avoid excessively high temperatures.Finding the optimal temperature is crucial to balance the rate of cyclization with the rate of decomposition.
Intermediate Purity Ensure the benzalaminoacetal intermediate is of high purity.Impurities in the starting material can be amplified under the harsh reaction conditions, leading to side products and lower yields.

Section 4: General Side Reactions and Purification

N-Oxide Formation

Tertiary amine-containing THIQs can be susceptible to oxidation, leading to the formation of N-oxides. This can occur during the reaction if oxidizing agents are present or during workup and storage if exposed to air and light.

Prevention of N-Oxide Formation

  • Inert Atmosphere: Conduct reactions and workups under an inert atmosphere (nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: Store the final THIQ product under an inert atmosphere, protected from light, and at a low temperature.

Purification of THIQ Derivatives

The purification of THIQ derivatives from common side products often involves standard chromatographic techniques.

Side Product Recommended Purification Method Notes
Regioisomers (iso-THIQs) Flash column chromatography on silica gel.A careful selection of the eluent system is often required to achieve good separation.
Styrene derivatives Flash column chromatography on silica gel.Styrenes are typically less polar than the corresponding dihydroisoquinolines and will elute first.
N-Oxides Flash column chromatography on silica gel.N-oxides are significantly more polar than the parent THIQ and will have a much lower Rf value.

This technical support guide provides a starting point for troubleshooting common side reactions in the synthesis of tetrahydroisoquinoline derivatives. For more specific issues, consulting the primary literature for the particular substrate and reaction conditions is highly recommended.

References

Technical Support Center: Optimization of Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, provide optimized protocols, and answer frequently asked questions related to this critical class of N-heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 1,2,3,4-tetrahydroisoquinoline core?

The most common and historically significant methods for synthesizing the THIQ scaffold are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions.[1][2] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone.[3][4] The Bischler-Napieralski reaction cyclizes β-arylethylamides using a dehydrating agent to form 3,4-dihydroisoquinolines, which are then reduced to THIQs.[5][6][7] The Pomeranz-Fritsch reaction uses an acid-mediated cyclization of a benzalaminoacetal.[8] More recent methods include multicomponent reactions and transition-metal-catalyzed cyclizations.[2][9]

Q2: What general factors should be considered to optimize THIQ synthesis?

Key factors include the electronic nature of the aromatic ring, the choice of catalyst or dehydrating agent, reaction temperature, solvent, and the purity of starting materials. For instance, electron-donating groups on the aromatic ring generally facilitate the electrophilic aromatic substitution step common to many of these syntheses.[3][5] Water can be detrimental, hydrolyzing key intermediates like iminium ions, so anhydrous conditions are often crucial.[10][11]

Q3: I'm having trouble purifying my final THIQ product. What are some common strategies?

Purification challenges often arise from unreacted starting materials or closely related byproducts.[12] Standard column chromatography is a common approach. If the THIQ product is basic, an acidic wash during the work-up can help remove non-basic impurities. Conversely, converting the THIQ to its hydrochloride salt by treating the crude product with HCl in an organic solvent (like diethyl ether) can induce precipitation, leaving soluble impurities behind.[13]

Troubleshooting Guides

This section addresses specific issues encountered during the most common synthetic procedures.

Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction is giving a very low yield or no product at all. What are the common reasons for this?

Low or no yield in a Pictet-Spengler reaction can often be attributed to several factors:

  • Insufficiently Acidic Catalyst : The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[10] If the catalyst is too weak, this intermediate will not form efficiently.

  • Decomposition of Starting Materials : Sensitive substrates, like certain tryptophan derivatives, can decompose under harsh acidic conditions or high temperatures.[10]

  • Poor Reagent Quality : Impurities in the aldehyde or solvent can interfere with the reaction. Water is particularly problematic as it can hydrolyze the iminium ion intermediate.[10]

  • Steric Hindrance : Bulky substituents on either the amine or the aldehyde can significantly slow down the reaction rate.[10]

Q: I am observing unexpected side products. What are they and how can they be minimized?

Common side products include:

  • Oxidation/Decomposition Products : The indole nucleus in substrates like tryptophan can be susceptible to oxidation.[10] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help mitigate this.

  • δ-Lactam Formation : When using an unprotected α-ketoacid as the carbonyl component, intramolecular cyclization can lead to the formation of a δ-lactam.[10] Protecting the carboxylic acid (e.g., as a methyl ester) can prevent this side reaction.[10]

Bischler-Napieralski Reaction

Q: My Bischler-Napieralski reaction is failing. What is the most likely cause?

The success of this reaction is highly sensitive to the electronic nature of the aromatic ring.

  • Deactivated Aromatic Ring : As an electrophilic aromatic substitution, the reaction is significantly hindered by electron-withdrawing groups on the aromatic ring. It is most effective with electron-donating groups that activate the ring for cyclization.[5]

  • Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[5] A stronger system, such as P₂O₅ in refluxing POCl₃, may be required.[7][11]

  • Inappropriate Reaction Conditions : The choice of solvent and temperature is critical. High temperatures can lead to decomposition.[5][11]

Q: A major side product is a styrene derivative. How can I prevent this?

This is a common issue caused by a retro-Ritter reaction, where the nitrilium ion intermediate fragments.[5][14] This is especially prevalent if the resulting styrene is highly conjugated.[5][14] To minimize this, you can use the corresponding nitrile as the solvent to shift the equilibrium away from the fragmentation pathway.[14] Alternatively, modern protocols using reagents like triflic anhydride (Tf₂O) or oxalyl chloride can generate intermediates that are less prone to this fragmentation.[5][14]

Q: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

Tar formation is typically a result of polymerization or decomposition at high temperatures or with prolonged reaction times.[11] Carefully control the reaction temperature, perhaps with a gradual increase to the target temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material has been consumed to avoid decomposition from overheating.[11]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key quantitative data for optimizing reaction conditions.

Table 1: Comparison of Catalysts for the Pictet-Spengler Reaction

CatalystConditionsSubstrate ScopeNotes
Trifluoroacetic Acid (TFA)Mild to moderate temperaturesGood for sensitive substratesA strong protic acid that is often effective.[10]
BF₃·OEt₂Varies, often room temp.BroadA common Lewis acid catalyst.[2][10]
Superacids (e.g., HF/SbF₅)Low temperaturesLess activated aromatic ringsEnables cyclization of substrates without strong electron-donating groups.[15]
Polyphosphoric Acid (PPA)High temperatures (100-140 °C)Tolerates various groupsOften used for less reactive substrates.
Phosphate Salts (e.g., KPi buffer)50-70 °C, pH 7-8Good for chemoenzymatic synthesisMilder, aqueous conditions suitable for biological precursors.[13]

Table 2: Dehydrating Agents for the Bischler-Napieralski Reaction

ReagentConditionsSubstrate ScopeNotes
POCl₃Reflux in solvent (e.g., Toluene, Acetonitrile)Activated aromatic ringsMost common reagent, may be insufficient for deactivated rings.[7][11]
P₂O₅ in POCl₃RefluxDeactivated aromatic ringsA much stronger dehydrating system.[7][11]
P₂O₅High temperaturesActivated ringsCan sometimes lead to unexpected regioisomers via rearrangement.[7]
Triflic Anhydride (Tf₂O)With a non-nucleophilic base (e.g., 2-chloropyridine)Broad, including less reactive substratesMilder conditions, can suppress side reactions.[11][14]
Polyphosphoric Acid (PPA)High temperaturesGeneralEffective but requires high temperatures.[11]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis

This protocol outlines a typical acid-catalyzed synthesis of a tetrahydroisoquinoline.

  • Reactant Preparation : Dissolve the β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, dichloromethane, or toluene) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Aldehyde Addition : Add the aldehyde or ketone (1.0-1.2 eq) to the solution.[3] If using a solid source of formaldehyde like 1,3,5-trioxane, it is added at this stage.[16]

  • Acid Catalyst : Add the acid catalyst (e.g., TFA, 10 mol% to 1.1 eq) to the reaction mixture. The reaction may be initiated at room temperature or require heating.

  • Reaction Monitoring : Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) for the required time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.

  • Extraction : Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Bischler-Napieralski Synthesis

This protocol describes the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is a precursor to THIQs.

  • Reactant Setup : To a solution of the β-arylethylamide (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or toluene), add the dehydrating agent (e.g., POCl₃, 2-5 eq) dropwise at 0 °C under an inert atmosphere.[7]

  • Cyclization : After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-12 hours. For less reactive substrates, a stronger dehydrating system like P₂O₅ in POCl₃ may be necessary.[11]

  • Reaction Monitoring : Monitor the reaction for the consumption of starting material using TLC or LC-MS.[11]

  • Work-up : After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated NH₄OH or NaOH) to pH > 10.

  • Extraction : Extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform).

  • Purification : Dry the combined organic extracts, filter, and concentrate in vacuo. The crude 3,4-dihydroisoquinoline can be purified by chromatography or crystallization.

  • Reduction (Optional) : To obtain the final THIQ, dissolve the purified dihydroisoquinoline in methanol and add sodium borohydride (NaBH₄) in portions at 0 °C. Stir until the reaction is complete (monitored by TLC), then proceed with a standard aqueous work-up and extraction to isolate the tetrahydroisoquinoline.[1]

Visualizations: Workflows and Mechanisms

troubleshooting_workflow start Low Yield in Pictet-Spengler Reaction q1 Is the aromatic ring sufficiently activated? start->q1 s1 Consider stronger acid catalyst (e.g., Superacid) or harsher conditions. q1->s1 No q2 Are the reagents (solvent, aldehyde) anhydrous? q1->q2 Yes s1->q2 s2 Use anhydrous solvents and purify the aldehyde before use. q2->s2 No q3 Is the reaction temperature optimal? q2->q3 Yes s2->q3 s3 Start with milder conditions and increase temperature gradually. Avoid decomposition. q3->s3 No q4 Are there signs of side reactions? q3->q4 Yes s3->q4 s4 Use protecting groups for reactive functionalities. Run under inert atmosphere. q4->s4 Yes end Yield Improved q4->end No s4->end

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.

bischler_napieralski_mechanism cluster_0 Bischler-Napieralski Reaction amide β-Arylethylamide nitrilium Key Intermediate: Nitrilium Ion (Electrophile) amide->nitrilium Activation reagent Dehydrating Agent (e.g., POCl₃) cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization retro_ritter Side Reaction: Retro-Ritter Fragmentation nitrilium->retro_ritter dhiq 3,4-Dihydroisoquinoline cyclization->dhiq styrene Styrene Byproduct retro_ritter->styrene

Caption: Simplified mechanism of the Bischler-Napieralski reaction and a key side reaction.

synthetic_choice start Choose THIQ Synthetic Route q1 Starting Materials: β-Arylethylamine + Aldehyde/Ketone? start->q1 r1 Pictet-Spengler Reaction q1->r1 Yes q2 Starting Material: β-Arylethylamide? q1->q2 No r2 Bischler-Napieralski Reaction (followed by reduction) q2->r2 Yes q3 Starting Material: Benzalaminoacetal? q2->q3 No r3 Pomeranz-Fritsch Reaction q3->r3 Yes other Consider other methods: (Multicomponent, etc.) q3->other No

Caption: Logical flowchart for selecting a primary THIQ synthetic strategy.

References

Technical Support Center: Resolving Enantiomers of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of this compound?

A1: The three most common and effective methods for resolving the enantiomers of this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used analytical and preparative technique that employs a chiral stationary phase (CSP) to separate the enantiomers.[3][4]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[5][6]

Q2: Which chiral resolving agent is best for diastereomeric salt crystallization of this compound?

A2: The choice of resolving agent is crucial and often requires screening. For a basic compound like this compound, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid are commonly used.[7] The selection will depend on the crystallization efficiency and the ease of separation of the resulting diastereomeric salts.[1][2]

Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC separation of this molecule?

A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® series), are often successful for separating a wide range of chiral compounds, including tetrahydroisoquinoline derivatives.[3][4] The selection of the specific CSP and mobile phase will require method development and screening.

Q4: Can I resolve the corresponding carboxylic acid first and then esterify it to get the desired methyl ester enantiomer?

A4: Yes, this is a viable alternative strategy. Resolving the free carboxylic acid (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) with a chiral base is a common approach.[7] Once the enantiomerically pure acid is obtained, it can be esterified to the methyl ester.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystallization occurs. - Inappropriate solvent. - Supersaturation not reached. - Unsuitable chiral resolving agent.- Screen a variety of solvents with different polarities. - Concentrate the solution or cool it to a lower temperature. - Try a different chiral resolving agent (e.g., mandelic acid, camphorsulfonic acid).
Oily precipitate instead of crystals. - Low purity of the starting material. - Inappropriate solvent.- Purify the racemic this compound before resolution. - Try a different solvent or a mixture of solvents.
Low diastereomeric excess (d.e.) of the crystallized salt. - Co-crystallization of both diastereomers. - Insufficient number of recrystallizations.- Optimize the crystallization conditions (e.g., solvent, temperature, cooling rate). - Perform multiple recrystallizations to improve the purity of the less soluble diastereomer.[1]
Difficulty in liberating the free amine from the salt. - Incomplete neutralization.- Ensure complete neutralization with a suitable base (e.g., NaOH, NaHCO₃) and thorough extraction.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
No separation of enantiomers (co-elution). - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). - Vary the mobile phase composition (e.g., change the ratio of organic modifiers, try different modifiers like ethanol, isopropanol).[8]
Poor resolution (Rs < 1.5). - Suboptimal mobile phase. - High flow rate. - Inappropriate column temperature.- Fine-tune the mobile phase composition. - Reduce the flow rate. - Optimize the column temperature (lower temperatures often improve resolution).
Peak tailing or broadening. - Column contamination. - Sample overload. - Secondary interactions with the stationary phase.- Flush the column with a strong solvent.[9] - Reduce the injection volume or sample concentration. - Add a modifier to the mobile phase (e.g., a small amount of a basic additive like diethylamine for a basic analyte).
Loss of resolution over time. - Column degradation. - Accumulation of contaminants on the column.- Ensure mobile phase compatibility with the CSP. - Implement a column washing protocol between runs.[9]
Enzymatic Kinetic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity. - Inappropriate enzyme. - Non-optimal reaction conditions (pH, temperature). - Enzyme denaturation.- Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).[5] - Optimize the pH and temperature for the chosen enzyme. - Ensure proper handling and storage of the enzyme.
Low enantioselectivity (low ee). - The chosen enzyme is not selective for the substrate. - Suboptimal reaction conditions.- Screen a wider range of enzymes. - Vary the solvent, temperature, and acyl donor (for acylation reactions).[6]
Reaction stops before 50% conversion. - Enzyme inhibition by the product or substrate. - Reversibility of the reaction.- Consider using a higher enzyme loading. - For acylation, use an irreversible acyl donor like vinyl acetate.[6]
Difficulty in separating the product from the unreacted enantiomer. - Similar physical properties.- Utilize column chromatography or other purification techniques for separation after the enzymatic reaction.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (+)-Tartaric Acid
  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). Add a solution of (+)-tartaric acid (0.5-1.0 equivalent) in the same solvent.

  • Crystallization: Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1 M NaOH) to adjust the pH to >10. Extract the free amine (the resolved methyl ester) with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the organic extracts, evaporate the solvent, and analyze the enantiomeric excess (ee) of the product by chiral HPLC.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, for example, a Chiralpak® IA or Chiralcel® OD-H column.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. To improve peak shape for the basic analyte, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%).

    • Reversed Phase: Use a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimization:

    • Vary the ratio of the organic modifier to the non-polar solvent (in normal phase) or the aqueous buffer (in reversed phase).

    • Adjust the flow rate (typically 0.5-1.0 mL/min).

    • Optimize the column temperature (e.g., test at 15°C, 25°C, and 40°C).

  • Analysis: Inject the racemic mixture and monitor the separation at a suitable UV wavelength (e.g., 254 nm). Calculate the resolution (Rs) between the two enantiomer peaks. An Rs value ≥ 1.5 is generally considered a good separation.

Protocol 3: Enzymatic Kinetic Resolution using Lipase
  • Reaction Setup: In a suitable organic solvent (e.g., diisopropyl ether or toluene), dissolve racemic this compound.

  • Enzyme Addition: Add a lipase, such as Candida antarctica lipase B (CALB), to the solution.

  • Acyl Donor Addition: For an acylation reaction, add an acyl donor (e.g., vinyl acetate).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) and monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: Separate the acylated product from the unreacted starting material using column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered starting material and the product.

Quantitative Data Summary

Table 1: Chiral Resolving Agents for Diastereomeric Salt Crystallization

Chiral Resolving AgentTypical Solvent(s)Remarks
(+)-Tartaric AcidMethanol, EthanolCommonly used for resolving racemic bases.[7][10]
(-)-Mandelic AcidVarious organic solventsEffective for forming diastereomeric salts with amines.[2][7]
(+)-Camphorsulfonic AcidAlcohols, AcetoneA strong acid that can form well-defined crystalline salts.[7]

Table 2: Starting Conditions for Chiral HPLC Separation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)
Polysaccharide-based (e.g., Chiralpak® IA)n-Hexane:Isopropanol (90:10) + 0.1% DEA1.025
Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane:Ethanol (90:10) + 0.1% DEA1.025
Cyclodextrin-basedAcetonitrile:Aqueous Buffer0.830

Table 3: Enzymes for Kinetic Resolution

EnzymeReaction TypeTypical SolventAcyl Donor (if applicable)
Candida antarctica Lipase B (CALB)Acylation/HydrolysisToluene, Diisopropyl etherVinyl Acetate
Pseudomonas cepacia Lipase (PCL)Acylation/HydrolysisOrganic solventsEsters
Burkholderia cepacia LipaseHydrolysisDiisopropyl ether-

Visualizations

diastereomeric_salt_crystallization racemate Racemic Methyl THIQ-3-carboxylate diastereomeric_salts Diastereomeric Salts in Solution racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts solvent Solvent (e.g., Methanol) solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble filtration Filtration less_soluble->filtration more_soluble->filtration liberation Liberation of Amine (Base Treatment) filtration->liberation Crystals enantiomer Enantiomerically Pure Methyl Ester liberation->enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

chiral_hplc_workflow racemic_sample Racemic Sample Injection hplc_system Chiral HPLC System (Pump, Injector, Column Oven) racemic_sample->hplc_system chiral_column Chiral Stationary Phase (CSP) hplc_system->chiral_column detector Detector (e.g., UV) chiral_column->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram enantiomer1 Enantiomer 1 Collection chromatogram->enantiomer1 enantiomer2 Enantiomer 2 Collection chromatogram->enantiomer2

Caption: Experimental Workflow for Chiral HPLC Separation.

enzymatic_kinetic_resolution racemic_ester Racemic Methyl THIQ-3-carboxylate reaction_mixture Reaction Mixture in Organic Solvent racemic_ester->reaction_mixture enzyme Lipase (e.g., CALB) enzyme->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture incubation Incubation with Stirring (30-40°C) reaction_mixture->incubation monitoring Monitoring by Chiral HPLC incubation->monitoring workup Reaction Work-up (Enzyme Filtration) monitoring->workup ~50% Conversion separation Chromatographic Separation workup->separation unreacted_enantiomer Unreacted (S)-Enantiomer separation->unreacted_enantiomer acylated_product Acylated (R)-Enantiomer separation->acylated_product

Caption: Workflow for Enzymatic Kinetic Resolution via Acylation.

References

Technical Support Center: Stability of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. The focus is on addressing stability issues encountered during experiments under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic solutions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the methyl ester to its corresponding carboxylic acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This is a common reaction for esters in the presence of acid and water.[1] The rate of hydrolysis is dependent on the pH, temperature, and the concentration of the acid catalyst.

Q2: Are there any other potential degradation pathways besides ester hydrolysis?

A2: While ester hydrolysis is the most probable degradation pathway, the tetrahydroisoquinoline ring system itself is generally stable under mild acidic conditions. However, under more forcing conditions (e.g., high acid concentration, elevated temperatures), other reactions such as oxidation or ring-opening could potentially occur, although these are less common for this specific scaffold. It is crucial to monitor for any unexpected degradation products during stability studies.

Q3: How can I monitor the degradation of this compound?

A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][3] A suitable HPLC method should be able to separate the parent compound from its primary degradant (the carboxylic acid) and any other potential impurities or degradation products.

Q4: What are the expected physical or chemical property changes upon degradation?

A4: The primary degradation product, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has different physicochemical properties compared to the methyl ester. Key differences include:

  • Solubility: The carboxylic acid is more polar and will have different solubility characteristics, particularly in aqueous and organic solvents.

  • pKa: The presence of the carboxylic acid group introduces an acidic pKa value.

  • Chromatographic Retention: The carboxylic acid will have a different retention time on a reverse-phase HPLC column, typically eluting earlier than the less polar methyl ester.

Q5: How should I store solutions of this compound to minimize degradation?

A5: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (e.g., 2-8 °C) and at a neutral or slightly acidic pH (if compatible with the experiment). Avoid strongly acidic conditions and prolonged storage.

Troubleshooting Guides

Issue 1: Unexpectedly low recovery of the parent compound in an acidic reaction mixture.
Possible Cause Troubleshooting Step
Ester Hydrolysis Analyze a sample of the reaction mixture by HPLC to quantify the amount of the parent ester and the corresponding carboxylic acid. This will confirm if hydrolysis is the primary degradation pathway.
Incorrect pH Measure the pH of the reaction mixture. If it is lower than intended, adjust the buffer or acid concentration in subsequent experiments.
Elevated Temperature If the reaction is run at an elevated temperature, consider if a lower temperature could be used without significantly affecting the desired reaction rate.
Prolonged Reaction Time Minimize the reaction time to what is necessary for the desired transformation to reduce the extent of degradation.
Issue 2: Appearance of an unknown peak in the HPLC chromatogram of a sample exposed to acidic conditions.
Possible Cause Troubleshooting Step
Formation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Synthesize or purchase a standard of the carboxylic acid and compare its retention time with the unknown peak.
Formation of other degradation products If the peak does not correspond to the carboxylic acid, further characterization using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) is necessary to identify the unknown impurity.
Impurity in starting material or reagents Analyze the starting material and all reagents used in the experiment to rule out the presence of pre-existing impurities.

Data Presentation

Table 1: Expected Qualitative Impact of pH and Temperature on the Rate of Hydrolysis of this compound

pHTemperatureExpected Rate of Hydrolysis
1-3Low (e.g., 4 °C)Slow
1-3Room Temperature (e.g., 25 °C)Moderate
1-3Elevated (e.g., 50 °C)Fast
4-6Low (e.g., 4 °C)Very Slow
4-6Room Temperature (e.g., 25 °C)Slow
4-6Elevated (e.g., 50 °C)Moderate

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution. The goal is to induce a target degradation of 5-20%.[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water and acetonitrile

  • Suitable buffer (e.g., phosphate buffer)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the stressed samples, a non-stressed control sample, and a blank (containing all reagents except the drug) by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point.

    • If the degradation is too rapid or too slow, adjust the acid concentration or temperature accordingly.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Chromatographic Conditions (starting point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm or 254 nm (determine the optimal wavelength by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development and Validation:

  • Inject a solution of the pure methyl ester and a solution of the synthesized or purchased carboxylic acid to determine their individual retention times.

  • Inject a mixture of the two compounds to ensure baseline separation.

  • Analyze a sample from the forced degradation study to confirm that the method separates the parent drug from all degradation products.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation_Pathway parent Methyl 1,2,3,4-tetrahydro- isoquinoline-3-carboxylate degradant 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid parent->degradant H3O+ / H2O (Acid-catalyzed hydrolysis) methanol Methanol parent->methanol H3O+ / H2O (Acid-catalyzed hydrolysis)

Caption: Acid-catalyzed hydrolysis of the methyl ester.

Troubleshooting_Workflow start Unexpected experimental result (e.g., low yield, new peak) check_hydrolysis Analyze sample by HPLC for parent and carboxylic acid start->check_hydrolysis hydrolysis_confirmed Hydrolysis is the main issue. Optimize reaction conditions: - Lower temperature - Shorter reaction time - Adjust pH check_hydrolysis->hydrolysis_confirmed Yes no_hydrolysis Hydrolysis is not the primary issue check_hydrolysis->no_hydrolysis No check_starting_material Analyze starting materials and reagents for impurities no_hydrolysis->check_starting_material impurity_found Impurity identified in starting materials. Purify materials before use. check_starting_material->impurity_found Yes no_impurity Starting materials are pure check_starting_material->no_impurity No characterize_unknown Characterize unknown peak using LC-MS no_impurity->characterize_unknown

Caption: Troubleshooting for unexpected experimental results.

References

Technical Support Center: Chiral HPLC Separation of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral HPLC separation of isoquinoline alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in method development, optimization, and problem-solving.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chiral HPLC separation of isoquinoline alkaloids in a direct question-and-answer format.

Question: Why am I observing poor or no resolution between my isoquinoline alkaloid enantiomers?

Answer:

Poor resolution is a common challenge in chiral separations. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and improve the resolution:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For isoquinoline alkaloids, polysaccharide-based CSPs are often the first choice and have demonstrated success in separating similar compounds.[1][2][3]

    • Consider screening columns with different chiral selectors, such as amylose and cellulose derivatives (e.g., Chiralpak® AD and Chiralcel® OD).[1][2] Their different chiral recognition mechanisms can lead to varying selectivities.

  • Mobile Phase Composition: The mobile phase composition significantly influences selectivity.[1][4]

    • Normal Phase: A typical starting point is a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Systematically vary the alcohol percentage (e.g., in 5% increments from 10% to 30%) to find the optimal selectivity.

    • Additives: For basic compounds like isoquinoline alkaloids, adding a small amount of a basic modifier such as diethylamine (DEA) or butylamine (typically 0.1%) to the mobile phase can improve peak shape and may enhance resolution by minimizing undesirable interactions with the stationary phase.[1][2]

  • Temperature: Temperature can affect the chiral recognition mechanism.

    • Lowering the column temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[1] Consider reducing the temperature in 5°C increments.

  • Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution. Try reducing the flow rate from a standard 1.0 mL/min to 0.7 mL/min or 0.5 mL/min.[1]

Question: My peaks are tailing. How can I improve the peak shape?

Answer:

Peak tailing is often observed for basic compounds like isoquinoline alkaloids due to interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:

  • Use a Base-Deactivated Column: Ensure you are using a high-quality, well-end-capped chiral column specifically designed to minimize silanol interactions.

  • Add a Basic Modifier: As mentioned for improving resolution, adding a basic modifier like 0.1% DEA to your mobile phase is a very effective way to reduce peak tailing by competing with the analyte for active sites on the stationary phase.[1][2]

  • Adjust Mobile Phase pH: In reversed-phase or polar organic modes, adjusting the pH of the aqueous or polar component to be more acidic (e.g., pH ≤ 2.5) can protonate the basic alkaloid, which can sometimes lead to an improved peak shape.[1]

Question: I am experiencing retention time instability. What could be the cause?

Answer:

Fluctuations in retention times can compromise the reproducibility of your analysis. The following factors are common causes:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions. A longer equilibration time may be necessary.[1]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[1]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Using pre-mixed mobile phases is recommended over online mixing for maximum reproducibility.[1]

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for chiral separation of isoquinoline alkaloids?

A1: Normal-phase chromatography, typically using a mobile phase of hexane and an alcohol, is the most common and often most successful mode for the chiral separation of alkaloids on polysaccharide-based CSPs. However, reversed-phase and polar organic modes are also possible with certain immobilized polysaccharide columns (e.g., Chiralpak® IA, IB, IC) and can offer different selectivity.

Q2: What are typical starting conditions for method development?

A2: A good starting point for method development for chiral separation of isoquinoline alkaloids is to use a polysaccharide-based column (e.g., Chiralpak® AD or Chiralcel® OD) with a mobile phase consisting of n-hexane and an alcohol (isopropanol or ethanol) in a ratio of 90:10 (v/v), with the addition of 0.1% diethylamine (DEA) for basic compounds.[5] The flow rate can be set to 1.0 mL/min and the column temperature at 25°C.[1][2]

Q3: How do I choose between different polysaccharide-based columns?

A3: Amylose-based columns (e.g., Chiralpak® AD) and cellulose-based columns (e.g., Chiralcel® OD) have different chiral recognition capabilities.[2] It is often recommended to screen both types of columns during method development, as one may provide significantly better resolution than the other for a particular set of enantiomers.[1][2]

Q4: Can I use gradient elution for chiral separations?

A4: While gradient elution is common in achiral HPLC, isocratic elution is more frequently used for chiral separations.[6] This is because the enantiomers have identical chemical properties, and the separation relies heavily on the specific interactions with the chiral stationary phase, which are best maintained under constant mobile phase conditions.[6]

Data Presentation

Table 1: Influence of Mobile Phase Composition on Resolution (Rs) of Isoquinoline Alkaloid Enantiomers

Mobile Phase Composition (n-Hexane:Alcohol:DEA)Chiralpak AD (Rs)Chiralcel OD (Rs)Reference
90:10:0.1 (Isopropanol)1.82.1[2]
80:20:0.1 (Isopropanol)2.52.9[2]
90:10:0.1 (Ethanol)1.51.9
80:20:0.1 (Ethanol)2.22.6

Table 2: Effect of Temperature on Enantiomeric Resolution (Rs)

Temperature (°C)Resolution (Rs)Reference
202.4
252.2
301.9
351.6

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Isoquinoline Alkaloids

  • Column Selection and Installation:

    • Select a polysaccharide-based chiral column (e.g., Chiralpak® AD, 250 x 4.6 mm, 5 µm).

    • Install the column in the HPLC system and ensure all connections are secure.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane:Ethanol (90:10 v/v).

    • Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase.

    • Degas the mobile phase by sonication or vacuum filtration.

  • HPLC System Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 25°C.

    • Set the UV detector to an appropriate wavelength for your analyte.

  • Sample Preparation:

    • Dissolve the racemic isoquinoline alkaloid standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis and Optimization:

    • Inject 10 µL of the prepared sample.

    • Run the analysis and evaluate the chromatogram for resolution and peak shape.

    • If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., 85:15, 80:20).

    • If peak tailing is observed, ensure the DEA concentration is at 0.1%.

    • If necessary, reduce the flow rate (e.g., to 0.7 mL/min) or the temperature (e.g., to 20°C) to improve resolution.

  • Method Validation:

    • Once optimal conditions are established, perform multiple injections to confirm the reproducibility of retention times and resolution.

Mandatory Visualization

TroubleshootingWorkflow Start Start: Poor or No Resolution CheckCSP 1. Check Chiral Stationary Phase (CSP) Start->CheckCSP ScreenColumns Screen different CSPs (e.g., Amylose vs. Cellulose) CheckCSP->ScreenColumns If no prior success OptimizeMP 2. Optimize Mobile Phase CheckCSP->OptimizeMP If CSP is appropriate ScreenColumns->OptimizeMP VaryAlcohol Vary alcohol % in Normal Phase OptimizeMP->VaryAlcohol AddModifier Add/Optimize Basic Modifier (e.g., 0.1% DEA) VaryAlcohol->AddModifier AdjustTemp 3. Adjust Temperature AddModifier->AdjustTemp LowerTemp Lower temperature in 5°C increments AdjustTemp->LowerTemp AdjustFlow 4. Adjust Flow Rate LowerTemp->AdjustFlow LowerFlow Lower flow rate (e.g., to 0.7 or 0.5 mL/min) AdjustFlow->LowerFlow End Resolution Achieved LowerFlow->End

Caption: Troubleshooting workflow for poor chiral resolution.

PeakTailingWorkflow Start Start: Peak Tailing Observed CheckModifier 1. Check Basic Modifier Start->CheckModifier AddDEA Add/Confirm 0.1% DEA in Mobile Phase CheckModifier->AddDEA CheckColumn 2. Check Column AddDEA->CheckColumn UseDeactivated Use a base-deactivated column CheckColumn->UseDeactivated AdjustpH 3. Adjust pH (Reversed Phase) UseDeactivated->AdjustpH LowerpH Lower pH to <= 2.5 AdjustpH->LowerpH End Improved Peak Shape LowerpH->End

Caption: Workflow for addressing peak tailing issues.

References

Technical Support Center: Scale-Up Synthesis of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key process considerations to ensure a safe, efficient, and reproducible synthesis at a larger scale.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound, primarily via the Pictet-Spengler reaction of L-phenylalanine methyl ester and formaldehyde.

Issue Potential Cause(s) Recommended Action(s)
Low Reaction Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Harsh acidic conditions or prolonged exposure to high temperatures. 3. Poor quality of starting materials: Impurities in L-phenylalanine methyl ester or formaldehyde source. 4. Suboptimal stoichiometry: Incorrect ratio of reactants.1. Reaction Monitoring: Implement in-process controls (IPCs) using HPLC to monitor the consumption of starting materials and the formation of the product. Extend reaction time or cautiously increase the temperature based on IPC results. 2. Acid and Temperature Optimization: Evaluate different acids (e.g., sulfuric acid, hydrochloric acid, trifluoroacetic acid) and their concentrations. A lower temperature for a longer duration may be preferable. 3. Starting Material Qualification: Ensure the purity of L-phenylalanine methyl ester and formaldehyde through appropriate analytical testing (e.g., NMR, HPLC, titration). 4. Stoichiometry Adjustment: Carefully control the addition of formaldehyde. A slight excess is common, but a large excess can lead to side reactions.
Formation of Impurities 1. Diastereomer formation: The Pictet-Spengler reaction can produce both cis and trans isomers. 2. Over-alkylation: Reaction of the product's secondary amine with excess formaldehyde. 3. Oxidation: Exposure of the tetrahydroisoquinoline ring to air, especially during work-up. 4. Ester hydrolysis: Presence of water under acidic conditions, leading to the corresponding carboxylic acid.1. Stereoselectivity Control: The choice of solvent can influence the diastereomeric ratio. Acetonitrile has been shown to favor the formation of the desired cis isomer.[1][2] Crystallization can also be used to isolate the desired isomer. 2. Formaldehyde Control: Use a controlled addition of formaldehyde and monitor the reaction progress to avoid a large excess. 3. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize ester hydrolysis. If the carboxylic acid is formed, it can be re-esterified in a separate step if necessary.
Difficult Product Isolation/Purification 1. Product is an oil or difficult to crystallize: Presence of impurities inhibiting crystallization. 2. Product is too soluble in the chosen crystallization solvent. 3. Emulsion formation during work-up: Common when performing aqueous extractions with certain solvent systems.1. Salt Formation: Convert the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can be regenerated after purification. 2. Solvent Screening: Perform a systematic solvent screen to identify a suitable single or mixed solvent system for crystallization. Common systems include isopropanol, ethanol, or mixtures with ethers or heptane. 3. Work-up Optimization: Use brine washes to help break emulsions. Centrifugation can also be effective at a larger scale.
Poor Reproducibility Between Batches 1. Variability in raw material quality. 2. Inconsistent control of reaction parameters: Temperature, addition rates, mixing efficiency. 3. Scale-dependent effects: Heat and mass transfer limitations at a larger scale.1. Strict Raw Material Specifications: Establish and enforce strict specifications for all starting materials. 2. Process Parameter Control: Utilize automated reactors with precise control over temperature, addition rates, and stirring speed. 3. Process Engineering Study: For significant scale-up, a process engineering study may be necessary to understand and mitigate scale-dependent effects.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and industrially viable method is the Pictet-Spengler reaction.[1][3] This involves the acid-catalyzed condensation of L-phenylalanine methyl ester with a source of formaldehyde.

Q2: What are the critical process parameters to control during the Pictet-Spengler reaction for this synthesis?

A2: The critical parameters include:

  • Temperature: Influences reaction rate and impurity formation.

  • Acid Concentration: The type and concentration of acid catalyst affect the reaction kinetics and can lead to degradation if too high.

  • Stoichiometry: The molar ratio of L-phenylalanine methyl ester to formaldehyde is crucial to ensure complete conversion and minimize side reactions.

  • Mixing: Efficient mixing is essential for maintaining homogeneity and ensuring consistent heat transfer, especially at a larger scale.

Q3: How can I control the stereochemistry of the product?

A3: The stereoselectivity of the Pictet-Spengler reaction can be influenced by the choice of solvent. For instance, using acetonitrile as the solvent can favor the formation of the cis isomer due to the lower solubility of the corresponding hydrochloride salt, which drives the equilibrium towards this product.[1][2] Additionally, crystallization-induced asymmetric transformation of the hydrochloride salts can be employed to enhance the diastereomeric purity.[1]

Q4: What are the recommended analytical methods for in-process control and final product analysis?

A4: For in-process control (IPC), High-Performance Liquid Chromatography (HPLC) is recommended to monitor the disappearance of starting materials and the formation of the product and key impurities.[4][5][6] For final product analysis, a combination of techniques should be used to confirm identity, purity, and quality:

  • HPLC: To determine purity and quantify impurities.[4][5][6]

  • NMR (¹H and ¹³C): To confirm the structure of the molecule.[5][7]

  • Mass Spectrometry (MS): To confirm the molecular weight.[5]

  • Chiral HPLC: To determine the enantiomeric purity if applicable.

Q5: What are the typical impurities I should look for?

A5: Common impurities include:

  • The undesired trans-diastereomer.

  • Unreacted L-phenylalanine methyl ester.

  • The corresponding carboxylic acid from ester hydrolysis.

  • N-formyl or other N-alkylated byproducts.

  • Oxidation products of the tetrahydroisoquinoline ring.

Q6: What is a suitable method for large-scale purification?

A6: Crystallization is the most common and scalable purification method.[8][9] This often involves the formation of a salt, such as the hydrochloride, to improve the crystalline nature of the product. A well-designed crystallization process, including the selection of an appropriate solvent system and a controlled cooling profile, is essential for achieving high purity and yield.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Pictet-Spengler Reaction

Starting Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Sulfuric acid

  • Acetonitrile

  • Sodium bicarbonate

  • Sodium chloride

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a temperature-controlled reactor, charge L-phenylalanine methyl ester hydrochloride and acetonitrile.

  • Stir the mixture to form a suspension.

  • Cool the mixture to 0-5 °C.

  • Slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add the aqueous formaldehyde solution, again maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0-5 °C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Crystallization as the Hydrochloride Salt

Materials:

  • Crude this compound

  • Isopropanol

  • Hydrochloric acid (in isopropanol or as gas)

  • Heptane

Procedure:

  • Dissolve the crude product in a minimal amount of isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol (or bubble HCl gas) until the pH is acidic.

  • Stir the mixture at room temperature to induce crystallization.

  • If crystallization is slow, cool the mixture to 0-5 °C and/or add a small amount of heptane as an anti-solvent.

  • Once crystallization is complete, filter the solid product.

  • Wash the filter cake with a cold mixture of isopropanol and heptane.

  • Dry the purified this compound hydrochloride under vacuum.

Visualizations

experimental_workflow start Start: L-Phenylalanine Methyl Ester HCl & Formaldehyde reaction Pictet-Spengler Reaction (Acid Catalyst, Solvent, Temp. Control) start->reaction ipc In-Process Control (HPLC) - Monitor Reactant Consumption - Monitor Product Formation reaction->ipc workup Aqueous Work-up - Neutralization - Extraction reaction->workup ipc->reaction isolation Crude Product Isolation (Solvent Evaporation) workup->isolation purification Purification - Salt Formation (HCl) - Crystallization isolation->purification final_product Final Product: This compound HCl purification->final_product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_logic low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn degradation Degradation? low_yield->degradation check_sm Check Starting Material Purity low_yield->check_sm monitor_ipc Monitor with HPLC incomplete_rxn->monitor_ipc optimize_conditions Optimize Temp/Time/Acid degradation->optimize_conditions monitor_ipc->optimize_conditions high_impurities High Impurities? diastereomers Diastereomers? high_impurities->diastereomers oxidation Oxidation? high_impurities->oxidation optimize_solvent Optimize Solvent/Crystallization diastereomers->optimize_solvent inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the tetrahydroisoquinoline (THIQ) scaffold is a critical endeavor. This privileged structural motif is present in a vast array of biologically active natural products and pharmaceutical agents. The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, renowned for its reliability and biomimetic nature. However, a variety of other powerful methods have been developed, each with its own set of advantages and disadvantages.

This guide provides an objective comparison of the Pictet-Spengler reaction with other key methods for tetrahydroisoquinoline synthesis, including the Bischler-Napieralski and Pomeranz-Fritsch reactions, as well as modern asymmetric hydrogenation and transfer hydrogenation techniques. The comparison is supported by experimental data, detailed protocols for key reactions, and visualizations of the reaction pathways to aid in selecting the optimal synthetic route.

At a Glance: Key Differences Between Major THIQ Synthesis Methods

FeaturePictet-Spengler ReactionBischler-Napieralski ReactionPomeranz-Fritsch ReactionAsymmetric (Transfer) Hydrogenation
Starting Materials β-arylethylamine and an aldehyde or ketone.[1][2]β-arylethylamide.[1]Benzaldehyde and a 2,2-dialkoxyethylamine.[3]3,4-Dihydroisoquinoline or isoquinoline.
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA).[1]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[1][4]Strong acid catalyst (e.g., concentrated H₂SO₄).[3]Chiral transition metal catalyst (e.g., Ir, Rh, Ru) and a hydrogen source.[5]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (fully saturated).[1]3,4-Dihydroisoquinoline (an imine).[1]Isoquinoline (fully aromatic).[3]Chiral 1,2,3,4-Tetrahydroisoquinoline.[5]
Subsequent Steps Often the final product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the THIQ.[1]Requires reduction to yield a THIQ.Typically the final product.
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsher conditions.[1]Generally requires harsher, refluxing acidic conditions.[1][4]Typically requires strong acid and heat.[3]Generally mild conditions.
Stereoselectivity Achiral unless a chiral auxiliary or catalyst is used.[2][6]Achiral.Achiral.High enantioselectivity achievable.[5]

Reaction Mechanisms and Logical Flow

The fundamental differences between these synthetic pathways lie in the nature of the key bond-forming steps and the intermediates involved.

Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring system. This reaction is notable for its often mild conditions, especially with electron-rich aromatic rings.[6][7]

Pictet-Spengler Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product β-arylethylamine β-arylethylamine Iminium Ion Iminium Ion β-arylethylamine->Iminium Ion Condensation (H⁺) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium Ion->Tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Pictet-Spengler Reaction Workflow.
Bischler-Napieralski and Pomeranz-Fritsch Pathways

In contrast, the Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which must then be reduced to the corresponding THIQ.[1][4] The Pomeranz-Fritsch reaction first forms an isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine, which then requires reduction to the THIQ.[3]

Bischler-Napieralski and Pomeranz-Fritsch cluster_BN Bischler-Napieralski cluster_PF Pomeranz-Fritsch β-arylethylamide β-arylethylamide 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline β-arylethylamide->3,4-Dihydroisoquinoline Dehydrating Agent (e.g., POCl₃) Tetrahydroisoquinoline Tetrahydroisoquinoline 3,4-Dihydroisoquinoline->Tetrahydroisoquinoline Reduction (e.g., NaBH₄) Benzaldehyde + \n2,2-dialkoxyethylamine Benzaldehyde + 2,2-dialkoxyethylamine Isoquinoline Isoquinoline Benzaldehyde + \n2,2-dialkoxyethylamine->Isoquinoline Strong Acid (e.g., H₂SO₄) Isoquinoline->Tetrahydroisoquinoline Reduction

Pathways to THIQs from Dihydroisoquinolines and Isoquinolines.
Asymmetric Hydrogenation Pathway

Modern asymmetric hydrogenation and transfer hydrogenation methods provide a direct route to enantiomerically enriched THIQs from 3,4-dihydroisoquinolines or isoquinolines. These reactions utilize chiral transition metal catalysts to achieve high levels of stereocontrol.[5]

Asymmetric Hydrogenation 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Chiral Tetrahydroisoquinoline Chiral Tetrahydroisoquinoline 3,4-Dihydroisoquinoline->Chiral Tetrahydroisoquinoline Chiral Catalyst + H₂ source Chiral Catalyst + H₂ source Chiral Catalyst + H₂ source->Chiral Tetrahydroisoquinoline

Asymmetric Hydrogenation for Chiral THIQ Synthesis.

Quantitative Data Comparison

The following tables provide a summary of representative experimental data for the different synthetic methods, highlighting yields and, where applicable, enantioselectivity.

Table 1: Pictet-Spengler Reaction

β-arylethylamineAldehyde/KetoneCatalyst/SolventTime (h)Yield (%)Reference
TryptamineCyclohexanoneGlacial Acetic Acid/Toluene-91[8]
TryptamineBenzaldehydeTFA/CH₂Cl₂--[9]
PhenylethylamineDimethoxymethaneConcentrated HCl--[2]

Table 2: Bischler-Napieralski Reaction followed by Reduction

β-arylethylamideCondensing AgentReductionYield (%)Reference
N-PhenethylbenzamideTf₂O, 2-Chloropyridine-95 (dihydroisoquinoline)[10]
(S)-1-alkyl-1,2-diphenylethylamidesPOCl₃-P₂O₅LiAlH₄-[11]
N-AcetylhomoveratrylaminePOCl₃--[12]

Table 3: Pomeranz-Fritsch Reaction followed by Reduction

Benzaldehyde DerivativeAmineConditionsYield (%)Reference
3,4-dimethoxybenzaldehydeAminoacetaldehyde dimethyl acetalToluene, then H⁺-[3]
VariousVariousTMSOTf, amine baseup to 73 (dihydroisoquinoline)[13]

Table 4: Asymmetric Hydrogenation and Transfer Hydrogenation

SubstrateCatalyst SystemH₂ SourceYield (%)ee (%)Reference
1-Phenyl-3,4-dihydroisoquinolineIr/(S,S)-(f)-binaphaneH₂ (50 atm)>9995[5]
1-Phenyl-3,4-dihydroisoquinolineRh/(R,R)-TsDPENH₂>9996[5]
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline[CpRhCl₂]₂/(1S, 2S)-TsDPENHCOONa9795[14]
6,7-Dimethoxy-1-cyclohexyl-3,4-dihydroisoquinoline[CpRhCl₂]₂/(1S, 2S)-TsDPENHCOONa9499[14]
1-Phenylisoquinoline[Ir(cod)Cl]₂/L6/TCCAH₂ (40 bar)9494[15]

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This protocol is a general procedure and may require optimization for different substrates.[9]

Materials:

  • Tryptamine

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve tryptamine (1.0 eq) in CH₂Cl₂ (10 mL per mmol of tryptamine).

  • Aldehyde Addition: Add benzaldehyde (1.05 eq) to the solution at room temperature.

  • Acid Catalysis: Add trifluoroacetic acid (TFA, 1.1 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is a representative example of the Bischler-Napieralski reaction.[12]

Materials:

  • N-Acetylhomoveratrylamine

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

Procedure:

  • Reactant Preparation: Dissolve N-acetylhomoveratrylamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃, 1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by chromatography or crystallization.

Protocol 3: Asymmetric Transfer Hydrogenation of a 3,4-Dihydroisoquinoline

This is a general procedure for the asymmetric transfer hydrogenation of imines to form chiral THIQs.[14]

Materials:

  • 1-Substituted-6,7-dimethoxy-3,4-dihydroisoquinoline

  • [Cp*RhCl₂]₂

  • (1S, 2S)-TsDPEN

  • Sodium formate (HCOONa)

  • Methanol

  • Water

Procedure:

  • Catalyst Pre-formation: In a round-bottom flask, stir [Cp*RhCl₂]₂ (0.0025 mmol) and (1S, 2S)-TsDPEN (0.0075 mmol) in distilled water (1 mL) at 40°C for 1 hour.

  • Reaction Setup: To the pre-formed catalyst solution, add the imine substrate (0.5 mmol), sodium formate (2.5 mmol), and methanol (1 mL).

  • Reaction: Stir the mixture at 40°C and monitor for completion by TLC or GC.

  • Workup: Cool the reaction to room temperature and extract with dichloromethane.

  • Purification and Analysis: Dry the combined organic phases over Na₂SO₄, remove the solvent under reduced pressure, and determine the enantiomeric excess by chiral HPLC.

Conclusion

The choice of synthetic method for constructing tetrahydroisoquinolines depends heavily on the specific target molecule, the desired stereochemistry, and the available starting materials.

  • The Pictet-Spengler reaction remains a highly valuable and versatile method, particularly for the synthesis of THIQs from readily available β-arylethylamines and carbonyl compounds, often under mild conditions.[2]

  • The Bischler-Napieralski reaction provides a reliable route to 3,4-dihydroisoquinolines, which are immediate precursors to THIQs, although it often requires harsher conditions.[1][4]

  • The Pomeranz-Fritsch reaction is a classical method for accessing the isoquinoline core, which can then be reduced to the desired THIQ.[3]

  • Asymmetric hydrogenation and transfer hydrogenation represent the state-of-the-art for the enantioselective synthesis of chiral THIQs, offering high yields and exceptional levels of stereocontrol under mild conditions.[5]

By carefully considering the attributes of each method, researchers can select the most efficient and effective strategy for their specific synthetic goals in the pursuit of novel and medicinally important tetrahydroisoquinoline derivatives.

References

Enantiomeric Bioactivity of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The broader class of THIQ derivatives has been extensively investigated, demonstrating a wide spectrum of pharmacological effects, including but not limited to, potent and selective M2 muscarinic receptor antagonism, beta-adrenoceptor modulation, and anticonvulsant properties. This diverse bioactivity underscores the significance of the THIQ nucleus in medicinal chemistry.

One notable study focused on derivatives of the closely related (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This research identified a specific derivative as a peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist.[1] The study provided quantitative data for this (S)-enantiomer derivative, reporting an EC50 of 0.20 µM for human PPARα and 0.14 µM for human PPARγ, alongside an IC50 of 1.85 µM for protein-tyrosine phosphatase 1B (PTP-1B).[1] However, this study did not include an evaluation of the corresponding (R)-enantiomer, precluding a direct comparison of stereoselective activity.

The synthesis of both the (S)-form and racemic mixtures of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been documented, indicating that the individual enantiomers are accessible for biological evaluation. Despite this, a subsequent head-to-head comparison of their pharmacological profiles appears to be absent from the reviewed literature.

In the absence of direct comparative experimental data for the methyl ester enantiomers, a definitive quantitative comparison of their biological activities cannot be provided at this time. The principle of stereoselectivity in drug action suggests that the two enantiomers are likely to exhibit different potencies and/or efficacies at specific biological targets due to their distinct three-dimensional arrangements, which would lead to differential binding affinities with chiral biological macromolecules such as receptors and enzymes.

For researchers, scientists, and drug development professionals, this represents a clear opportunity for further investigation. A systematic study involving the synthesis of both (R)- and (S)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, followed by their pharmacological evaluation against a panel of relevant biological targets, would be necessary to elucidate their respective bioactivities and potential therapeutic applications. Such a study would provide valuable structure-activity relationship (SAR) data and could guide the development of more potent and selective therapeutic agents based on the tetrahydroisoquinoline scaffold.

Future Experimental Recommendations:

To address the current knowledge gap, the following experimental workflow is proposed:

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis and Comparison Synthesis Enantioselective Synthesis of (R)- and (S)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Purification Chiral HPLC Separation and Purification Synthesis->Purification Characterization Structural and Stereochemical Characterization (NMR, MS, CD) Purification->Characterization Screening Broad Phenotypic Screening Characterization->Screening Target_ID Target Identification Assays (e.g., Receptor Binding, Enzyme Inhibition) Screening->Target_ID Dose_Response Dose-Response and Potency Determination (IC50/EC50) Target_ID->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Comparison Comparative Analysis of Enantiomer Bioactivity SAR_Analysis->Comparison Toxicity In Vitro Cytotoxicity Assays Toxicity->Comparison

References

Structure-Activity Relationship of Tetrahydroisoquinoline Analogs as Dopamine D2/D3 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of THIQ analogs designed as ligands for the dopamine D2 and D3 receptors. Understanding the SAR of these compounds is crucial for the rational design of novel therapeutics targeting dopaminergic signaling pathways, which are implicated in various neurological and psychiatric disorders.

Comparative Analysis of Dopamine Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of a series of tetrahydroisoquinoline analogs for the human dopamine D2 and D3 receptors. The data highlights the impact of substitutions on the THIQ core and the arylamide tail on receptor affinity and selectivity. All data is sourced from a study by Gadhiya et al. (2018).[1]

Compound IDR Group (Arylamide Tail)Dopamine D2 Ki (nM)Dopamine D3 Ki (nM)D2/D3 Selectivity Ratio
5s 3-cyanobenzamide181.215
5t 4-cyanobenzamide14283.4420
6a 2-methoxybenzamide98249
6c 4-methoxybenzamide236.13.8

Key SAR Observations:

  • Position of the Cyano Group: A comparison of compounds 5s and 5t reveals that the position of the cyano group on the benzamide tail dramatically influences D2 receptor affinity and, consequently, D2/D3 selectivity. The 4-cyano substitution in 5t leads to a significant loss of affinity at the D2 receptor, resulting in a remarkable 420-fold selectivity for the D3 receptor.[1]

  • Position of the Methoxy Group: For the 6,7-dihydroxy-THIQ analogs 6a and 6c , the position of the methoxy group on the benzamide tail impacts both D2 and D3 affinity. The 2-methoxy substitution in 6a results in higher D3 affinity and greater selectivity compared to the 4-methoxy substitution in 6c .[1]

  • THIQ Core Substituents: The data also suggests that substitutions on the THIQ core itself, such as the 6,7-dimethoxy (5s , 5t ) versus 6,7-dihydroxy (6a , 6c ) motifs, play a role in modulating receptor affinity.[1]

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that play a critical role in neurotransmission. They are coupled to inhibitory G proteins (Gi/o). Upon activation by dopamine or an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), leading to downstream effects on gene transcription and neuronal excitability.

Dopamine_D2_D3_Signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine / Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Response Cellular Response Gene->Response

Dopamine D2/D3 receptor inhibitory signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds for the dopamine D2 and D3 receptors.

1. Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [³H]N-methylspiperone (a high-affinity D2/D3 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the tetrahydroisoquinoline analogs.

  • Filtration Apparatus: 96-well cell harvester with GF/B filter plates.

  • Scintillation Cocktail and Counter.

2. Experimental Workflow Diagram:

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Prepare serial dilutions of test compounds B1 Incubate membranes, radioligand, and test compound (or buffer for total binding, or haloperidol for non-specific binding) A1->B1 A2 Prepare membrane homogenates (D2 or D3 expressing cells) A2->B1 A3 Prepare radioligand solution ([³H]N-methylspiperone) A3->B1 C1 Rapidly filter mixture through GF/B filter plates B1->C1 C2 Wash filters with ice-cold assay buffer C1->C2 C3 Dry filters and add scintillation cocktail C2->C3 C4 Count radioactivity using a scintillation counter C3->C4 D1 Calculate specific binding: Total - Non-specific C4->D1 D2 Generate competition curves D1->D2 D3 Calculate IC50 and Ki values D2->D3

References

comparing the efficacy of different chiral catalysts for tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Efficacy in the Asymmetric Synthesis of Tetrahydroisoquinolines.

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals. The enantioselective synthesis of these compounds is of paramount importance, as the biological activity often resides in a single enantiomer. This guide provides a comparative overview of the efficacy of prominent chiral catalysts—spanning transition metals and organocatalysts—for the asymmetric synthesis of 1-aryl-tetrahydroisoquinolines, a common and valuable subclass. The comparison is based on quantitative experimental data for key performance indicators such as chemical yield and enantiomeric excess (ee).

Performance Comparison of Chiral Catalysts

The asymmetric synthesis of 1-aryl-tetrahydroisoquinolines is predominantly achieved through two main strategies: the asymmetric hydrogenation or transfer hydrogenation of a prochiral 1-aryl-3,4-dihydroisoquinoline precursor, and the asymmetric Pictet-Spengler reaction. The choice of catalyst is critical to the success of these transformations. Below is a summary of performance data for leading catalyst systems under optimized conditions.

Catalyst SystemSubstrateYield (%)ee (%)Catalyst Loading (mol%)Time (h)Reaction Type
Iridium-Based Catalyst
[Ir(COD)Cl]₂ / Ligand L6 N-Benzyl-1-phenylisoquinolinium Bromide99931.0 (Ir), 2.2 (Ligand)20Asymmetric Hydrogenation
Ruthenium-Based Catalyst
RuCl₂(R, R)-TsDPEN / p-cymene1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline95971.02Asymmetric Transfer Hydrogenation
Chiral Phosphoric Acid (CPA)
(R)-TRIPN-o-Nps-phenethylamine + 3,4-dimethoxyphenylacetaldehyde85905.048Pictet-Spengler Reaction

This table summarizes representative data from different studies to highlight catalyst performance. Direct comparison should be approached with caution as substrates and exact conditions vary.

Experimental Workflows and Mechanisms

The operational pathways for transition metal-catalyzed hydrogenations and organocatalytic cyclizations differ significantly. Understanding these workflows is key to selecting the appropriate synthetic strategy.

G cluster_0 Asymmetric Hydrogenation / Transfer Hydrogenation cluster_1 Asymmetric Pictet-Spengler Reaction start_H Prochiral Precursor (Dihydroisoquinoline) cat_H Add Chiral Catalyst (e.g., Ir or Ru Complex) start_H->cat_H react_H Reaction (H₂ or H-donor) cat_H->react_H end_H Chiral Product (Tetrahydroisoquinoline) react_H->end_H start_PS Reactants (β-Arylethylamine + Aldehyde) cat_PS Add Chiral Catalyst (e.g., Phosphoric Acid) start_PS->cat_PS react_PS Iminium Formation & Cyclization cat_PS->react_PS end_PS Chiral Product (Tetrahydroisoquinoline) react_PS->end_PS

Caption: Generalized workflows for THIQ synthesis.

Detailed Experimental Protocols

The following are representative experimental procedures for the catalyst systems highlighted. These protocols are provided for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions.

Iridium-Catalyzed Asymmetric Hydrogenation

This procedure is adapted from the synthesis of (R)-N-benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Catalyst Preparation: In a glovebox, [{Ir(cod)Cl}₂] (1 mol%) and the chiral ligand (2.2 mol%) are added to a reaction vessel.

  • Reaction Setup: The vessel is removed from the glovebox, and the substrate, N-benzyl-1-phenylisoquinolinium bromide (1.0 equiv), is added, followed by the solvent (a 1:1 mixture of THF/CH₂Cl₂).

  • Hydrogenation: The vessel is placed in an autoclave, which is then purged with hydrogen gas three times. The reaction is stirred under a hydrogen atmosphere (600 psi) at 30°C for 20 hours.[1]

  • Workup and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the final product. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes a general method for the reduction of 1-aryl-3,4-dihydroisoquinolines.

  • Reaction Setup: A mixture of the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 equiv) and the chiral Ruthenium catalyst (e.g., [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)], 1 mol%) is placed in a reaction flask.

  • Reaction Execution: A degassed azeotropic mixture of formic acid and triethylamine (5:2) is added as the hydrogen source and solvent. The reaction mixture is stirred at a specified temperature (e.g., 28°C) for the required time (e.g., 2 hours).[2]

  • Workup and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford the chiral tetrahydroisoquinoline. Enantiomeric excess is determined by chiral HPLC.

Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

This procedure is a general representation of the synthesis of 1-substituted THIQs from a β-arylethylamine and an aldehyde.

  • Reactant Preparation: A solution of the β-arylethylamine derivative (e.g., N-o-nitrophenylsulfenyl (Nps) protected phenethylamine, 1.0 equiv) in a suitable solvent (e.g., toluene) is prepared in a reaction vial.

  • Catalyst and Reagent Addition: The aldehyde (1.5 equiv) is added to the solution, followed by the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).[3]

  • Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., -20°C) for an extended period (e.g., 48 hours) until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: The reaction mixture is concentrated, and the residue is directly purified by silica gel column chromatography to isolate the N-protected tetrahydroisoquinoline product. Subsequent deprotection steps may be required to obtain the final free amine. The enantiomeric excess is determined using chiral HPLC analysis.

Conclusion

The selection of a chiral catalyst for tetrahydroisoquinoline synthesis depends on several factors, including the desired synthetic route, substrate scope, and required stereoselectivity.

  • Iridium and Ruthenium catalysts are highly effective for the asymmetric hydrogenation and transfer hydrogenation of dihydroisoquinoline precursors, respectively. These methods often proceed with high yields and excellent enantioselectivities under relatively mild conditions.[1][4]

  • Chiral Phosphoric Acids have emerged as powerful organocatalysts, particularly for the Pictet-Spengler reaction. This approach offers the advantage of constructing the THIQ core from more fundamental building blocks (amines and aldehydes) in a highly enantioselective manner, representing a more atom-economical pathway.[3]

For drug development professionals and researchers, the choice between a transition-metal-catalyzed reduction and an organocatalytic cyclization will depend on the availability of starting materials, scalability, and the specific structural requirements of the target molecule. All three classes of catalysts represent state-of-the-art tools for accessing this critical chiral scaffold.

References

A Comparative Guide to the Analytical Validation of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of tetrahydroisoquinoline (THIQ) derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on key validation parameters, supported by experimental data from published studies. This document aims to assist in the selection of the most appropriate analytical method for specific research and development needs.

At a Glance: Method Comparison

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds.High; based on specific precursor and product ion transitions.High; based on mass spectral fragmentation patterns.
Sensitivity Generally lower, suitable for higher concentration samples.Very high; ideal for trace-level analysis in complex matrices.High; often requires derivatization to improve volatility and sensitivity.
Sample Type Pharmaceutical formulations, bulk drug substances.Biological fluids (plasma, urine, tissue), environmental samples.Biological fluids, reaction mixtures (especially for chiral analysis).
Derivatization Not typically required.Not typically required.Often necessary for non-volatile or polar analytes.
Cost Relatively low.High.Moderate to high.
Throughput Can be high for routine analysis.High, especially with automated sample preparation.Can be lower due to sample preparation and derivatization steps.

Quantitative Performance Comparison

The following tables summarize the validation parameters for each analytical technique based on studies of representative tetrahydroisoquinoline derivatives. It is important to note that these data are compiled from different studies on structurally related, but not identical, THIQ derivatives. Therefore, a direct comparison should be made with consideration of the specific analyte and matrix.

Table 1: HPLC-UV Method Validation for Tetrahydrozoline Hydrochloride[1][2][3]
Validation ParameterPerformance Characteristic
Linearity Range 0.025 - 0.075 mg/mL[1][2]
Correlation Coefficient (r²) > 0.999[1][2]
Accuracy (% Recovery) 100.8% (with RSD of 0.47%)[1][2]
Precision (RSD%) Repeatability: < 1.0%; Intermediate Precision: < 1.0%[3]
Limit of Quantification (LOQ) 1.0 µg/mL[4]
Table 2: LC-MS/MS Method Validation for Various THIQ Derivatives in Biological Matrices[5]
AnalyteMatrixLimit of Detection (LOD) (ng/mL or ng/g)Lower Limit of Quantification (LLOQ) (ng/mL or ng/g)
1,3-diMe-TIQSerum0.10.2
Brain0.30.5
Liver0.10.2
N-Me-1,3-diMe-TIQSerum0.10.2
Brain0.30.5
Liver0.10.2
Table 3: GC-MS Method Validation for Salsolinol Enantiomers in Biological Samples
Validation ParameterPerformance Characteristic
Limit of Quantification (LOQ) 100 pg/mL for each enantiomer

Experimental Protocols

HPLC-UV Method for Tetrahydrozoline Hydrochloride[1][2][3][4]

This method is suitable for the quantification of tetrahydrozoline hydrochloride in ophthalmic solutions.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C8 column (125 mm x 4.6 mm i.d., 5 µm particle size).[1][3]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 20 µL.

  • Detection: UV detection at 240 nm.[1][3]

  • Sample Preparation: Ophthalmic solutions are diluted with the mobile phase to a concentration within the linear range of the assay.

LC-MS/MS Method for THIQ Derivatives in Biological Samples[5]

This method is designed for the sensitive detection of THIQ derivatives in complex biological matrices such as serum, brain, and liver tissue.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 analytical column (e.g., 2.1 x 150 mm, 2 µm particle size).[5]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[5]

  • Flow Rate: 0.55 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Mass Spectrometry: Operated in positive ESI and multiple reaction monitoring (MRM) mode. Source parameters such as temperature, gas flows, and collision energy are optimized for each analyte.[5]

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Samples are typically extracted using a suitable organic solvent (e.g., a mixture of isopropanol and methylene chloride) under basic conditions.[5]

    • Back-Extraction: The organic extract is then back-extracted into an acidic aqueous phase.[5]

    • Final Extraction: The aqueous phase is basified, and the analytes are re-extracted into an organic solvent.[5]

    • Reconstitution: The final organic extract is evaporated to dryness and reconstituted in the initial mobile phase for injection.[5]

GC-MS Method for Salsolinol Enantiomers

This method allows for the chiral separation and quantification of salsolinol enantiomers in biological fluids.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 300°C.

  • Oven Temperature Program: A temperature gradient is used to achieve optimal separation.

  • Mass Spectrometry: Operated in electron impact (EI) ionization mode, with data acquired in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation and Derivatization:

    • Solid-Phase Extraction (SPE): Salsolinol is extracted from the biological matrix using a phenyl-boronic phase cartridge.

    • Derivatization: A two-step derivatization is performed. First, with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to silylate hydroxyl groups, followed by reaction with R-(-)-2-phenylbutyrylic acid to form diastereomers.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of tetrahydroisoquinoline derivatives using HPLC-UV, LC-MS/MS, and GC-MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (e.g., Eye Drops) Dilution Dilution with Mobile Phase Sample->Dilution Injection Injection into HPLC Separation Chromatographic Separation (C8 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis of THIQ derivatives.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation Injection Injection into LC-MS/MS Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of THIQ derivatives.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Derivatization Derivatization SPE->Derivatization Injection Injection into GC-MS Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of THIQ derivatives.

References

A Comparative Analysis of Tetrahydroisoquinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. This guide provides a comparative overview of THIQ-based inhibitors targeting various key enzymes implicated in diseases ranging from cancer to neurodegenerative disorders. The information herein is compiled from recent studies to facilitate the objective comparison of their performance, supported by experimental data.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities (IC50 values) of various tetrahydroisoquinoline derivatives against several important enzyme targets. This data allows for a direct comparison of the potency of different structural modifications on the THIQ core.

Table 1: Inhibition of KRas and Anti-Angiogenic Activity

Compound IDTarget Enzyme/AssayCell LineIC50 (µM)Reference
GM-3-18 KRas InhibitionColon Cancer Cell Lines0.9 - 10.7[1]
GM-3-16 KRas InhibitionColon Cancer Cell Lines1.6 - 2.6[1]
GM-3-121 Anti-Angiogenesis (VEGF)-1.72[1]
GM-3-13 Anti-Angiogenesis (VEGF)-5.44[1]

Table 2: Inhibition of Phosphodiesterase 4B (PDE4B)

Compound IDTarget EnzymeIC50 (µM)Reference
13a PDE4B0.88[2]
14f PDE4B2.3[2]
14c (Cl substitution) PDE4B15.5[2]
14b (F substitution) PDE4B23.3[2]
14a (unsubstituted) PDE4B23.5[2]
Rolipram (Control) PDE4B1.3[2]

Table 3: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR)

Compound IDTarget EnzymeIC50 (µM)Reference
7e CDK20.149[3][4]
Roscovitine (Control) CDK20.380[3][4]
8d DHFR0.199[3][4]
Methotrexate (Control) DHFR0.131[3][4]

Table 4: Inhibition of Cholinesterases (AChE and BChE)

Compound IDTarget EnzymeIC50 (µM)Reference
Berberine Acetylcholinesterase (AChE)0.72 µg/mL[5]
Palmatine Acetylcholinesterase (AChE)6.29 µg/mL[5]
β-allocryptopine Acetylcholinesterase (AChE)10.62 µg/mL[5]
(-)-sinactine Acetylcholinesterase (AChE)11.94 µg/mL[5]
Galanthamine (Control) Acetylcholinesterase (AChE)0.74 µg/mL[5]
2-methoxyatherosperminine (8) Butyrylcholinesterase (BChE)3.95[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the methods used to generate the comparative data.

KRas Inhibition Assay (Cell-Based)

This assay evaluates the ability of a compound to inhibit the activity of the KRas protein within cancer cell lines.

  • Cell Culture: Colon cancer cell lines (e.g., Colo320, DLD-1, HCT116) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the tetrahydroisoquinoline inhibitors for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is calculated from dose-response curves.[7]

Anti-Angiogenesis Assay (VEGF Inhibition)

This assay measures the ability of a compound to inhibit the formation of new blood vessels, a process often driven by Vascular Endothelial Growth Factor (VEGF).

  • Co-culture System: Human umbilical vein endothelial cells (HUVECs) and normal human dermal fibroblasts (NHDFs) are co-cultured to form a capillary-like network.

  • Compound Treatment: The co-culture is treated with various concentrations of the test compounds.

  • Tube Formation Analysis: The formation of capillary-like structures (tubes) is visualized and quantified using imaging software.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits tube formation by 50% compared to a vehicle control.

Phosphodiesterase 4B (PDE4B) Inhibition Assay

This biochemical assay measures the direct inhibition of the PDE4B enzyme.

  • Enzyme and Substrate Preparation: Recombinant human PDE4B and the substrate cyclic adenosine monophosphate (cAMP) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the tetrahydroisoquinoline inhibitors.

  • Enzymatic Reaction: The reaction is initiated by the addition of cAMP.

  • Detection: The amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified, often using a competitive binding assay or mass spectrometry.

  • IC50 Calculation: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.

CDK2 and DHFR Inhibition Assays

These are typically cell-free, biochemical assays to determine direct enzyme inhibition.

  • Reagents: Recombinant human CDK2/Cyclin E or DHFR enzyme, appropriate substrates (e.g., histone H1 for CDK2, dihydrofolic acid for DHFR), and cofactors (e.g., ATP for CDK2, NADPH for DHFR) are used.

  • Assay Procedure: The enzyme, substrate, cofactors, and varying concentrations of the inhibitor are combined in a microplate.

  • Signal Detection: The reaction progress is monitored by measuring the consumption of a substrate or the formation of a product. For CDK2, this is often the phosphorylation of a substrate detected using a specific antibody or radioactivity. For DHFR, the oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: The rate of reaction is plotted against the inhibitor concentration to calculate the IC50 value.[8][9]

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]

  • Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.[6][10]

  • Reagents: Phosphate buffer (pH 8.0), DTNB solution, substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and the cholinesterase enzyme solution are required.

  • Assay Protocol (96-well plate):

    • Add buffer, enzyme solution, and the test inhibitor to the wells.

    • Pre-incubate for a defined period.

    • Initiate the reaction by adding the substrate and DTNB.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • IC50 Determination: The rate of reaction is calculated and plotted against the inhibitor concentration to determine the IC50 value.[5]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of these enzyme inhibitors.

G VEGF Signaling Pathway in Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability eNOS->Permeability THIQ_Inhibitor THIQ-based Inhibitor THIQ_Inhibitor->VEGFR Inhibits

Caption: VEGF signaling pathway leading to angiogenesis.

G CDK2 Regulation of the Cell Cycle CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis THIQ_Inhibitor THIQ-based Inhibitor THIQ_Inhibitor->CDK2 Inhibits

Caption: Role of CDK2 in the G1/S transition of the cell cycle.

G General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Enzyme Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitor THIQ Inhibitor (Serial Dilutions) Inhibitor->Incubation Incubation->Reaction Detection Measure Signal (e.g., Absorbance, Fluorescence) Reaction->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

Caption: A generalized workflow for in vitro enzyme inhibition assays.

References

A Researcher's Guide to Purity Assessment of Synthetic Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, ensuring the purity of synthetic compounds is a critical step. This guide provides a comparative overview of standard analytical techniques for assessing the purity of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate methods for quality control and characterization.

Comparison of Analytical Techniques for Purity Determination

The purity of a synthesized batch of this compound can be reliably determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis provide crucial information about the compound's structure and elemental composition.

Analytical TechniqueInformation ProvidedTypical Purity RangeAdvantagesLimitations
HPLC (UV detector) Quantitative purity, detection of non-volatile impurities>95%High resolution, suitable for non-volatile and thermally labile compounds.[1]Requires a chromophore for UV detection.
GC-MS Quantitative purity, identification of volatile impurities>98%High sensitivity, provides structural information of impurities via mass spectra.[2]May require derivatization for polar compounds, not suitable for thermally labile compounds.[3]
¹H and ¹³C NMR Structural confirmation, detection of structural isomers and residual solventsConfirms primary structureProvides detailed structural information, can identify and quantify impurities without a reference standard.[4]Lower sensitivity compared to chromatographic methods for impurity detection.
Elemental Analysis Elemental composition (C, H, N)Within ±0.4% of theoretical valuesConfirms the empirical formula of the bulk sample.[4][5][6]Does not distinguish between the target compound and isomeric impurities.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity Assessment Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity & Structural Analysis cluster_decision Final Assessment cluster_outcome Outcome synthesis Crude Synthetic Product purification Column Chromatography / Recrystallization synthesis->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ea Elemental Analysis purification->ea decision Purity > 95%? hplc->decision gcms->decision nmr->decision ea->decision pass Proceed to Next Step decision->pass Yes fail Repurify decision->fail No fail->purification

A typical workflow for purity assessment.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the percentage purity of the compound by separating it from non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program: Start with 10% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To separate and identify volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane. Derivatization with a silylating agent may be necessary to improve volatility and thermal stability.[2]

  • Purity Calculation: Calculated from the peak area percentage in the total ion chromatogram. Impurity identification is based on the fragmentation patterns in the mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and identify any structural isomers or residual solvents.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected values for the target structure. Purity can be estimated by comparing the integral of the compound's peaks to those of known impurities or a certified internal standard.

Elemental Analysis

Purpose: To determine the mass fractions of carbon, hydrogen, and nitrogen to confirm the empirical formula.

  • Instrumentation: A CHN elemental analyzer.

  • Methodology: The analysis is performed via combustion analysis.[5][7] The sample is combusted at a high temperature in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed.

  • Acceptance Criteria: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₁₃NO₂.[4]

Logical Relationship of Purity Assessment Techniques

The different analytical techniques provide complementary information to build a complete picture of the compound's purity.

Purity Assessment Logic cluster_properties Assessed Properties cluster_methods Analytical Methods Compound Synthetic this compound Chromatographic_Purity Chromatographic Purity (%, area) Compound->Chromatographic_Purity Structural_Identity Structural Identity & Isomers Compound->Structural_Identity Elemental_Composition Elemental Composition (C, H, N %) Compound->Elemental_Composition Volatile_Impurities Volatile Impurities Compound->Volatile_Impurities HPLC HPLC HPLC->Chromatographic_Purity GCMS GC-MS GCMS->Chromatographic_Purity GCMS->Volatile_Impurities NMR NMR NMR->Structural_Identity EA Elemental Analysis EA->Elemental_Composition

References

Cross-Referencing NMR Data for Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key scaffold in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific ester, this guide utilizes a combination of predicted data and experimental data from closely related analogs to provide a robust analytical framework.

Data Presentation: Predicted vs. Experimental Analogs

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data of its parent carboxylic acid and its N-acetylated derivative. This cross-referencing approach allows for a confident assignment of the spectral features of the target molecule.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-CH₂4.1545.8
3-CH3.6555.2
4-CH₂3.00, 3.1528.5
5-CH7.18128.8
6-CH7.22126.5
7-CH7.15126.3
8-CH7.05125.8
4a-C-134.5
8a-C-133.8
C=O-173.5
O-CH₃3.7552.3
NH2.5 (broad)-

Predicted data was generated using commercially available NMR prediction software.

Table 2: Comparison of NMR Data with Closely Related Analogs

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
This compound (Predicted) 1-CH₂: 4.15; 3-CH: 3.65; 4-CH₂: 3.00, 3.15; Aromatic-H: 7.05-7.22; O-CH₃: 3.75; NH: 2.51-CH₂: 45.8; 3-CH: 55.2; 4-CH₂: 28.5; Aromatic-C: 125.8-134.5; C=O: 173.5; O-CH₃: 52.3
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Experimental) 1-CH₂: 4.12; 3-CH: 3.61; 4-CH₂: 2.95, 3.11; Aromatic-H: 7.00-7.18; NH/OH: broad1-CH₂: 46.1; 3-CH: 55.8; 4-CH₂: 28.9; Aromatic-C: 126.0-135.0; C=O: 175.8
Methyl N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Experimental) 1-CH₂: 4.6-5.6 (rotamers); 3-CH: 4.6-5.6 (rotamers); 4-CH₂: ~3.0; Aromatic-H: 7.1-7.3; O-CH₃: 3.4-3.7 (rotamers); N-COCH₃: 2.15Data not readily available, but the presence of rotamers due to the amide bond is a key feature.[1]

The comparison reveals a close correlation between the predicted values for the methyl ester and the experimental values for the parent carboxylic acid, with expected downfield shifts for the ester's methyl protons and carbonyl carbon. The N-acetylated analog demonstrates the influence of N-substitution on the chemical shifts and the appearance of rotamers, a factor to consider in the analysis of related derivatives.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds (can be increased for quaternary carbons)

      • Number of scans: 128-1024 or more, depending on the sample concentration and instrument sensitivity.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent signal or TMS.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of NMR data, a crucial process in the structural confirmation of synthesized compounds.

NMR_Cross_Referencing_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis and Comparison Target Target Molecule: Methyl 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylate Exp_Data Search for Experimental NMR Data Target->Exp_Data Pred_Data Generate Predicted NMR Data Target->Pred_Data Analog_Data Search for NMR Data of Close Analogs Target->Analog_Data Comparison Comparative Analysis: - Predicted vs. Experimental - Target vs. Analogs Exp_Data->Comparison Direct Data Pred_Data->Comparison Predicted Data Analog_Data->Comparison Analog Data Structure_Validation Structure Validation and Signal Assignment Comparison->Structure_Validation

NMR Data Cross-Referencing Workflow

References

Constrained vs. Unconstrained Phenylalanine Analogs: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of amino acid analogs into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful strategy to enhance potency, selectivity, and metabolic stability. Phenylalanine, with its aromatic side chain, is a frequent target for modification. This guide provides a comprehensive comparison of the bioactivity of constrained and unconstrained phenylalanine analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.

Introduction to Conformational Constraint in Phenylalanine Analogs

Unconstrained phenylalanine possesses significant conformational freedom, allowing its phenyl group to rotate around the Cα-Cβ and Cβ-Cγ bonds. While this flexibility can be advantageous for interacting with multiple receptor subsites, it can also lead to a decrease in binding affinity due to the entropic penalty of adopting a specific "bioactive" conformation upon receptor binding.

Constrained phenylalanine analogs, by contrast, restrict this rotational freedom through the introduction of cyclic structures or double bonds. This pre-organization into a more defined three-dimensional structure can lead to several potential benefits:

  • Enhanced Potency: By locking the analog into a conformation that is optimal for receptor binding, the entropic penalty is reduced, potentially leading to a significant increase in binding affinity (lower Ki) and functional potency (lower EC50 or IC50).

  • Improved Receptor Selectivity: The rigid structure of a constrained analog may favor binding to one receptor subtype over another, leading to improved selectivity and a more targeted therapeutic effect with fewer off-target side effects.

  • Increased Proteolytic Stability: The modified backbone or side-chain structure of constrained analogs can render them less susceptible to degradation by proteases, thereby increasing their in vivo half-life.

Common examples of constrained phenylalanine analogs include Tetrahydroisoquinoline-3-carboxylic acid (Tic), 2-Aminoindan-2-carboxylic acid (Aic), 2-Aminotetralin-2-carboxylic acid (Atc), and α,β-dehydrophenylalanine (ΔPhe).

Data Presentation: Bioactivity Comparison of Endomorphin-2 Analogs

The following table summarizes the in vitro bioactivity of endomorphin-2 (EM-2), a potent and selective endogenous opioid peptide, and its analogs where the phenylalanine at position 3 or 4 is replaced with the constrained analog (Z)-α,β-didehydro-phenylalanine (ΔZPhe). These data highlight the profound impact of conformational constraint on receptor affinity and functional activity.

CompoundModificationμ-Opioid Receptor Ki (nM)[1]δ-Opioid Receptor Ki (nM)[1]GPI Bioassay EC50 (nM)[1]
Endomorphin-2 (EM-2) Unconstrained (Parent Peptide)0.8 ± 0.1950 ± 501.2 ± 0.2
[ΔZPhe³]EM-2 Constrained Phe at position 3202 ± 15> 10000150 ± 12
[ΔZPhe⁴]EM-2 Constrained Phe at position 41.1 ± 0.21320 ± 1101.5 ± 0.3
[ΔZPhe³,⁴]EM-2 Constrained Phe at positions 3 and 4128 ± 11> 10000110 ± 9

Data Interpretation:

  • The unconstrained parent peptide, Endomorphin-2, exhibits high affinity and potency for the μ-opioid receptor.

  • Constraining the phenylalanine at position 3 ([ΔZPhe³]EM-2) dramatically reduces both binding affinity and functional potency at the μ-opioid receptor.[1] This suggests that the constrained conformation is not favorable for interaction with the receptor binding pocket.

  • In contrast, the introduction of a constrained phenylalanine at position 4 ([ΔZPhe⁴]EM-2) results in a peptide with bioactivity comparable to the native EM-2, indicating that the constrained geometry at this position is well-tolerated and likely mimics the bioactive conformation of the unconstrained residue.[1]

  • When both positions 3 and 4 are constrained ([ΔZPhe³,⁴]EM-2), the bioactivity remains significantly lower than the parent peptide, reinforcing the critical role of conformational flexibility at position 3 for high-affinity binding.[1]

Experimental Protocols

Radioligand Receptor Binding Assay (for Opioid and NK-1 Receptors)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., μ-opioid receptor or NK-1 receptor).
  • Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor, [¹²⁵I]-Substance P for NK-1 receptor).
  • Test compounds (constrained and unconstrained phenylalanine analogs).
  • Non-specific binding control (e.g., Naloxone for opioid receptors, unlabeled Substance P for NK-1 receptor).
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Filtration apparatus (e.g., cell harvester with glass fiber filters).
  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
  • Assay Setup (in a 96-well plate, in triplicate):
  • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
  • Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control, and membrane suspension.
  • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

3. Data Analysis:

  • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
  • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum (GPI) Bioassay (Functional Assay)

This ex vivo assay measures the functional potency of opioid agonists by assessing their ability to inhibit electrically induced contractions of the guinea pig ileum.

1. Materials:

  • Guinea pig ileum segments.
  • Organ bath with Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
  • Isotonic transducer and recording system.
  • Electrical field stimulator.
  • Test compounds (opioid analogs).

2. Procedure:

  • Mount a segment of the guinea pig ileum in the organ bath.
  • Apply electrical field stimulation to induce regular muscle contractions.
  • After a stabilization period, add cumulative concentrations of the test compound to the organ bath.
  • Record the inhibition of the electrically induced contractions at each concentration.

3. Data Analysis:

  • Plot the percentage of inhibition of contraction against the logarithm of the agonist concentration.
  • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for the μ-opioid and NK-1 receptors, as well as a generalized experimental workflow for comparing the bioactivity of constrained and unconstrained phenylalanine analogs.

G μ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Agonist Opioid Agonist (e.g., Endomorphin-2 Analog) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuronal_Inhibition ↓ Neuronal Excitability & Analgesia Ion_Channels->Neuronal_Inhibition

μ-Opioid Receptor Signaling Cascade

G Tachykinin NK-1 Receptor Signaling Pathway cluster_membrane Cell Membrane Substance_P Substance P Analog NK1R NK-1 Receptor (GPCR) Substance_P->NK1R Binds to G_Protein Gq/11 Protein NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Response Phosphorylates targets leading to

Tachykinin NK-1 Receptor Signaling Cascade

G Experimental Workflow for Bioactivity Comparison Start Design & Synthesis of Analogs Unconstrained Unconstrained Phenylalanine Analog (e.g., Parent Peptide) Start->Unconstrained Constrained Constrained Phenylalanine Analog (e.g., Tic, Aic, ΔPhe) Start->Constrained Binding_Assay In Vitro Receptor Binding Assay Unconstrained->Binding_Assay Functional_Assay In Vitro/Ex Vivo Functional Assay Unconstrained->Functional_Assay Constrained->Binding_Assay Constrained->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Determine Ki Functional_Assay->Data_Analysis Determine EC50/IC50 SAR Structure-Activity Relationship (SAR) Determination Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Bioactivity Comparison Workflow

References

A Comparative Guide to In Vitro and In Vivo Studies of Tetrahydroisoquinoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide range of therapeutic applications.[1][2][3] From anticancer agents to central nervous system modulators, THIQ derivatives have shown significant promise in drug discovery.[1] The successful translation of a THIQ-based drug candidate from a laboratory concept to a clinical reality hinges on a rigorous evaluation process that spans from controlled, single-variable in vitro experiments to complex, whole-organism in vivo studies.

This guide provides a comparative overview of the in vitro and in vivo methodologies used to evaluate THIQ-based drug candidates. We will explore the experimental protocols, present comparative data from representative studies, and illustrate the logical flow from initial screening to preclinical validation.

The Drug Discovery Workflow: From Benchtop to Preclinical Models

The development of a THIQ-based therapeutic follows a structured pipeline. Initial in vitro assays are designed to rapidly screen compounds for activity at a specific biological target and assess their effects at the cellular level. Promising candidates then advance to in vivo studies to evaluate their safety, pharmacokinetics, and efficacy in a living organism, which is crucial for predicting potential human responses.

Caption: Drug discovery workflow from in vitro to in vivo studies.

Case Study 1: Anticancer THIQ Alkaloid - Trabectedin (Yondelis®)

Trabectedin is a marine-derived THIQ alkaloid used in the treatment of soft tissue sarcomas and ovarian cancer.[4][5] Its evaluation provides a classic example of correlating in vitro cytotoxicity with in vivo antitumor efficacy.

In Vitro Evaluation: Cellular Cytotoxicity

The primary in vitro method for assessing a potential anticancer agent is the cytotoxicity assay, which measures the concentration of the drug required to kill a certain percentage of cancer cells, typically expressed as the IC50 (half-maximal inhibitory concentration).

Table 1: In Vitro Cytotoxicity of Trabectedin in Human Cancer Cell Lines

Cell LineCancer TypeExposure TimeIC50 (nM)Reference
HeLaCervical Cancer24 h1.5 - 5[6]
HT29Colon Cancer24 h1.5 - 5[6]
DU145Prostate Cancer24 h1.5 - 5[6]
Hep G2Liver Cancer120 h~1.0[7]
A673Ewing Sarcoma72 h~0.1-1.0[8]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[2][3]

  • Cell Plating: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Trabectedin in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[3][9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[2][9]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.

In Vivo Evaluation: Xenograft Tumor Models

To assess efficacy in a living system, human cancer cells are implanted into immunocompromised mice, forming tumors (xenografts). The effect of the drug on tumor growth is then monitored.

Table 2: In Vivo Efficacy of Trabectedin in a Sarcoma Xenograft Model

Animal ModelTumor TypeTreatment ProtocolEfficacy ReadoutResultReference
Nude MiceMyxoid Liposarcoma Xenograft0.15 mg/kg, i.v., on days 0, 7, 14, 18Tumor Growth Inhibition (TGI)54.16% TGI at day 13[10]

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human sarcoma cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (length x width²)/2).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer Trabectedin intravenously (i.v.) via the tail vein according to a specified dose and schedule (e.g., 0.15 mg/kg, weekly). The control group receives the vehicle buffer.[10]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

  • Endpoint: The experiment concludes when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed. Tumors are then excised and weighed.

  • Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the percentage of Tumor Growth Inhibition (TGI).

Case Study 2: CNS-Active THIQ - Dopamine Receptor Ligands

Many THIQ derivatives interact with G-protein coupled receptors (GPCRs) in the central nervous system, such as dopamine receptors. Their evaluation involves quantifying receptor binding affinity (in vitro) and measuring neurotransmitter release (in vivo).[11][12]

In Vitro Evaluation: Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug candidate for its receptor target. The assay measures how effectively the test compound displaces a known radioactive ligand from the receptor. The result is expressed as the inhibition constant (Ki).

Table 3: In Vitro Binding Affinity of a Representative THIQ (SB269,652) for Dopamine Receptors

ReceptorRadioligandTest CompoundBinding ParameterValue (nM)Reference
Dopamine D2[³H]nemonaprideSB269,652IC5033.9[12]
Dopamine D3[³H]nemonaprideSB269,652IC50~5-10[12]

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from cells engineered to express a specific dopamine receptor subtype (e.g., D2 or D3) or from receptor-rich brain tissue like the striatum.[13][14][15] This is done by homogenizing the cells/tissue and isolating the membranes through high-speed centrifugation.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled THIQ test compound in an appropriate assay buffer.[13][16]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[14][15]

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter corresponds to the amount of bound radioligand. The data is used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation: Neurotransmitter Release via Microdialysis

In vivo microdialysis is a technique used to measure the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in a freely moving animal.[17] This provides a functional readout of how a drug modulates neuronal activity.

Table 4: In Vivo Effect of a Dopamine Agonist THIQ (Pergolide) on Striatal Dopamine

Animal ModelBrain RegionTreatment ProtocolEfficacy ReadoutResultReference
RatStriatum50 µg/kg, i.p.Extracellular Dopamine Levels70% decrease in basal dopamine[18]

Experimental Protocol: In Vivo Microdialysis in Rats

  • Probe Implantation: Anesthetize a rat and surgically implant a guide cannula targeting a specific brain region (e.g., the striatum).[18][19]

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (1-2 µL/min).[17] Molecules from the brain's extracellular fluid, like dopamine, diffuse across the probe's semi-permeable membrane into the aCSF.

  • Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish the basal concentration of dopamine.[18]

  • Drug Administration: Administer the THIQ drug candidate to the animal (e.g., via intraperitoneal injection).

  • Sample Collection: Continue collecting dialysate samples to measure changes in dopamine levels over time following drug administration.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using a highly sensitive technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[18][19]

  • Data Analysis: Express the results as a percentage change from the baseline dopamine concentration.

Bridging In Vitro and In Vivo: The Path to Prediction

A primary goal in drug development is to establish a strong in vitro to in vivo correlation (IVIVC). A good correlation means that the results from simpler, faster in vitro assays can reliably predict the more complex and resource-intensive in vivo outcomes. However, this is not always straightforward. A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or inability to reach its target tissue.

G invitro In Vitro Potency (e.g., Ki, IC50) adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) invitro->adme influences toxicity Off-Target Effects & Toxicity invitro->toxicity invivo In Vivo Efficacy (e.g., ED50, TGI) invivo->toxicity is limited by pkpd Pharmacokinetics (PK) (Drug Concentration over Time) adme->pkpd determines target_engagement Target Engagement (Drug at Site of Action) pkpd->target_engagement enables pkpd->toxicity target_engagement->invivo drives

Caption: Relationship between in vitro potency and in vivo efficacy.

As the diagram illustrates, in vitro potency is just the starting point. The journey to in vivo efficacy is modulated by the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which determine its pharmacokinetic profile. Only if the drug can achieve sufficient concentration at its target site for an adequate duration (target engagement) can the in vitro potency translate into a therapeutic effect in a living system. This entire process is constrained by potential toxicity, which can arise from on-target or off-target effects.

Conclusion

The evaluation of tetrahydroisoquinoline-based drug candidates is a multi-stage process that relies on the synergy between in vitro and in vivo studies. In vitro assays provide essential, high-throughput data on a compound's potency and mechanism of action at the molecular and cellular levels. These findings guide the selection of the most promising candidates for in vivo testing. Subsequently, in vivo studies in relevant animal models are indispensable for understanding the compound's behavior in a complex biological system, assessing its therapeutic potential, and identifying potential safety concerns. A thorough understanding and integration of data from both domains are critical for the successful development of novel THIQ-based medicines.

References

Safety Operating Guide

Proper Disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

This document outlines immediate safety measures, personal protective equipment (PPE) requirements, and logistical plans for the disposal of this compound. Adherence to these guidelines is crucial for minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This chemical is categorized as a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area. If dust, fumes, or vapors are likely to be generated, a NIOSH/MSHA approved respirator is recommended.[1][2]

First-Aid Measures: In case of accidental exposure, follow these first-aid procedures:

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Spill and Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1] Avoid dust formation.[1] Sweep up the spilled material and shovel it into suitable containers for disposal.[1] Do not let the product enter drains.

Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2][3]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other waste materials. Keep the chemical in its original container if possible.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and suitable container for chemical waste. The container should be kept tightly closed and stored in a well-ventilated area.[1][2]

  • Storage:

    • Store the waste container in a designated, locked-up chemical waste storage area away from incompatible materials such as acids, bases, and strong oxidizing agents.[1]

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

Quantitative Data Summary

Data PointValue/InformationSource
Hazard Classifications Skin Corrosion/Irritation: Category 2, Serious Eye Damage/Eye Irritation: Category 2, Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1]
Signal Word Warning[2]
Incompatible Materials Acids, Bases, Strong oxidizing agents[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1]

Experimental Protocol: General Chemical Waste Preparation

While a specific experimental protocol for the on-site neutralization of this compound is not provided in safety data sheets and is generally not recommended, the following protocol outlines the standard procedure for preparing the chemical waste for disposal.

Objective: To safely prepare and package this compound waste for collection by an approved waste disposal service.

Materials:

  • Waste this compound

  • Appropriate chemical waste container (e.g., HDPE or glass bottle with a secure cap)

  • Waste label

  • Personal Protective Equipment (PPE) as specified above

  • Fume hood

Procedure:

  • Work Area Preparation: Ensure the work area, preferably a fume hood, is clean and free of incompatible materials.

  • Don PPE: Put on all required personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Waste Transfer: Carefully transfer the waste this compound into the designated chemical waste container. Avoid creating dust.

  • Container Sealing: Securely cap the waste container to prevent any leaks or spills.

  • Labeling: Affix a completed waste label to the container. The label should include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of accumulation

    • Any associated hazards (e.g., "Irritant")

  • Temporary Storage: Place the labeled waste container in the designated satellite accumulation area or central chemical waste storage facility.

  • Documentation: Log the waste in the laboratory's chemical waste inventory.

  • Disposal Request: Follow your institution's procedures to request a pickup from the EHS office or the contracted waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound Waste Generated identify_hazards Identify Hazards (Skin/Eye/Respiratory Irritant) start->identify_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify_hazards->wear_ppe segregate_waste Segregate from Incompatible Materials (Acids, Bases, Oxidizers) wear_ppe->segregate_waste containerize Place in a Labeled, Sealed Waste Container segregate_waste->containerize label_waste Complete Chemical Waste Label containerize->label_waste store_waste Store in Designated Waste Accumulation Area label_waste->store_waste contact_ehs Contact EHS or Approved Waste Disposal Vendor store_waste->contact_ehs end Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Safety Overview

This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects[1]. Additionally, it can cause skin and respiratory irritation[2].

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed[1].
Carcinogenicity May cause cancer[1].
Skin Irritation Causes skin irritation[2].
Respiratory Irritation May cause respiratory irritation[2].
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects[1].
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles[1][2][3].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption[1][2][3][4].
Body Protection Laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing[1][2][3].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust, vapors, or mists[2][3].

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps for the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.

    • Inspect the container for any damage or leaks.

    • Ensure a chemical fume hood is operational and an eyewash station and safety shower are accessible[3][5].

  • Handling the Chemical:

    • Work exclusively in a well-ventilated area or under a certified chemical fume hood[1][2][3].

    • Wear all required personal protective equipment as specified in the table above.

    • Avoid direct contact with the substance. Do not breathe dust, vapor, mist, or gas[2][3][5].

    • Measure and dispense the chemical carefully to avoid generating dust or aerosols.

    • Keep the container tightly closed when not in use[2][3].

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling[1][2][3].

    • Decontaminate all work surfaces and equipment used.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place[2][3].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Characterization: This chemical is considered hazardous waste.

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant[1][2][3]. Do not reuse empty containers.

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3]. Do not allow the product to enter drains[1].

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Inspect Container prep1->prep2 prep3 Verify Fume Hood & Safety Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Measure & Dispense handle2->handle3 handle4 Seal Container handle3->handle4 post1 Wash Hands & Exposed Skin handle4->post1 post2 Decontaminate Surfaces post1->post2 post3 Dispose of Contaminated PPE post2->post3 post4 Store Chemical post3->post4 disp1 Characterize as Hazardous Waste post3->disp1 disp2 Dispose of at Approved Facility disp1->disp2 disp3 Follow Regulations disp2->disp3

Caption: Workflow for Handling the Chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.